Cyclo(D-Leu-D-Pro)
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,8aR)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNCZMRZAUNQT-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)N2CCC[C@@H]2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cyclo(D-Leu-D-Pro): A Technical Guide to its Isolation from Marine Bacteria and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, purification, and characterization of the natural product Cyclo(D-Leu-D-Pro), a diketopiperazine (DKP) with notable biological activities. While the isolation of the L-L stereoisomer, Cyclo(L-Leu-L-Pro), is more commonly reported from marine bacteria, this document outlines a generalized, in-depth protocol applicable to the isolation of the D-D isomer, drawing from established methodologies for similar compounds from marine microbial sources. This guide also delves into the significant biological activities of Cyclo(Leu-Pro) stereoisomers, particularly their role in interfering with bacterial communication and biofilm formation.
Quantitative Data Summary
The stereochemistry of Cyclo(Leu-Pro) plays a crucial role in its biological efficacy. The following table summarizes the quantitative data on the differential biological effects of various Cyclo(Leu-Pro) stereoisomers. It is important to note that specific yield data for Cyclo(D-Leu-D-Pro) from marine bacteria is not extensively documented in publicly available literature; therefore, the presented biological activity data is a compilation from studies on various producing organisms.
| Compound | Producing Organism (Example) | Yield/Concentration | Target Organism/Assay | Biological Effect | Reference |
| Cyclo(D-Leu-D-Pro) | Pseudomonas sesami BC42 | 100 µg/mL | Colletotrichum orbiculare | Significant reduction in conidia germination and lesion occurrence. | [1][2][3] |
| Cyclo(L-Leu-L-Pro) | Bacillus amyloliquefaciens | MIC: 512 µg/mL | Listeria monocytogenes | Inhibition of biofilm formation and virulence. | [4][5] |
| Cyclo(L-Leu-L-Pro) | Pseudomonas sesami BC42 | 100 µg/mL | Colletotrichum orbiculare | Significant inhibition of conidia germination and appressorium formation. | [1][2][3] |
| Cyclo(L-Leu-D-Pro) | Bacillus cereus subsp. thuringiensis | MIC: 8 µg/mL | Aspergillus flavus | Strong inhibition of mycelial growth. | [6] |
| Cyclo(D-Leu-L-Pro) | Pseudomonas sesami BC42 | 100 µg/mL | Colletotrichum orbiculare | No significant antifungal activity. | [1][2][3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the isolation and characterization of Cyclo(D-Leu-D-Pro) from marine bacteria. These protocols are a composite based on established techniques for the isolation of diketopiperazines from microbial cultures.[7][8][9][10]
Bacterial Fermentation
-
Strain Selection and Culture Media: Select a marine bacterial strain with the potential to produce diketopiperazines, such as species of Streptomyces, Bacillus, or Pseudomonas. A variety of marine-derived media can be utilized, with a typical example being a nutrient-rich broth containing peptone, yeast extract, and artificial seawater.
-
Inoculation and Incubation: Inoculate a starter culture of the selected bacterium into a larger volume of sterile fermentation broth. Incubate the culture at an optimal temperature (typically 25-30°C) with continuous agitation (e.g., 150-200 rpm) for a period of 7-14 days to allow for the production and accumulation of secondary metabolites.
Extraction of Crude Metabolites
-
Separation of Biomass and Supernatant: Following incubation, separate the bacterial cells from the culture broth by centrifugation at a high speed (e.g., 8,000-10,000 x g) for 20-30 minutes. The supernatant is expected to contain the secreted secondary metabolites.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the supernatant using an organic solvent such as ethyl acetate or n-butanol. Mix the supernatant and the organic solvent in a 1:1 ratio, shake vigorously, and allow the layers to separate. Collect the organic phase, which now contains the extracted metabolites. Repeat this process multiple times to maximize the extraction yield.
-
Concentration: Evaporate the pooled organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of Cyclo(D-Leu-D-Pro)
This multi-step process utilizes various chromatographic techniques to isolate the target compound from the complex crude extract.
-
Silica Gel Column Chromatography:
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents with increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol). Collect fractions of the eluate.
-
-
Thin Layer Chromatography (TLC):
-
Monitoring Fractions: Spot a small amount of each fraction from the column chromatography onto a TLC plate.
-
Development: Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Visualization: Visualize the separated compounds under UV light or by using a staining reagent (e.g., iodine vapor). Pool the fractions that contain compounds with a similar retention factor (Rf) to known diketopiperazine standards.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Utilize a reversed-phase C18 column.
-
Mobile Phase: Employ a gradient elution system, for example, starting with a high percentage of water with 0.1% trifluoroacetic acid (TFA) and gradually increasing the percentage of acetonitrile with 0.1% TFA.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 210-220 nm.
-
Fraction Collection: Collect the peak corresponding to the retention time of a Cyclo(D-Leu-D-Pro) standard.
-
Purity Analysis: Assess the purity of the collected fraction using analytical HPLC. Pool the pure fractions and lyophilize to obtain the purified compound.
-
Structure Elucidation
Confirm the identity and stereochemistry of the purified compound using a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound using high-resolution mass spectrometry (HRMS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR: Acquire one-dimensional proton and carbon NMR spectra to identify the chemical environment of each atom in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons and carbons, confirming the dipeptide structure.
-
Stereochemistry Determination: Compare the obtained NMR data with published data for all four stereoisomers of Cyclo(Leu-Pro) to confirm the D-Leu-D-Pro configuration.[11][12]
-
Visualizations
The following diagrams illustrate the key workflows and a proposed signaling pathway related to the biological activity of Cyclo(D-Leu-D-Pro).
Caption: Experimental workflow for the isolation and purification of Cyclo(D-Leu-D-Pro).
Caption: Proposed mechanism of quorum sensing inhibition by Cyclo(D-Leu-D-Pro).
Biological Activity and Signaling Pathways
Cyclo(Leu-Pro) and its stereoisomers have garnered significant attention for their ability to interfere with bacterial quorum sensing (QS) systems.[13][14][15] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is crucial for regulating virulence factors, including biofilm formation and toxin production, in many pathogenic bacteria.
The proposed mechanism of action for Cyclo(D-Leu-D-Pro) as a quorum sensing inhibitor involves competitive binding to the signal receptor protein (e.g., LuxR-type proteins).[15] By occupying the binding site of the native autoinducer molecules, such as acyl-homoserine lactones (AHLs), Cyclo(D-Leu-D-Pro) can prevent the activation of the receptor and the subsequent upregulation of virulence genes. This disruption of the QS signaling cascade leads to a reduction in biofilm formation and the production of other virulence factors, thereby attenuating the pathogenicity of the bacteria without exerting direct bactericidal effects. This mode of action makes these compounds attractive candidates for the development of novel anti-virulence therapies that may be less likely to promote the development of antibiotic resistance.[4]
References
- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic dipeptide cyclo(l-leucyl-l-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archimer.ifremer.fr [archimer.ifremer.fr]
- 11. mdpi.com [mdpi.com]
- 12. Cyclo(l-Pro–l-Leu) of Pseudomonas putida MCCC 1A00316 Isolated from Antarctic Soil: Identification and Characterization of Activity against Meloidogyne incognita [mdpi.com]
- 13. Quorum quelling efficacy of marine cyclic dipeptide -cyclo(L-leucyl-L-prolyl) against the uropathogen Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Diketopiperazines from Microbial Sources
For Researchers, Scientists, and Drug Development Professionals
Diketopiperazines (DKPs) are a large and structurally diverse class of cyclic dipeptides produced by a wide array of microorganisms, including bacteria and fungi.[1][2][3][4][5][6] Their rigid six-membered ring structure serves as a privileged scaffold in medicinal chemistry, conferring metabolic stability and conformational constraint, which are desirable properties for drug candidates.[4][7][8] Microbial DKPs exhibit a remarkable range of biological activities, including antimicrobial, cytotoxic, antiviral, and quorum sensing inhibitory effects, making them a fertile ground for the discovery of new therapeutic agents.[1][4][5][6][7][8] This technical guide provides an in-depth overview of the biological activities of microbial DKPs, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Bioactivity Data of Microbial Diketopiperazines
The biological potency of diketopiperazines is typically quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for cytotoxic and enzyme-inhibitory effects. The following tables summarize the quantitative data for various microbial DKPs across different biological assays.
Antimicrobial and Antifungal Activity
Diketopiperazines have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains.[9][10][11]
| Diketopiperazine | Microbial Source | Target Organism(s) | MIC (µg/mL) | Reference |
| Cyclo-(L-Pro-L-Val), Cyclo-(L-Pro-L-Leu), Cyclo-(L-Pro-L-Trp), Cyclo-(L-Pro-L-Phe) | Streptomyces antimicrobicus BN122 | Gram-positive bacteria | 32 - 256 | [12] |
| Cyclo(L-Leu-L-Pro) (Gancidin W) | Streptomyces sp. | Vancomycin-resistant Enterococcus faecalis | 12.5 | [11] |
| Combination of Cyclo(L-Leu-L-Pro) and Cyclo(L-Phe-L-Pro) | Aspergillus fumigatus | Escherichia coli, Staphylococcus aureus, Micrococcus luteus, Candida albicans, Cryptococcus neoformans | 0.25 - 1 | [11] |
| Verruculogen | Aspergillus tamarii | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | 1.56 - 3.13 | [10] |
| Indole DKP 3b | Synthetic | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | 0.39 - 1.56 | [10] |
| Indole DKP 3c | Synthetic | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | 0.39 - 1.56 | [10] |
| DKP 1 (tetrasubstituted) | Synthetic | Gram-positive strains | 2–8 µM | [9] |
| DKP 1 (tetrasubstituted) | Synthetic | Polymyxin-resistant E. coli | 8 µM | [9] |
| DKP 4 (free-amine-bearing) | Synthetic | Pandrug-resistant K. pneumoniae | 8 µM | [9] |
| Speramide C analog (Compound 4) | Aspergillus sclerotiorum | Vibrio parahaemolyticus | 8 | [13] |
| Speramide C analog (Compound 159) | Aspergillus sclerotiorum | Staphylococcus aureus | 64 | [13] |
| Compound 8 | Penicillium sp. ZJUT-34 | Enterococcus faecalis FA2-2 | 96 | [14][15] |
Cytotoxic Activity
Many microbial DKPs have shown potent cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents.[12][16]
| Diketopiperazine | Microbial Source | Cancer Cell Line(s) | IC50 | Reference |
| Cyclo-(L-Pro-L-Val), Cyclo-(L-Pro-L-Leu), Cyclo-(L-Pro-L-Trp), Cyclo-(L-Pro-L-Phe) | Streptomyces antimicrobicus BN122 | MDA-MB-231 (breast) | 32.00 - 57.08 µg/mL | [12] |
| HeLa (cervical) | 85.73 - 158.93 µg/mL | [12] | ||
| HepG2 (liver) | 276.89 - 323.48 µg/mL | [12] | ||
| Penicimutanin C | Penicillium purpurogenum G59 | HeLa, BGC-823 (gastric), MCF-7 (breast), K562 (leukemia), HL-60 (leukemia) | 5.0 - 11.9 µM | [13] |
| Preussin A and B | Preussia typharum | MIA PaCa-2 (pancreatic) | 6.6 nM and 9.1 nM | [17] |
| SF5280-415 | Aspergillus sp. SF-5280 | PTP1B enzyme | 14.2 µM | [13] |
| Naseseazine C | Streptomyces sp. | Antiplasmodial activity | 3.52 µM | [7] |
Quorum Sensing Inhibition
Diketopiperazines can interfere with bacterial cell-to-cell communication, known as quorum sensing (QS), which is a key regulator of virulence factor production and biofilm formation.[5][14][18][19] This anti-QS activity presents a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, potentially reducing the development of resistance.
| Diketopiperazine | Microbial Source | Assay | Activity | Reference |
| O-dihydroxycyclopenol | Penicillium sp. ZJUT-34 | Violacein production in Chromobacterium violaceum ATCC12472 | 20.65% inhibition at 6.25 µg/mL | [14][15] |
| Cyclo(L-Leu-L-Pro) | Various bacteria | Forms stable complexes with LasR regulator in Pseudomonas aeruginosa | Inhibition of QS | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of diketopiperazines.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test diketopiperazine compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., gentamicin, ampicillin)
-
Negative control (broth only)
-
Solvent for dissolving the compound (e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the diketopiperazine in a suitable solvent. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of final concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include positive control wells with a known antibiotic, negative control wells with uninoculated broth, and vehicle control wells with the solvent used to dissolve the compound at the highest concentration tested.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test diketopiperazine compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
-
Positive control cytotoxic drug (e.g., doxorubicin)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[21]
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the diketopiperazine compound. Include untreated control wells and positive control wells.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[22]
Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of a diketopiperazine against a specific enzyme. The specific substrate and detection method will vary depending on the enzyme being studied.[23][24]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test diketopiperazine compound
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
-
Positive control inhibitor
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and diketopiperazine inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the diketopiperazine inhibitor. Include wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding to occur.[23]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Reaction Monitoring: Monitor the progress of the reaction over time by measuring the change in absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.[23]
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control. The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.[23]
Signaling Pathways and Experimental Workflows
Diketopiperazines can modulate various cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of these interactions and a general workflow for their discovery.
Quorum Sensing Inhibition Pathway
This diagram illustrates a simplified mechanism by which diketopiperazines can interfere with the LuxR-type quorum sensing system in Gram-negative bacteria.
Caption: Competitive inhibition of AHL binding to LuxR by diketopiperazines.
General Workflow for Bioactive DKP Discovery
This diagram outlines the typical experimental workflow for the isolation, characterization, and biological evaluation of novel diketopiperazines from microbial sources.
Caption: Workflow for discovery and development of microbial diketopiperazines.
DKP Biosynthesis via Non-Ribosomal Peptide Synthetases (NRPS)
This diagram shows a simplified representation of the biosynthesis of a diketopiperazine by a non-ribosomal peptide synthetase (NRPS) enzyme complex.
Caption: Simplified schematic of diketopiperazine biosynthesis by an NRPS.
Conclusion
Diketopiperazines from microbial sources represent a vast and largely untapped reservoir of chemical diversity with significant therapeutic potential. Their broad spectrum of biological activities, coupled with their inherent drug-like properties, makes them attractive starting points for drug discovery and development programs. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers dedicated to exploring the pharmacological landscape of these fascinating natural products. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel therapeutics to address unmet medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - ProQuest [proquest.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. Antibacterial and Anticancer Properties of Diketopiperazines from Streptomyces antimicrobicus BN122, an Endophyte in Oryza sativa var. glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Discovery of 2,5-diketopiperazine alkaloids with quorum sensing inhibitory activity from the marine fungus Penicillium sp. ZJUT-34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial and Biofilm Inhibiting Diketopiperazines: Ingenta Connect [ingentaconnect.com]
- 20. benchchem.com [benchchem.com]
- 21. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jmb.or.kr [jmb.or.kr]
- 23. superchemistryclasses.com [superchemistryclasses.com]
- 24. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Antifungal Potential of Cyclic Dipeptides Against Aspergillus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
In the persistent search for novel antifungal agents, cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), have emerged as a promising class of compounds. Their inherent structural rigidity, stability, and diverse biological activities make them attractive scaffolds for drug development. This technical guide provides a comprehensive overview of the antifungal properties of cyclic dipeptides specifically targeting the clinically significant fungal genus Aspergillus. This document synthesizes quantitative data on their antifungal efficacy, details the experimental protocols for their evaluation, and visualizes the proposed mechanisms of action and experimental workflows.
Quantitative Antifungal Activity of Cyclic Dipeptides against Aspergillus
The antifungal efficacy of cyclic dipeptides is primarily quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism. The following tables summarize the reported MIC values for various cyclic dipeptides against different Aspergillus species, offering a comparative analysis of their potency.
Table 1: Antifungal Activity of Naturally Occurring and Synthetic Cyclic Dipeptides against Aspergillus Species
| Cyclic Dipeptide | Aspergillus Species | MIC (µg/mL) | Source Organism/Origin | Reference(s) |
| Phaeofungin | Aspergillus fumigatus | 8–16 | Phaeosphaeria sp. | [1] |
| Puwainaphycin/Minutissamide | Aspergillus fumigatus | 0.6 µM | Cyanobacteria | [1] |
| Compound C (unspecified) | Aspergillus niger | 6.25 | Unspecified Fungus | [1] |
| Tyrocidine Analogs | Aspergillus fumigatus | IC₅₀: 2.6 | Brevibacillus parabrevis | [1] |
| Balticidins A-D | Aspergillus fumigatus | - | Anabaena cylindrica | [1][2] |
| Simplicilliumtides J–M | Aspergillus versicolor | IC₅₀: 14 µM | Simplicillium obclavatum | [2] |
| Cyclo(L-Pro-L-Tyr) | Aspergillus spp. | 125-250 | Streptomyces sp. 150 | [3] |
| Cyclo(L-Pro-L-Phe) | Aspergillus spp. | - | Aspergillus flavus | [4] |
| Aspergilalkaloid A | Not specified | - | Aspergillus sp. HDN20-1401 | [5] |
Note: MIC values can vary based on the specific strain and the testing methodology used. IC₅₀ values represent the concentration required to inhibit 50% of fungal growth.
Proposed Mechanisms of Antifungal Action
The precise mechanisms by which cyclic dipeptides exert their antifungal effects on Aspergillus are still under active investigation. However, current evidence suggests a multifactorial approach that primarily involves the disruption of the fungal cell wall and membrane integrity, as well as interference with crucial signaling pathways.
Disruption of Cell Wall and Membrane Integrity
A primary mode of action for many antifungal peptides is the perturbation of the fungal cell envelope.[1] Cyclic dipeptides, with their amphipathic nature, are proposed to interact with the lipid bilayer of the fungal plasma membrane. This interaction can lead to pore formation, increased membrane permeability, and ultimately, leakage of essential intracellular components, resulting in cell death. The fungal cell wall, a structure absent in human cells, is another key target.[6][7] Some cyclic peptides, like the echinocandins, inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the Aspergillus cell wall.[6][7][8] While not all cyclic dipeptides act as glucan synthase inhibitors, their ability to disrupt the cell wall's structural integrity remains a plausible mechanism.
Interference with Fungal Signaling Pathways
Beyond direct physical damage to the cell envelope, cyclic dipeptides may also interfere with essential signaling cascades within the fungal cell. The calcineurin signaling pathway is a critical regulator of virulence, stress response, and cell wall integrity in Aspergillus.[9][10][11] Inhibition of this pathway has been shown to enhance the efficacy of cell wall-active antifungal agents.[9][10] It is hypothesized that some cyclic dipeptides may directly or indirectly inhibit components of the calcineurin pathway, leading to a compromised stress response and increased susceptibility to cellular damage.
Diagram of Proposed Antifungal Mechanism
Caption: Proposed mechanisms of antifungal action of cyclic dipeptides against Aspergillus.
Experimental Protocols for Antifungal Susceptibility Testing
The evaluation of the antifungal activity of cyclic dipeptides against Aspergillus is typically performed using standardized broth microdilution methods, such as those established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15] The following protocol outlines a general procedure based on these guidelines for determining the Minimum Inhibitory Concentration (MIC).
Materials
-
Aspergillus isolate(s) for testing
-
Cyclic dipeptide compound(s)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
2% Glucose solution (sterile)
-
Sterile saline solution (0.85% NaCl) with 0.05% Tween 80
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer or hemocytometer
-
Incubator (35-37°C)
Methodology
-
Preparation of Fungal Inoculum:
-
Culture the Aspergillus strain on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days to encourage sporulation.
-
Harvest the conidia by flooding the agar surface with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.5-5 x 10⁶ CFU/mL using a spectrophotometer or a hemocytometer.
-
Dilute this stock suspension in RPMI medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL in the test wells.
-
-
Preparation of Antifungal Agent Dilutions:
-
Dissolve the cyclic dipeptide in DMSO to create a high-concentration stock solution.
-
Perform serial twofold dilutions of the compound in RPMI medium in a separate 96-well plate to create a range of concentrations. The final concentrations should typically range from 0.03 to 64 µg/mL.
-
-
Broth Microdilution Assay:
-
Pipette 100 µL of each antifungal dilution into the corresponding wells of the test microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control well (inoculum without the antifungal agent) and a negative control well (medium only).
-
Incubate the plates at 35°C for 48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates or use a microplate reader to determine the lowest concentration of the cyclic dipeptide that causes complete inhibition of visible fungal growth. This concentration is the MIC.
-
Diagram of Experimental Workflow for MIC Determination
Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
Cyclic dipeptides represent a promising and largely untapped resource in the development of new antifungal therapies against Aspergillus. Their diverse structures and potent biological activities warrant further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the antifungal potency and selectivity of cyclic dipeptides.
-
Elucidation of Specific Molecular Targets: To gain a more precise understanding of their mechanisms of action.
-
In Vivo Efficacy and Toxicity Studies: To translate the in vitro findings into potential clinical applications.
-
Synergistic Studies: To explore the potential of using cyclic dipeptides in combination with existing antifungal drugs to enhance efficacy and overcome resistance.
This technical guide serves as a foundational resource for researchers dedicated to advancing the field of antifungal drug discovery. The provided data, protocols, and conceptual diagrams are intended to facilitate and inspire further exploration into the promising antifungal properties of cyclic dipeptides.
References
- 1. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New cyclic dipeptide discovered from deep-sea derived Aspergillus sp. HDN20-1401 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
- 8. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcineurin Inhibition or Mutation Enhances Cell Wall Inhibitors against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of caspofungin with inhibitors of the calcineurin pathway attenuates growth in vitro in Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hub.hku.hk [hub.hku.hk]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Antibacterial Spectrum of Cyclo(D-Leu-D-Pro) Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the antimicrobial properties of the cyclic dipeptide (CDP) Cyclo(D-Leu-D-Pro). Cyclic dipeptides are a class of compounds known for a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1] This document summarizes the available quantitative data on the antimicrobial spectrum of Cyclo(D-Leu-D-Pro), details the standard experimental protocols for its evaluation, and illustrates key workflows. While research indicates significant bioactivity for various stereoisomers of Cyclo(Leu-Pro), data specifically detailing the antibacterial effects of the Cyclo(D-Leu-D-Pro) isomer against Gram-positive bacteria is limited. The focus of existing research has been more on its antifungal properties. For comparative context, data on the more extensively studied Cyclo(L-Leu-L-Pro) isomer is also presented.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[2]
1.1. Antimicrobial Spectrum of Cyclo(D-Leu-D-Pro)
Current research highlights the antifungal activity of Cyclo(D-Leu-D-Pro). Data on its specific activity against Gram-positive bacteria is not extensively available in the reviewed literature. One study noted its inhibitory effect on the germination of Colletotrichum orbiculare conidia at a concentration of 100 µg/mL.[1] Another study found it inhibited aflatoxin production and fungal growth at high concentrations (above 6 mg/mL).[3]
Table 1: Reported Antifungal Activity of Cyclo(D-Leu-D-Pro)
| Microorganism | Strain | Activity Metric | Value (µg/mL) | Reference |
|---|
| Colletotrichum orbiculare | - | Conidial Germination Inhibition | 100 |[1] |
1.2. Comparative Antibacterial Spectrum of Cyclo(L-Leu-L-Pro)
To provide a relevant benchmark for researchers, the antibacterial activity of the stereoisomer Cyclo(L-Leu-L-Pro) against Gram-positive bacteria is summarized below. This isomer has been shown to be effective against several clinically relevant pathogens.
Table 2: Antibacterial Activity of the Cyclo(L-Leu-L-Pro) Isomer
| Microorganism | Strain | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Enterococcus faecalis | - | MIC | (Most Sensitive) | [4] |
| Bacillus cereus | NR074540.1 | MIC | - | [4] |
| Staphylococcus aureus | - | MIC | - | [4] |
| Vancomycin-Resistant Enterococci (VRE) | 12 Strains | MIC | - |[5] |
Note: Specific MIC values for the strains listed in reference[4] were not provided in the abstract, only the relative sensitivity.
Experimental Protocols
Standardized methods are crucial for determining the antimicrobial efficacy of compounds like Cyclo(D-Leu-D-Pro). The following protocols are widely used in microbiology and drug discovery.
2.1. Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2][6]
Methodology:
-
Preparation of Compound: Prepare a stock solution of Cyclo(D-Leu-D-Pro) in a suitable solvent. Create a series of two-fold serial dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
2.2. Kirby-Bauer Disk Diffusion Assay
This is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial strain to an antimicrobial agent.[7][8]
Methodology:
-
Agar Plate Preparation: Use Mueller-Hinton agar plates, ensuring a uniform depth.
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
Disk Application: Impregnate sterile paper disks with a known concentration of Cyclo(D-Leu-D-Pro). Aseptically place the disks onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The antimicrobial agent diffuses from the disk into the agar. If the bacterium is susceptible, a clear circular zone of no growth, known as the "zone of inhibition," will form around the disk. The diameter of this zone is measured to determine the degree of susceptibility.[7]
Visualized Experimental Workflows
The following diagrams illustrate the standard workflows for the antimicrobial testing protocols described above.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Proposed Mechanism of Action
The precise mechanism of action for Cyclo(D-Leu-D-Pro) against Gram-positive bacteria is not yet fully elucidated. However, for related cyclic peptides, a primary proposed mechanism is the disruption of the bacterial cell membrane.[7] Cyclic peptides can often penetrate the lipid bilayer of the cell membrane, altering its structure and increasing permeability. This leads to a collapse of essential ion gradients across the membrane and ultimately results in rapid cell death.[9]
Other cyclic dipeptides have been shown to interfere with bacterial communication systems like quorum sensing. For example, Cyclo(Phe-Pro) disrupts the accessory gene regulator (agr) system in S. aureus, which controls the expression of virulence factors and biofilm formation.[7] Whether Cyclo(D-Leu-D-Pro) employs a similar mechanism requires further investigation.
Caption: Proposed Mechanism of Membrane Disruption by Cyclic Peptides.
Conclusion and Future Directions
Cyclo(D-Leu-D-Pro) is a cyclic dipeptide with demonstrated biological activity, particularly against fungi. While its antibacterial potential against Gram-positive bacteria is plausible given the activity of its stereoisomers, there is a clear need for further research to establish its specific antibacterial spectrum and potency. Future studies should focus on systematic screening against a broad panel of Gram-positive pathogens, including multidrug-resistant strains like MRSA and VRE, using standardized protocols as outlined in this guide. Elucidating its precise mechanism of action will be critical for its potential development as a novel therapeutic agent.
References
- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antimicrobial and antibiofilm effects of cyclic dipeptide-rich fraction from Lactobacillus plantarum loaded on graphene oxide nanosheets [frontiersin.org]
Cyclo(D-Leu-D-Pro) and the Fungal Cell Wall: A Technical Guide to its Mechanism of Action
For Immediate Release
[City, State] – [Date] – In the persistent search for novel antifungal agents, the cyclic dipeptide Cyclo(D-Leu-D-Pro) has emerged as a molecule of interest. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a specific focus on its effects on the fungal cell wall. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, outlines key experimental methodologies, and visualizes putative signaling pathways to facilitate further investigation into this promising compound.
Introduction
Fungal infections pose a significant threat to human health and agriculture, necessitating the development of new and effective antifungal therapies. The fungal cell wall, a structure essential for viability and pathogenesis but absent in humans, represents a prime target for selective antifungal drugs. Cyclo(D-Leu-D-Pro) is a member of the diketopiperazine (DKP) class of cyclic peptides, which are known for their diverse biological activities, including antimicrobial properties.[1] While the precise mechanism of action for many DKPs remains under investigation, evidence suggests that their antifungal effects may be attributed to the disruption of the fungal cell membrane and/or the inhibition of crucial enzymes involved in cell wall biosynthesis.[2][3] This guide delves into the specifics of Cyclo(D-Leu-D-Pro)'s interaction with the fungal cell wall, consolidating the existing, though limited, research to provide a foundational resource for the scientific community.
Quantitative Data on Antifungal Activity
The antifungal efficacy of Cyclo(D-Leu-D-Pro) and its stereoisomers has been evaluated against various fungal pathogens. The following tables summarize the key quantitative findings from these studies.
Table 1: Inhibitory Effects of Cyclo(Leu-Pro) Isomers on Colletotrichum orbiculare
| Isomer | Concentration (µg/mL) | Inhibition of Conidial Germination (%) | Reduction in Lesion Area on Cucumber Leaves (%) | Reference |
| Cyclo(D-Leu-D-Pro) | 100 | 19.9 | Significant reduction | [2][3] |
| Cyclo(L-Leu-L-Pro) | 100 | 19.7 | Significant reduction | [2][3] |
| Cyclo(D-Leu-L-Pro) | 100 | Statistically insignificant | No significant activity | [2][3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Related Diketopiperazines against Pathogenic Fungi
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Cyclo(L-Pro-d-Leu) | Aspergillus flavus | 8 | |
| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [2] |
| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [2] |
Proposed Mechanism of Action on the Fungal Cell Wall
While direct enzymatic inhibition studies on Cyclo(D-Leu-D-Pro) are currently lacking in the scientific literature, the available evidence for related diketopiperazines strongly suggests that a primary mechanism of its antifungal action is the inhibition of chitin synthesis . Chitin is a vital structural component of the fungal cell wall, and its disruption leads to cell wall stress and, ultimately, cell lysis.
A key piece of evidence comes from studies on the related compound, cyclo-(L-Arg-D-Pro), which has been shown to inhibit family 18 chitinases by mimicking the structure of the reaction intermediate. This suggests that the diketopiperazine ring structure is well-suited for interaction with the active site of these enzymes. It is therefore hypothesized that Cyclo(D-Leu-D-Pro) adopts a similar inhibitory mechanism against fungal chitin synthases.
Hypothetical Signaling Pathway: Induction of the Cell Wall Integrity (CWI) Pathway
Disruption of the fungal cell wall by agents such as Cyclo(D-Leu-D-Pro) is known to trigger a compensatory response mediated by the Cell Wall Integrity (CWI) signaling pathway. This highly conserved pathway is crucial for maintaining cellular homeostasis under conditions of cell wall stress. Although direct experimental evidence for the activation of the CWI pathway by Cyclo(D-Leu-D-Pro) is not yet available, a hypothetical model based on the known effects of other cell wall-disrupting agents can be proposed.
In this model, the inhibition of chitin synthesis by Cyclo(D-Leu-D-Pro) would lead to a weakened cell wall. This damage is sensed by transmembrane proteins, which in turn activate a downstream MAP kinase cascade. The culmination of this cascade is the activation of transcription factors that upregulate the expression of genes involved in cell wall repair, including genes for chitin and glucan synthesis. This compensatory mechanism is a key survival strategy for fungi under cell wall stress.
Caption: Hypothetical Cell Wall Integrity (CWI) signaling pathway activation in response to Cyclo(D-Leu-D-Pro)-induced cell wall stress.
Detailed Experimental Protocols
To facilitate further research into the mechanism of action of Cyclo(D-Leu-D-Pro), this section provides detailed protocols for key experiments.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of Cyclo(D-Leu-D-Pro) against a fungal isolate.
-
Materials:
-
Cyclo(D-Leu-D-Pro) stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Fungal isolate.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.
-
Perform serial twofold dilutions of the Cyclo(D-Leu-D-Pro) stock solution in the microtiter plate to achieve a range of final concentrations.
-
Add 100 µL of the fungal inoculum to each well containing the compound.
-
Include a drug-free growth control and a sterile medium control.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
-
Chitin Staining with Calcofluor White
This method visualizes changes in chitin distribution in the fungal cell wall following treatment with Cyclo(D-Leu-D-Pro).
-
Materials:
-
Fungal cells treated with Cyclo(D-Leu-D-Pro) and untreated controls.
-
Calcofluor White staining solution (e.g., 10 µg/mL in PBS).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with a DAPI filter set.
-
-
Procedure:
-
Harvest fungal cells by centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells in the Calcofluor White staining solution.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Wash the cells twice with PBS to remove excess stain.
-
Resuspend the cells in a small volume of PBS and mount on a microscope slide.
-
Observe under the fluorescence microscope. Increased or aberrant fluorescence may indicate a compensatory chitin synthesis response to cell wall stress.
-
Quantification of Fungal Cell Wall Polysaccharides
This protocol allows for the quantitative analysis of chitin and glucan content in the fungal cell wall.
-
Materials:
-
Lyophilized fungal mycelia.
-
Sulfuric acid (72% and 6 M).
-
High-performance anion-exchange chromatography (HPAEC) system with a pulsed amperometric detector (PAD).
-
-
Procedure:
-
Hydrolyze a known amount of lyophilized mycelia with 72% sulfuric acid at room temperature for 3 hours.
-
Dilute the acid to 6 M and continue the hydrolysis at 100°C for 4 hours.
-
Neutralize the hydrolysate with saturated Ba(OH)2.
-
Centrifuge to remove the precipitate.
-
Analyze the supernatant for monosaccharide content (glucose for glucan and glucosamine for chitin) using an HPAEC-PAD system.
-
Compare the results from treated and untreated samples to determine the effect of Cyclo(D-Leu-D-Pro) on cell wall composition.
-
Caption: General experimental workflow for investigating the antifungal mechanism of Cyclo(D-Leu-D-Pro).
Conclusion and Future Directions
The available evidence, though indirect, points towards the inhibition of chitin synthesis as a primary mechanism of action for the antifungal activity of Cyclo(D-Leu-D-Pro). This disruption of the fungal cell wall likely triggers the Cell Wall Integrity signaling pathway as a compensatory survival response. However, to fully elucidate its mechanism and potential as a therapeutic agent, further research is imperative.
Future studies should focus on:
-
Direct enzymatic assays: To confirm the inhibitory effect of Cyclo(D-Leu-D-Pro) on purified fungal chitin synthases and determine its kinetic parameters.
-
Molecular modeling: To perform docking studies of Cyclo(D-Leu-D-Pro) with the active site of fungal chitin synthase to provide a theoretical basis for its inhibitory action.
-
Transcriptomic and proteomic analyses: To investigate the global changes in gene and protein expression in fungi upon treatment with Cyclo(D-Leu-D-Pro), with a particular focus on the components of the CWI pathway.
-
In vivo efficacy studies: To evaluate the antifungal activity of Cyclo(D-Leu-D-Pro) in animal models of fungal infections.
By addressing these research gaps, a more complete understanding of the antifungal properties of Cyclo(D-Leu-D-Pro) can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(D-Leu-D-Pro): A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(D-Leu-D-Pro) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of molecules, which has garnered interest for its biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the known natural sources of Cyclo(D-Leu-D-Pro), delves into its putative biosynthetic pathways, and outlines the experimental methodologies for its study. Quantitative data on its biological activity is presented for comparative analysis, and key processes are visualized to facilitate a deeper understanding for research and development purposes.
Natural Sources of Cyclo(D-Leu-D-Pro)
Cyclo(D-Leu-D-Pro) is a naturally occurring secondary metabolite produced by a variety of microorganisms. The primary identified sources are bacteria, with a notable prevalence in the genus Pseudomonas.
Table 1: Microbial Sources of Cyclo(D-Leu-D-Pro) and Related Isomers
| Producing Organism | Compound(s) Identified | Reference(s) |
| Pseudomonas sesami BC42 | Cyclo(D-Leu-D-Pro), Cyclo(L-Leu-L-Pro), Cyclo(D-Leu-L-Pro) | [1][2][3][4] |
| Pseudonocardia endophytica VUK-10 | Cyclo(D-Leu-D-Pro), Cyclo(D-Leu-L-Pro) | |
| Endophytic fungus from Eucalyptus sp. | Cyclo(D-Leu-D-Pro) | |
| Achromobacter xylosoxidans | Cyclo(L-Leu-L-Pro) | |
| Streptomyces sp. KH-614 | Cyclo(Leu-Pro) (isomer not specified) | [1] |
| Lactobacillus plantarum | Cyclo(L-Leu-L-Pro) | [1] |
| Bacillus amyloliquefaciens | Cyclo(L-Leu-D-Pro) or Cyclo(L-Leu-L-Pro) |
Biosynthesis of Cyclo(D-Leu-D-Pro)
The biosynthesis of Cyclo(D-Leu-D-Pro) is not yet fully elucidated; however, based on the established principles of diketopiperazine formation in microorganisms, a putative pathway can be constructed. The synthesis involves two key stages: the formation of the D-amino acid precursors and the subsequent cyclization of these precursors.
Formation of D-Leucine and D-Proline
The production of D-amino acids in bacteria is primarily achieved through the action of amino acid racemases.
-
D-Leucine Formation : In Pseudomonas species, a broad-spectrum amino acid racemase, Alr, has been identified. While exhibiting the highest activity with lysine and arginine, this enzyme has been shown to have measurable activity on a range of amino acids. Notably, the alr gene was recovered in a genomic screen for D-leucine, suggesting it is a strong candidate for the production of the D-Leucine precursor.
-
D-Proline Formation : The origin of D-Proline is less certain. While Pseudomonas genomes contain annotated proline racemase genes (ProR), studies in Pseudomonas putida have shown that this enzyme has minimal activity on proline and instead functions as a hydroxyproline epimerase.
An alternative and highly plausible mechanism for the incorporation of both D-amino acids is through the action of an epimerization (E) domain integrated within a Nonribosomal Peptide Synthetase (NRPS). These domains catalyze the conversion of the L-amino acid to its D-epimer after it has been loaded onto the NRPS machinery.
Cyclodipeptide Assembly
The formation of the cyclic dipeptide structure is catalyzed by one of two major enzyme families:
-
Nonribosomal Peptide Synthetases (NRPSs) : These are large, modular enzymes that activate and tether amino acids, and then catalyze peptide bond formation. For diketopiperazine synthesis, a two-module NRPS is typically involved. The first module would activate and tether D-Leucine, and the second would do the same for D-Proline. A condensation (C) domain would then catalyze the formation of the dipeptide, which is subsequently released as a cyclic product by a terminal thioesterase (Te) domain. If the precursors are L-amino acids, the NRPS would require epimerization (E) domains within its modules to convert them to the D-form.[5][6]
-
Cyclodipeptide Synthases (CDPSs) : This is a more recently discovered family of smaller enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, effectively intercepting them from the primary metabolic process of protein synthesis. A CDPS would bind D-Leu-tRNA and D-Pro-tRNA and catalyze the formation of the diketopiperazine ring.
Currently, the specific biosynthetic gene cluster responsible for Cyclo(D-Leu-D-Pro) production in Pseudomonas sesami has not been identified. However, the involvement of an NRPS with epimerization domains is a strong hypothesis.
Proposed Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for Cyclo(D-Leu-D-Pro) via an NRPS with integrated epimerization domains.
Caption: Proposed biosynthesis of Cyclo(D-Leu-D-Pro) via racemization and NRPS assembly.
Biological Activity and Mechanism of Action
Cyclo(D-Leu-D-Pro) exhibits significant biological activity, primarily as an antifungal agent. The stereochemistry of the constituent amino acids plays a crucial role, with the homochiral isomers (D-D and L-L) generally showing higher activity than the heterochiral (D-L or L-D) isomers.[7]
Table 2: Quantitative Antifungal Activity of Cyclo(Leu-Pro) Isomers
| Compound | Target Organism | Activity Metric | Concentration | Effect | Reference(s) |
| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | 100 µg/mL | 19.9% inhibition | [1][2] |
| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | 100 µg/mL | 19.7% inhibition | [1][2] |
| Cyclo(D-Leu-L-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | 100 µg/mL | Statistically insignificant | [1][2] |
| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Lesion Area Reduction | 100 µg/mL | Significant reduction | [1][2] |
| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Lesion Area Reduction | 100 µg/mL | Significant reduction | [1][2] |
| Cyclo(L-Pro-D-Leu) | Aspergillus flavus | Minimum Inhibitory Concentration (MIC) | 8 µg/mL | Inhibition of mycelial growth | [8] |
Proposed Mechanism of Action
The precise molecular targets of Cyclo(D-Leu-D-Pro) are still under investigation. However, based on studies of related diketopiperazines, several mechanisms have been proposed:
-
Disruption of Fungal Cell Membranes : The lipophilic nature of the leucine side chain combined with the rigid cyclic structure may allow the molecule to insert into and disrupt the integrity of the fungal plasma membrane.
-
Inhibition of Cell Wall Synthesis : The molecule may interfere with enzymes essential for the biosynthesis of fungal cell wall components like chitin and glucans.[1][2]
-
Interference with Quorum Sensing : Diketopiperazines are known to act as signaling molecules in bacteria and may interfere with fungal quorum-sensing pathways, thereby disrupting coordinated activities like virulence factor production and biofilm formation.[9][10][11]
The following diagram illustrates a potential signaling pathway impacted by cyclodipeptides, based on the disruption of membrane integrity.
Caption: Putative mechanism of action for Cyclo(D-Leu-D-Pro) via membrane disruption.
Experimental Protocols
While a complete, optimized protocol for the large-scale production and purification of Cyclo(D-Leu-D-Pro) from Pseudomonas sesami is not yet published, the following methodologies are based on established techniques for the isolation and characterization of microbial diketopiperazines.[1][8][12][13]
Fermentation and Extraction
-
Inoculum Preparation : A single colony of Pseudomonas sesami BC42 is used to inoculate a suitable liquid medium (e.g., Luria-Bertani or a defined minimal medium) and incubated at 28-30°C with shaking until the culture reaches the late logarithmic or early stationary phase.
-
Large-Scale Fermentation : The seed culture is used to inoculate a larger volume of the production medium. The fermentation is carried out for 3-5 days under the same temperature and agitation conditions.
-
Supernatant Separation : The culture broth is centrifuged at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells. The supernatant is collected.
-
Solvent Extraction : The cell-free supernatant is extracted multiple times with an equal volume of an organic solvent, typically ethyl acetate. The organic phases are pooled.
-
Concentration : The pooled organic extract is concentrated to dryness under reduced pressure using a rotary evaporator.
Purification and Identification
-
Silica Gel Chromatography : The crude extract is redissolved in a minimal volume of solvent and subjected to silica gel column chromatography. A gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) is used to elute fractions of increasing polarity.
-
Thin-Layer Chromatography (TLC) : Fractions are monitored by TLC to identify those containing compounds of interest. Bioautography can be used at this stage to pinpoint fractions with antifungal activity.[1][2]
-
High-Performance Liquid Chromatography (HPLC) : The active fractions are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile).
-
Structure Elucidation : The purified compound is identified and its stereochemistry confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS) : To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 2D-NMR (e.g., COSY, HMBC) experiments to determine the chemical structure.
-
Chiral Chromatography or Marfey's Method : To confirm the D-configuration of the amino acid constituents.[8]
-
Experimental Workflow Diagram
Caption: General workflow for the isolation and identification of Cyclo(D-Leu-D-Pro).
Conclusion and Future Directions
Cyclo(D-Leu-D-Pro) is a promising bioactive natural product with demonstrated antifungal activity. While its primary natural sources appear to be bacterial, particularly within the genus Pseudomonas, the precise enzymatic machinery responsible for its synthesis remains to be identified. The elucidation of the specific NRPS or CDPS biosynthetic gene cluster will be a critical step in enabling the heterologous expression and engineered production of this and related compounds. Furthermore, a deeper investigation into its molecular targets and mechanism of action is warranted to fully understand its therapeutic potential. The development of optimized fermentation and purification protocols will be essential for producing sufficient quantities for preclinical and clinical evaluation. This guide serves as a foundational resource for researchers aiming to explore the potential of Cyclo(D-Leu-D-Pro) in drug discovery and development.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-ribosomal Peptide Synthases from Pseudomonas aeruginosa Play a Role in Cyclodipeptide Biosynthesis, Quorum-Sensing Regulation, and Root Development in a Plant Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Quorum Sensing Inhibition by Cyclic Dipeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. This process relies on the production, detection, and population-density-dependent response to small signal molecules called autoinducers. The interception of QS signaling, known as quorum quenching, represents a promising anti-virulence strategy that is less likely to induce drug resistance compared to traditional antibiotics. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring small molecules that have emerged as potent modulators of QS pathways. This technical guide provides an in-depth overview of the inhibition of key QS systems by CDPs, focusing on the underlying signaling pathways, quantitative inhibitory data, and detailed experimental protocols for their evaluation.
Core Quorum Sensing Systems and Mechanisms of Inhibition
Gram-negative bacteria, in particular, utilize well-characterized QS systems that are common targets for inhibitory compounds. This guide will focus on the LuxI/LuxR-type systems found in Vibrio fischeri and the interconnected Las, Rhl, and PQS systems in the opportunistic human pathogen Pseudomonas aeruginosa.
The LuxI/LuxR System in Vibrio fischeri
The LuxI/LuxR system is the archetypal QS circuit in Gram-negative bacteria.[1] At low cell density, the LuxR protein is produced but remains inactive.[2] The LuxI synthase produces a basal level of the acyl-homoserine lactone (AHL) autoinducer, N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL).[2] As the bacterial population grows, the concentration of 3O-C6-HSL increases. Upon reaching a threshold concentration, 3O-C6-HSL binds to and activates LuxR.[2] The LuxR-AHL complex then acts as a transcriptional activator, binding to the lux box promoter region and upregulating the expression of target genes, including the luxI gene (positive feedback) and the genes responsible for bioluminescence (luxCDABE).[1][3]
Cyclic dipeptides can interfere with this process, often by acting as competitive antagonists of the LuxR receptor. They can bind to the same active site as the native AHL autoinducer, preventing the activation of LuxR and the subsequent downstream gene expression.[4]
LuxI/LuxR signaling pathway and CDP inhibition.
The Las, Rhl, and PQS Systems in Pseudomonas aeruginosa
P. aeruginosa possesses a complex and hierarchical QS network that regulates a wide array of virulence factors.[5] This network is primarily composed of the las, rhl, and pqs systems.
-
The las System: This system is at the top of the hierarchy and consists of the LasI synthase, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and the cognate transcriptional regulator, LasR.[6] The LasR-3O-C12-HSL complex activates the expression of numerous virulence genes, including those for elastase (lasB) and alkaline protease, and also activates the rhl and pqs systems.[5][6]
-
The rhl System: This system is regulated by the las system and has its own autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL), synthesized by RhlI.[6] The RhlR-C4-HSL complex primarily controls the production of rhamnolipids and the expression of other virulence factors.[7]
-
The pqs System: This quinolone-based system is interconnected with the las and rhl systems. The pqsABCDE operon synthesizes 2-heptyl-4-quinolone (HHQ), which is a precursor to the Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4-quinolone.[8][9] PQS and HHQ bind to the transcriptional regulator PqsR (also known as MvfR), leading to the autoinduction of the pqs operon and the regulation of virulence factors such as pyocyanin and elastase.[6][10] The PqsE protein, encoded by the pqs operon, also plays a role in regulating the rhl system.[8][9]
Cyclic dipeptides can inhibit these systems by competitively binding to the LasR and RhlR receptors, thereby preventing the binding of their native AHL autoinducers and downregulating the entire QS cascade.[6][11]
P. aeruginosa QS network and CDP inhibition.
Quantitative Data on Quorum Sensing Inhibition by Cyclic Dipeptides
The following tables summarize the quantitative data on the inhibitory effects of various cyclic dipeptides on QS-regulated virulence factors and gene expression in Pseudomonas aeruginosa PAO1.
Table 1: Inhibition of Virulence Factors by Cyclic Dipeptides in P. aeruginosa PAO1
| Cyclic Dipeptide | Concentration | Target Virulence Factor | % Inhibition | Reference |
| cyclo(L-Pro-L-Tyr) | 1.8 mM | Pyocyanin Production | 41% | [11] |
| 1.8 mM | Protease Activity | 20% | [11] | |
| 1.8 mM | Elastase Activity | 32% | [11] | |
| 1.8 mM | Biofilm Formation | 52% | [11] | |
| cyclo(L-Hyp-L-Tyr) | 1.8 mM | Pyocyanin Production | 47% | [11] |
| 1.8 mM | Protease Activity | 5% | [11] | |
| 1.8 mM | Elastase Activity | 8% | [11] | |
| 1.8 mM | Biofilm Formation | 50% | [11] | |
| cyclo(L-Pro-L-Phe) | 1.8 mM | Pyocyanin Production | 73% | [11] |
| 1.8 mM | Protease Activity | 77% | [11] | |
| 1.8 mM | Elastase Activity | 61% | [11] | |
| 1.8 mM | Biofilm Formation | 48% | [11] | |
| cyclo(L-Trp-L-Ser) | 1 mM | Pyocyanin Production | 75% | [12] |
| 1 mM | Biofilm Formation | 53% | [12] |
Table 2: Downregulation of QS-Related Genes by Cyclic Dipeptides in P. aeruginosa PAO1
| Cyclic Dipeptide | Concentration | Target Gene | % Downregulation | Reference |
| cyclo(L-Pro-L-Tyr) | Not Specified | lasI | Suppressed | [6] |
| lasR | Suppressed | [6] | ||
| rhlI | Suppressed | [6] | ||
| rhlR | Suppressed | [6] | ||
| cyclo(L-Hyp-L-Tyr) | Not Specified | lasI | Suppressed | [6] |
| lasR | Suppressed | [6] | ||
| rhlI | Suppressed | [6] | ||
| rhlR | Suppressed | [6] | ||
| cyclo(L-Pro-L-Phe) | Not Specified | rhlI | Downregulated | [6] |
| pqsR | Downregulated | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the QS inhibitory activity of cyclic dipeptides.
General Experimental Workflow for Screening QS Inhibitors
The following diagram outlines a typical workflow for the screening and characterization of QS inhibitors.
Experimental workflow for QSI discovery.
Protocol 1: Violacein Inhibition Assay in Chromobacterium violaceum
This assay is a common primary screen for QS inhibitors, as the production of the purple pigment violacein is under QS control.[13]
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472 or a CV026 biosensor strain)
-
Luria-Bertani (LB) broth and agar
-
Test compounds (cyclic dipeptides) dissolved in a suitable solvent (e.g., DMSO)
-
N-hexanoyl-L-homoserine lactone (C6-HSL) for CV026 biosensor
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking.
-
Dilute the overnight culture to an OD600 of 0.1 in fresh LB broth.
-
In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.
-
Add 20 µL of the test compound at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a positive control (no compound). For CV026, add C6-HSL to induce violacein production.
-
Incubate the plate at 30°C for 24-48 hours without shaking.
-
After incubation, visually assess the inhibition of purple pigment production.
-
To quantify, add 100 µL of 10% SDS to each well to lyse the cells and solubilize the violacein.
-
Measure the absorbance at 585 nm using a microplate reader.
-
Calculate the percentage of violacein inhibition relative to the control.
Protocol 2: Pyocyanin Quantification Assay in Pseudomonas aeruginosa
This protocol quantifies the production of the blue-green virulence factor pyocyanin.
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1)
-
LB broth
-
Test compounds
-
Chloroform
-
0.2 M HCl
-
Centrifuge and spectrophotometer
Procedure:
-
Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.
-
Inoculate fresh LB broth containing various concentrations of the test compound with the overnight culture to a starting OD600 of 0.05.
-
Incubate at 37°C with shaking for 18-24 hours.
-
Centrifuge 5 mL of each culture to pellet the cells.
-
Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform. Vortex vigorously.
-
Centrifuge to separate the phases. The pyocyanin will be in the lower blue chloroform layer.
-
Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex. The pyocyanin will move to the upper pink aqueous layer.
-
Measure the absorbance of the top layer at 520 nm.
-
Calculate the pyocyanin concentration and normalize to cell density (OD600).
Protocol 3: Elastase Activity Assay in Pseudomonas aeruginosa
This assay measures the activity of the LasB elastase.
Materials:
-
P. aeruginosa culture supernatants (prepared as in Protocol 2)
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 900 µL of Tris-HCl buffer, 100 µL of culture supernatant, and 10 mg of ECR.
-
Incubate the mixture at 37°C with shaking for 3-6 hours.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge to pellet the remaining ECR.
-
Transfer the supernatant to a clean tube and measure the absorbance at 495 nm.
-
Higher absorbance indicates greater elastase activity.
Protocol 4: Biofilm Inhibition Assay (Crystal Violet Method)
This is a standard method to quantify biofilm formation.[8]
Materials:
-
P. aeruginosa
-
LB broth
-
Test compounds
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Grow an overnight culture of P. aeruginosa and dilute it 1:100 in fresh LB broth.
-
Add 100 µL of the diluted culture and 100 µL of LB broth containing the test compound at various concentrations to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently wash the wells twice with sterile PBS to remove planktonic cells.
-
Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells with water to remove excess stain.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 590 nm.
-
A decrease in absorbance compared to the control indicates biofilm inhibition.
Conclusion
Cyclic dipeptides represent a promising class of molecules for the development of novel anti-virulence therapies. Their ability to interfere with key quorum sensing systems in pathogenic bacteria like P. aeruginosa and V. fischeri highlights their potential to disarm pathogens without exerting strong selective pressure for resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers to further investigate the therapeutic potential of these fascinating natural products. Future research should focus on elucidating the precise molecular interactions between various CDPs and their target receptors to enable the rational design of more potent and specific quorum sensing inhibitors.
References
- 1. Targeting Quorum Sensing: High-Throughput Screening to Identify Novel LsrK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biochemical Characterization of Non-Native Antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor LasR with Nanomolar IC50 Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sketchviz.com [sketchviz.com]
- 6. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the RhlR-PqsE complex from Pseudomonas aeruginosa reveals mechanistic insights into quorum sensing transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput, Quantitative Screening of Quorum-Sensing Inhibitors Based on a Bacterial Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quorum Sensing in Vibrio fischeri: Analysis of the LuxR DNA Binding Region by Alanine-Scanning Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cyclo(D-Leu-D-Pro): A Promising Biocontrol Agent for Sustainable Agriculture
An In-depth Technical Guide for Researchers and Agricultural Scientists
The cyclic dipeptide Cyclo(D-Leu-D-Pro) is emerging as a significant candidate in the development of novel biocontrol agents for agriculture. This naturally occurring compound, produced by various microorganisms, exhibits a notable range of activities against fungal and nematode pathogens, alongside the potential to induce systemic resistance in plants. This technical guide provides a comprehensive overview of the current scientific knowledge on Cyclo(D-Leu-D-Pro), focusing on its biocontrol efficacy, mechanism of action, and the experimental protocols for its study.
Biocontrol Activity of Cyclo(D-Leu-D-Pro)
Cyclo(D-Leu-D-Pro) has demonstrated significant potential in controlling a variety of plant pathogens. Its activity is often stereospecific, with the homochiral isomers (Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro)) generally showing higher efficacy than their heterochiral counterparts.[1]
Antifungal Activity
Cyclo(D-Leu-D-Pro) has shown notable inhibitory effects against several fungal plant pathogens. Key quantitative data on its antifungal activity is summarized below.
| Target Pathogen | Isomer | Concentration | Effect | Reference |
| Colletotrichum orbiculare | Cyclo(D-Leu-D-Pro) | 100 µg/mL | 19.9% inhibition of conidial germination; significant reduction in lesion occurrence.[2][3] | [2][3] |
| Aspergillus parasiticus | Cyclo(D-Leu-D-Pro) | 3.5 mg/mL | Complete inhibition of norsolorinic acid (aflatoxin precursor) accumulation.[4] | [4] |
| Aspergillus parasiticus | Cyclo(D-Leu-D-Pro) | Similar to Cyclo(L-Leu-L-Pro) | IC50 for aflatoxin production of 0.20 mg/mL (for Cyclo(L-Leu-L-Pro)).[4] | [4] |
| Aspergillus flavus | Cyclo(L-Pro-D-Leu) | 8 µg/mL | Minimum Inhibitory Concentration (MIC).[5] | [5] |
| Aspergillus niger | Cyclo(L-Pro-D-Leu) | - | Antifungal activity observed.[5] | [5] |
Nematicidal Activity
Recent studies have highlighted the potential of related cyclo(Leu-Pro) isomers in controlling root-knot nematodes, a major agricultural pest.
| Target Pathogen | Isomer | Concentration | Incubation Time | Effect | Reference |
| Meloidogyne incognita | Cyclo(L-Pro-L-Leu) | 67.5 mg/L | 72 hours | 84.30% mortality of second-stage juveniles (J2).[6] | [6] |
| Meloidogyne incognita | Cyclo(L-Pro-L-Leu) | 135 mg/L | 72 hours | 100% mortality of J2.[6] | [6] |
| Meloidogyne incognita | Cyclo(d-Pro-l-Leu) | High doses (5000-10,000 ppm) | 2 days | Significant inhibition of egg hatching.[7][8] | [7][8] |
Mechanism of Action
The biocontrol activity of Cyclo(D-Leu-D-Pro) is believed to be multifaceted, involving both direct antimicrobial action and the induction of plant defense mechanisms.[2]
Direct Antimicrobial Effects
The precise mechanisms of direct antimicrobial action are still under investigation but are thought to involve the disruption of fungal cell membranes and the inhibition of enzymes crucial for cell wall synthesis.[2][3]
Induction of Systemic Resistance in Plants
A key aspect of the biocontrol potential of cyclodipeptides lies in their ability to elicit a plant's own defense systems. Studies on the closely related Cyclo(d-Pro-d-Pro) have shown that it can induce systemic resistance in plants through the salicylic acid (SA)-mediated signaling pathway.[9][10] This induction involves a cascade of physiological and genetic responses.
The following diagram illustrates the proposed signaling pathway initiated by cyclodipeptides like Cyclo(D-Leu-D-Pro) to induce systemic resistance in plants.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification for the First Time of Cyclo(d-Pro-l-Leu) Produced by Bacillus amyloliquefaciens Y1 as a Nematocide for Control of Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Induction of systemic disease resistance in Nicotiana benthamiana by the cyclodipeptides cyclo (l‐Pro‐l‐Pro) and cyclo (d‐Pro‐d‐Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of systemic disease resistance in Nicotiana benthamiana by the cyclodipeptides cyclo (l-Pro-l-Pro) and cyclo (d-Pro-d-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cytotoxic Landscape of Cyclo(L-Leu-L-Pro): A Technical Guide for Researchers
A comprehensive review of the preliminary cytotoxicity studies of the cyclic dipeptide Cyclo(L-Leu-L-Pro) on human cell lines, offering insights for researchers, scientists, and drug development professionals. While the initial focus of this guide was on the stereoisomer Cyclo(D-Leu-D-Pro), a thorough review of existing scientific literature has revealed a significant lack of specific data on its cytotoxic effects on human cell lines. Therefore, this guide presents a detailed analysis of the more extensively studied analogue, Cyclo(L-Leu-L-Pro), to provide a relevant and informative resource. It is crucial to note that the biological activities of stereoisomers can vary significantly, and the findings presented here for the L-L isomer may not be directly extrapolated to the D-D isomer.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds that have garnered considerable interest in the scientific community for their diverse biological activities. Among these, Cyclo(L-Leu-L-Pro) (CLP), a marine natural metabolite, has been the subject of preliminary studies to evaluate its potential as an anticancer agent. This technical guide synthesizes the available data on the cytotoxic effects of CLP on human cell lines, details the experimental methodologies employed in these studies, and visualizes key experimental workflows and potential signaling pathways.
Data Presentation: Cytotoxicity of Cyclo(L-Leu-L-Pro)
The cytotoxic effects of Cyclo(L-Leu-L-Pro) have been evaluated against a panel of human cell lines. The following tables summarize the available quantitative data from these preliminary studies.
| Cell Line | Cell Type | Assay | Key Findings | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | Reduced cell viability | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT | Reduced cell viability | [1] |
| MCF-12A | Normal Breast Epithelial | MTT | Did not reduce cell viability | [1] |
| HT-29 | Colon Adenocarcinoma | SRB | Marginal growth inhibitory effects | |
| HeLa | Cervical Adenocarcinoma | SRB | Marginal growth inhibitory effects | |
| MCF-7 | Breast Adenocarcinoma | SRB | Marginal growth inhibitory effects |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the protocols for key experiments used to assess the cytotoxicity of Cyclo(L-Leu-L-Pro).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cell lines (e.g., MDA-MB-231, MDA-MB-468, MCF-12A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cyclo(L-Leu-L-Pro)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of Cyclo(L-Leu-L-Pro) is prepared in a suitable solvent (e.g., DMSO) and serially diluted in complete culture medium to the desired concentrations. The culture medium is then replaced with the medium containing different concentrations of the compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells).
Apoptosis and DNA Damage Assays
To determine if the observed cytotoxicity is due to the induction of apoptosis, several assays can be employed.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
γH2AX Assay: This assay measures the phosphorylation of the histone variant H2AX, which is an early event in the DNA damage response that can lead to apoptosis.
-
Dead Green Assay: This method uses a dye that specifically stains the nuclei of dead cells.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflow and a proposed signaling pathway for the cytotoxic activity of Cyclo(L-Leu-L-Pro).
Discussion of Potential Mechanisms
Preliminary studies suggest that Cyclo(L-Leu-L-Pro) exerts its cytotoxic effects on triple-negative breast cancer cells through a multi-faceted mechanism. It has been shown to inhibit cell proliferation, migration, and induce cell cycle arrest.[1] Furthermore, the compound induces DNA strand breaks and subsequent cell death.[1] One proposed mechanism involves the disruption of the interaction between CD151 and the Epidermal Growth Factor Receptor (EGFR).[1] This disruption leads to the downstream inhibition of proteins involved in cell cycle progression and migration, such as Cyclin D, CDK4, PAK, and RAC1, along with an increase in the cell cycle inhibitor p27kip1.[1]
Conclusion and Future Directions
The available data indicates that Cyclo(L-Leu-L-Pro) exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. The proposed mechanism involving the CD151-EGFR axis provides a promising avenue for further investigation. However, the current body of research is still in its preliminary stages. More comprehensive studies are required to elucidate the precise molecular targets and signaling pathways involved. Furthermore, the cytotoxic potential of other stereoisomers, including the initially sought-after Cyclo(D-Leu-D-Pro), remains largely unexplored and represents a critical area for future research in the development of novel anticancer therapeutics. The stark difference in available data between the L-L and D-D isomers underscores the importance of stereochemistry in drug discovery and the need for systematic evaluation of all stereoisomers of a promising compound.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Cyclo(D-Leu-D-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent a significant class of bioactive molecules with a wide range of therapeutic applications. Their constrained cyclic structure often imparts enhanced metabolic stability and receptor-binding affinity compared to their linear counterparts. This document provides a detailed protocol for the solid-phase synthesis of a specific cyclic dipeptide, Cyclo(D-Leu-D-Pro), utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The protocol is designed to be a practical guide for researchers in peptide chemistry and drug development.
The synthesis is performed on a 2-chlorotrityl chloride resin, which is particularly well-suited for the synthesis of peptides where diketopiperazine formation is the desired final step rather than an unwanted side reaction.[1] This resin allows for the controlled, on-resin assembly of the linear dipeptide followed by a "cyclative cleavage" step, where the formation of the diketopiperazine ring directly releases the cyclic peptide from the solid support.[2][3]
Principle of the Method
The solid-phase synthesis of Cyclo(D-Leu-D-Pro) involves the sequential coupling of Fmoc-protected D-Proline and Fmoc-protected D-Leucine to a 2-chlorotrityl chloride resin. The synthesis proceeds in the C-terminal to N-terminal direction. After the assembly of the linear dipeptide, the N-terminal Fmoc protecting group is removed, and the resulting free amine of the D-Leucine residue attacks the ester linkage of the D-Proline to the resin. This intramolecular cyclization forms the stable six-membered diketopiperazine ring and simultaneously cleaves the cyclic dipeptide from the solid support.
Experimental Protocols
This protocol outlines the manual solid-phase synthesis of Cyclo(D-Leu-D-Pro). All operations should be performed in a dedicated peptide synthesis vessel.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB | Sigma-Aldrich, Novabiochem |
| Fmoc-D-Pro-OH | Peptide synthesis grade | CEM Corporation, Bachem |
| Fmoc-D-Leu-OH | Peptide synthesis grade | CEM Corporation, Bachem |
| Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Sigma-Aldrich |
| Piperidine | Reagent grade | Sigma-Aldrich |
| N-Hydroxybenzotriazole (HOBt) | Peptide synthesis grade | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide synthesis grade | Sigma-Aldrich |
| Acetic Anhydride | Reagent grade | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Methanol (MeOH) | ACS grade | Fisher Scientific |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC grade | Fisher Scientific |
| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |
Step 1: Resin Swelling and Loading of First Amino Acid (Fmoc-D-Pro-OH)
-
Resin Swelling: Place the 2-chlorotrityl chloride resin in the reaction vessel. Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Amino Acid Activation: In a separate flask, dissolve Fmoc-D-Pro-OH (1.5 equivalents relative to the resin loading capacity) in anhydrous DCM. Add DIPEA (3.0 equivalents).
-
Resin Loading: Drain the DCM from the swollen resin. Add the activated Fmoc-D-Pro-OH solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). A small sample of the resin can be taken to determine the loading efficiency via Fmoc cleavage and UV spectroscopy.
| Parameter | Value/Condition |
| Resin | 2-Chlorotrityl chloride |
| Loading Capacity (Typical) | 0.6-1.2 mmol/g[4] |
| Fmoc-D-Pro-OH | 1.5 eq |
| DIPEA | 3.0 eq |
| Solvent | Anhydrous DCM |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
Step 2: Fmoc Deprotection of D-Proline
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and the cleaved Fmoc adduct.
| Parameter | Value/Condition |
| Deprotection Reagent | 20% Piperidine in DMF |
| Reaction Time | 5 min + 15 min |
| Temperature | Room Temperature |
Step 3: Coupling of Second Amino Acid (Fmoc-D-Leu-OH)
-
Amino Acid Activation: In a separate flask, dissolve Fmoc-D-Leu-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the activated Fmoc-D-Leu-OH solution to the deprotected resin from Step 2. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Completion Check (Optional): Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
| Parameter | Value/Condition |
| Fmoc-D-Leu-OH | 3 eq |
| HOBt | 3 eq |
| DIC | 3 eq |
| Solvent | DMF |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
Step 4: Fmoc Deprotection of Dipeptide and Cyclative Cleavage
-
Final Deprotection: Treat the dipeptidyl resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes, as described in Step 2.
-
Washing: Wash the resin thoroughly with DMF (5x) and then with DCM (5x).
-
Cyclative Cleavage: The diketopiperazine formation and cleavage from the resin can be induced by treating the deprotected dipeptidyl resin with a mild acid or by heating in a suitable solvent. A common method is to treat the resin with a solution of 1% TFA in DCM or to heat the resin in a solvent like toluene or a mixture of DMF/DCM. The reaction progress can be monitored by taking aliquots of the solution and analyzing by HPLC.
-
Product Collection: Filter the resin and collect the filtrate containing the crude Cyclo(D-Leu-D-Pro). Wash the resin with additional DCM to ensure complete recovery of the product.
| Parameter | Value/Condition |
| Cleavage Reagent | 1% TFA in DCM or heat |
| Reaction Time | Monitor by HPLC (typically 1-4 hours) |
| Temperature | Room Temperature or elevated |
Step 5: Purification and Characterization
-
Work-up: Evaporate the solvent from the collected filtrate under reduced pressure.
-
Purification: The crude product is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[5]
-
Characterization: The purified Cyclo(D-Leu-D-Pro) can be characterized by:
| Analysis | Expected Result |
| RP-HPLC | Single major peak |
| MS (ESI+) | [M+H]⁺ corresponding to C₁₁H₁₈N₂O₂ (m/z 211.14) |
| ¹H and ¹³C NMR | Spectra consistent with the diketopiperazine structure[6] |
| Yield (Typical) | 30-60% after purification |
Experimental Workflow and Signaling Pathways
Caption: Solid-phase synthesis workflow for Cyclo(D-Leu-D-Pro).
Logical Relationships in Diketopiperazine Formation
Caption: Key steps in the cyclative cleavage of Cyclo(D-Leu-D-Pro).
Troubleshooting and Optimization
-
Low Yield: Premature cleavage of the dipeptide from the resin to form the diketopiperazine is a common cause of low yield, especially on more acid-labile resins.[7] The use of 2-chlorotrityl chloride resin helps to minimize this.[7] Incomplete coupling reactions can also lead to lower yields; ensure complete coupling using a Kaiser test.
-
Side Reactions: Racemization can be a concern during amino acid activation. Using HOBt as an additive can help to suppress this side reaction.
-
Purification Challenges: The crude product may contain linear dipeptide or other impurities. Optimization of the HPLC gradient is crucial for obtaining a pure product.
By following this detailed protocol and considering the troubleshooting tips, researchers can successfully synthesize Cyclo(D-Leu-D-Pro) and other cyclic dipeptides for their research and development needs.
References
- 1. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 2. jmb.or.kr [jmb.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. High-Purity Peptide Resins | pepresin [pepresin.com]
- 5. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy [mdpi.com]
- 6. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Note: Purification of Cyclo(D-Leu-D-Pro) using Preparative High-Performance Liquid Chromatography
Introduction
Cyclo(D-Leu-D-Pro) is a cyclic dipeptide, a class of molecules also known as 2,5-diketopiperazines (DKPs), which are of significant interest in drug discovery and development due to their diverse biological activities.[1][2] These activities can include antibacterial, antifungal, and cytotoxic functions.[1] The synthesis of Cyclo(D-Leu-D-Pro) typically results in a crude mixture containing the desired product alongside unreacted starting materials, linear peptide precursors, and other byproducts.[2] Therefore, a robust purification method is essential to isolate the pure compound for accurate biological evaluation and structural analysis.[2] Preparative High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a powerful and widely used technique for the purification of such cyclic dipeptides.[2][3] This application note provides a detailed protocol for the purification of Cyclo(D-Leu-D-Pro) using preparative RP-HPLC.
Principles of Reversed-Phase HPLC for Cyclic Dipeptide Purification
Reversed-phase HPLC separates molecules based on their hydrophobicity.[1][2] The stationary phase is nonpolar, typically a silica-based support chemically modified with C8 or C18 alkyl chains, while the mobile phase is a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile (ACN).[1][2] More hydrophobic molecules, like cyclic dipeptides, interact more strongly with the nonpolar stationary phase and are retained longer on the column.[1][2] By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), the retained compounds are sequentially eluted from the column, with more hydrophobic compounds eluting at higher organic solvent concentrations.[2][3] Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing reagent to improve peak shape and resolution.[3][4]
Experimental and Purification Workflow
The overall process for purifying Cyclo(D-Leu-D-Pro) involves several key stages, from initial method development on an analytical scale to the final isolation of the pure compound after preparative chromatography.
Caption: General workflow for the preparative HPLC purification of Cyclo(D-Leu-D-Pro).
Data Presentation: HPLC Method Parameters
The following tables summarize the recommended starting parameters for both analytical method development and the scaled-up preparative purification of Cyclo(D-Leu-D-Pro).
Table 1: Analytical HPLC Method Development Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)[2] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water[1][2] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)[1] |
| Gradient | 5% to 95% B over 30 minutes[1][2] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C)[2] |
| Detection Wavelength | 210-230 nm (for the peptide backbone)[2] |
| Injection Volume | 10-20 µL[2] |
Table 2: Preparative HPLC Purification Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 21.2 x 150 mm, 5 µm particle size)[5] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) |
| Gradient | Optimized based on analytical run (e.g., a shallower gradient around the elution time of the target compound)[3] |
| Flow Rate | Scaled up from analytical (e.g., ~20 mL/min, calculation required)[3] |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
| Detection Wavelength | 210-230 nm |
| Injection Volume | Dependent on column loading capacity and sample concentration |
Experimental Protocols
1. Sample Preparation
The proper preparation of the crude sample is critical to prevent clogging of the HPLC system and to ensure efficient separation.
-
Materials:
-
Crude Cyclo(D-Leu-D-Pro) (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO) or a mixture of Mobile Phase A and B
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm)[1]
-
-
Protocol:
-
Weigh the crude lyophilized Cyclo(D-Leu-D-Pro) powder.
-
Dissolve the crude sample in a minimal volume of a suitable solvent.[1] For many cyclic dipeptides, a small amount of 100% DMSO is effective for initial solubilization.[2] Alternatively, a mixture of the mobile phase solvents can be used.[2]
-
Vortex the solution until the sample is fully dissolved.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[1]
-
2. Analytical HPLC Method Development
Before scaling up to a preparative column, the separation must be optimized on an analytical column with the same packing material.[3]
-
Protocol:
-
Column Installation: Install an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) into the HPLC system.
-
System Priming: Prime all solvent lines with the respective mobile phases to remove any air bubbles.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 minutes or until a stable baseline is achieved.[1]
-
Sample Injection: Inject a small volume (10-20 µL) of the prepared crude sample onto the column.[2]
-
Gradient Elution: Run the analytical gradient as specified in Table 1.
-
Data Analysis: Identify the retention time of the peak corresponding to Cyclo(D-Leu-D-Pro). The purity of the peak can be estimated by the peak area percentage.
-
Optimization: Adjust the gradient to achieve the best possible separation between the target peak and any impurities.[3] A shallower gradient around the elution point of the target compound can improve resolution.
-
3. Scale-Up to Preparative HPLC
Once an optimized analytical method is established, the method can be scaled up for preparative purification. The goal is to maintain the separation quality while increasing the amount of sample that can be loaded.
-
Protocol:
-
Column Replacement: Replace the analytical column with a preparative C18 column of the same chemistry but with a larger internal diameter (e.g., 21.2 x 150 mm, 5 µm).[5]
-
Flow Rate Adjustment: The flow rate for the preparative column needs to be scaled up to maintain a similar linear velocity to the analytical run. The new flow rate can be calculated using the following formula: Flow Rate (prep) = Flow Rate (analyt) x [ID (prep)² / ID (analyt)²] Where ID is the internal diameter of the column.
-
Gradient Adjustment: The gradient duration should be kept the same as the analytical method.
-
Sample Loading: The amount of sample that can be loaded onto the preparative column is significantly higher. This can be determined through loading studies, starting with a conservative amount and gradually increasing it.
-
4. Preparative HPLC Purification and Fraction Collection
-
Protocol:
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions at the new calculated flow rate until a stable baseline is achieved.
-
Sample Injection: Inject the desired volume of the filtered crude sample.
-
Chromatographic Run: Run the preparative HPLC method with the scaled-up parameters.
-
Fraction Collection: Collect fractions as the peaks elute from the column.[3] Fraction collection can be triggered by the UV detector signal, collecting the eluent corresponding to the target peak.
-
5. Post-Purification Analysis and Product Isolation
-
Protocol:
-
Purity Check: Analyze each collected fraction using the developed analytical HPLC method to determine its purity.
-
Pooling: Combine the fractions that contain the pure Cyclo(D-Leu-D-Pro) (typically >95% purity).[3]
-
Solvent Removal: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified Cyclo(D-Leu-D-Pro) as a solid powder.[3]
-
Final Purity Assessment: Perform a final analytical HPLC run on the lyophilized product to confirm its purity.
-
Logical Flow for HPLC Method Development
The process of developing a robust HPLC method follows a logical progression of optimization steps to achieve the desired separation.
References
Application Note: Mass Spectrometry Analysis of Cyclic Dipeptides for Structural Elucidation
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides, formed from the condensation of two amino acids.[1][2] These compounds are widespread in nature, found in bacteria, fungi, plants, and animals, and are also formed during food processing, such as fermentation and roasting.[3][4][5] CDPs exhibit a wide range of biological activities, including antimicrobial, antitumor, antiviral, and neuroprotective effects, making them of significant interest to researchers in drug development and various scientific fields.[2][6] The structural elucidation of these molecules is crucial for understanding their structure-activity relationships. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the sensitive and accurate analysis of CDPs.[3][7]
Principles of Mass Spectrometry for Cyclic Dipeptide Analysis
The structural analysis of cyclic peptides by mass spectrometry presents unique challenges compared to their linear counterparts due to the absence of N- and C-termini.[8] Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of CDPs. The general workflow involves the ionization of the CDP molecules, selection of the protonated or deprotonated molecular ion (precursor ion), fragmentation of the precursor ion through collision-induced dissociation (CID), and analysis of the resulting fragment ions (product ions).
The fragmentation of the cyclic structure typically requires at least two bond cleavages to produce linear fragment ions.[8] The fragmentation patterns are dependent on the constituent amino acids and their side chains. Common fragmentation pathways for protonated CDPs include the loss of one of the side chains, followed by the cleavage of the diketopiperazine ring. In negative ion mode, deprotonated CDPs often show characteristic losses of the substituent radicals.[9] High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the precursor and fragment ions, further aiding in structural confirmation.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Separation and Identification
Coupling liquid chromatography with tandem mass spectrometry provides a robust platform for the analysis of CDPs in complex matrices. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to separate CDPs based on their hydrophobicity prior to their introduction into the mass spectrometer. This separation is critical for distinguishing between isomeric CDPs and reducing matrix effects that can interfere with ionization.[4]
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective quantitative technique used in LC-MS/MS. In an MRM experiment, specific precursor-to-product ion transitions are monitored for each target CDP. This allows for the accurate quantification of known CDPs even at very low concentrations in complex samples.[7][8]
Experimental Protocols
Protocol 1: General Sample Preparation from Microbial Culture Broth
This protocol provides a general procedure for the extraction of cyclic dipeptides from a liquid microbial culture.
-
Harvesting: Centrifuge the microbial culture (e.g., 50 mL) at 8,000 x g for 15 minutes to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask. The CDPs are typically secreted into the culture medium.
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts.
-
Dry the extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
-
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of water and acetonitrile (e.g., 1 mL of 50:50 v/v).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: LC-MS/MS Analysis of Cyclic Dipeptides
This protocol is adapted from a published method for the simultaneous analysis of multiple cyclic dipeptides.[4][7]
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., Atlantis T3, 3 µm, 2.1 x 150 mm) is suitable for the separation of a wide range of CDPs.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 50% B
-
15-18 min: 95% B (column wash)
-
18-20 min: 5% B (equilibration)
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ionization Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Specific transitions for each target CDP need to be optimized.[11][12]
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of Selected Cyclic Dipeptides
The following table provides examples of MRM transitions and collision energies for a selection of cyclic dipeptides. These values may require optimization on the specific instrument being used.
| Cyclic Dipeptide | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyclo(Ala-Pro) | 169.1 | 70.1 | 15 |
| Cyclo(Val-Pro) | 197.1 | 70.1 | 20 |
| Cyclo(Leu-Pro) | 211.1 | 70.1 | 20 |
| Cyclo(Ile-Pro) | 211.1 | 70.1 | 20 |
| Cyclo(Phe-Pro) | 245.1 | 70.1 | 25 |
| Cyclo(Tyr-Pro) | 261.1 | 70.1 | 25 |
| Cyclo(Trp-Pro) | 284.1 | 70.1 | 30 |
| Cyclo(Gly-Gly) | 115.1 | 56.1 | 15 |
| Cyclo(Ala-Ala) | 143.1 | 72.1 | 15 |
| Cyclo(Val-Val) | 199.2 | 100.1 | 20 |
| Cyclo(Leu-Leu) | 227.2 | 128.1 | 20 |
| Cyclo(Phe-Phe) | 295.2 | 120.1 | 30 |
Data adapted from Yamamoto et al., 2016 and other sources.[4]
Table 2: Common Neutral Losses and Characteristic Fragments in MS/MS of Cyclic Dipeptides
This table summarizes common fragmentation patterns observed in the MS/MS spectra of CDPs, which can aid in their structural elucidation.
| Observation | Structural Implication |
| Loss of a side chain | Indicates the presence of the corresponding amino acid |
| Loss of CO (28 Da) | Common fragmentation of the diketopiperazine ring |
| Loss of H2O (18 Da) | Common from hydroxyl-containing side chains (Ser, Thr, Tyr) |
| Loss of NH3 (17 Da) | Common from side chains containing primary amines (Lys, Orn) |
| Presence of immonium ions | Characteristic fragments for specific amino acids (e.g., m/z 70 for Proline) |
Visualizations
Caption: General workflow for the mass spectrometry analysis of cyclic dipeptides.
Caption: Bacterial quorum sensing modulated by cyclic dipeptides.
References
- 1. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. forensicrti.org [forensicrti.org]
Application Notes and Protocols: Unambiguous Stereochemical Assignment of Cyclo(Leu-Pro) Isomers using Electronic Circular Dichroism (ECD) Spectroscopy
Introduction
Cyclo(Leu-Pro) is a cyclic dipeptide, a class of molecules also known as 2,5-diketopiperazines (DKPs), which are ubiquitously found in nature and exhibit a wide range of biological activities.[1][2][3][4][5] The stereochemistry of the constituent amino acids, Leucine (Leu) and Proline (Pro), is a critical determinant of the molecule's three-dimensional structure and, consequently, its biological function. The four possible stereoisomers of Cyclo(Leu-Pro) are cyclo(L-Leu-L-Pro), cyclo(D-Leu-D-Pro), cyclo(L-Leu-D-Pro), and cyclo(D-Leu-L-Pro). The unambiguous assignment of the absolute configuration of these isomers is crucial in drug development, natural product chemistry, and metabolomics. Electronic Circular Dichroism (ECD) spectroscopy is a powerful and sensitive technique for differentiating stereoisomers in solution.[1][2][3][4] This application note provides a detailed protocol for the stereochemical assignment of Cyclo(Leu-Pro) isomers using ECD spectroscopy, supported by quantitative data and experimental workflows.
Principle of the Method
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. Enantiomers, being non-superimposable mirror images, produce ECD spectra that are equal in magnitude but opposite in sign. Diastereomers, which are stereoisomers that are not mirror images, exhibit distinctly different ECD spectra. By comparing the experimental ECD spectrum of an unknown Cyclo(Leu-Pro) sample to the reference spectra of the four synthetically prepared stereoisomers, its absolute configuration can be unambiguously determined.[1][3]
Quantitative Data Summary
The following table summarizes the key ECD spectral data for the four stereoisomers of Cyclo(Leu-Pro) in spectroscopic grade methanol. The data is derived from the analysis of published spectra.
| Stereoisomer | Configuration | λmax (nm) (Positive Cotton Effect) | Δε (M⁻¹cm⁻¹) | λmax (nm) (Negative Cotton Effect) | Δε (M⁻¹cm⁻¹) |
| cyclo(L-Leu-L-Pro) | cis | ~225 | Positive | ~205 | Negative |
| cyclo(D-Leu-D-Pro) | cis | ~205 | Positive | ~225 | Negative |
| cyclo(L-Leu-D-Pro) | trans | ~215 | Positive | Below 200 | N/A |
| cyclo(D-Leu-L-Pro) | trans | Below 200 | N/A | ~215 | Negative |
Note: The exact Δε values can be determined by referencing the spectra in the cited literature. The signs of the Cotton effects are the primary distinguishing features.
Experimental Protocols
This section provides detailed protocols for the synthesis of Cyclo(Leu-Pro) stereoisomers and their analysis by ECD spectroscopy.
I. Synthesis of Cyclo(Leu-Pro) Stereoisomers
A library of all four Cyclo(Leu-Pro) stereoisomers can be synthesized using established methods in peptide chemistry.[2] The general workflow involves the coupling of the appropriately protected L- or D- amino acids, followed by deprotection and cyclization.
Materials:
-
N-α-Fmoc-L-Leucine and N-α-Fmoc-D-Leucine
-
L-Proline methyl ester hydrochloride and D-Proline methyl ester hydrochloride
-
Coupling reagents (e.g., HBTU, HATU)
-
Bases (e.g., DIPEA, triethylamine)
-
Deprotection reagents (e.g., piperidine in DMF)
-
Solvents (DMF, DCM, Methanol)
-
Reagents for work-up and purification (e.g., ethyl acetate, hexane, silica gel)
General Procedure:
-
Dipeptide Formation: Couple the N-protected Leucine isomer with the Proline methyl ester isomer in a suitable solvent using a coupling reagent and a base.
-
Purification: Purify the resulting linear dipeptide by column chromatography.
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminus of the dipeptide using a solution of piperidine in DMF.
-
Cyclization: Induce intramolecular cyclization of the deprotected dipeptide by heating in a suitable solvent (e.g., methanol or isopropanol) or by using a coupling reagent at high dilution.
-
Final Purification: Purify the crude cyclic dipeptide by recrystallization or column chromatography to obtain the pure stereoisomer.
-
Characterization: Confirm the identity and purity of each stereoisomer by NMR and mass spectrometry.
II. ECD Spectroscopy Protocol
Instrumentation:
-
A commercially available circular dichroism spectrometer capable of measurements in the far-UV region (190-300 nm).
-
Quartz cuvette with a path length of 1 cm or 0.1 cm.
Sample Preparation:
-
Accurately weigh approximately 0.1 mg of the purified Cyclo(Leu-Pro) isomer.[2]
-
Dissolve the sample in spectroscopic grade methanol to a final concentration of approximately 0.1 mg/mL.[2]
-
Ensure the solution is clear and free of any particulates.
Instrument Parameters (Typical):
-
Wavelength Range: 190 - 300 nm[2]
-
Scanning Speed: 100 nm/min
-
Bandwidth: 1.0 nm
-
Response Time: 1 sec
-
Accumulations: 3-5 scans
-
Path Length: 1.0 cm
-
Temperature: 25 °C
Data Acquisition and Processing:
-
Record a baseline spectrum of the solvent (spectroscopic grade methanol) under the same experimental conditions.
-
Record the ECD spectrum of the Cyclo(Leu-Pro) isomer solution.
-
Subtract the baseline spectrum from the sample spectrum to obtain the final ECD spectrum.
-
The data is typically presented in units of molar ellipticity ([θ]) in deg·cm²·dmol⁻¹ or as the difference in molar extinction coefficients (Δε) in M⁻¹·cm⁻¹.
Mandatory Visualizations
References
- 1. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy | NSF Public Access Repository [par.nsf.gov]
- 2. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dich… [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unambiguous stereochemical assignment of cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro) - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Antifungal Susceptibility Testing of Cyclo(D-Leu-D-Pro)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the in vitro antifungal susceptibility of various fungal species to the cyclic dipeptide, Cyclo(D-Leu-D-Pro). The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility.
Cyclo(D-Leu-D-Pro) is a member of the diketopiperazine (DKP) class of cyclic peptides, which are known to exhibit a range of biological activities, including antimicrobial properties.[1][2] Understanding the antifungal spectrum and potency of Cyclo(D-Leu-D-Pro) is a critical step in the evaluation of its potential as a therapeutic agent. The following protocols detail the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Data Presentation
The antifungal activity of cyclic dipeptides, including isomers of Cyclo(Leu-Pro), has been observed against various fungal pathogens. While extensive quantitative data for Cyclo(D-Leu-D-Pro) is not widely available in the public domain, the following table summarizes representative data for related compounds and provides a template for recording experimental findings.
| Fungal Species | Strain | Compound | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Aspergillus flavus | MTCC 277 | Cyclo(L-Pro-D-Leu) | 8 | Not Reported | |
| Aspergillus niger | MTCC 282 | Cyclo(L-Pro-D-Leu) | Not Reported | Not Reported | [3] |
| Colletotrichum orbiculare | N/A | Cyclo(D-Leu-D-Pro) | >100* | Not Reported | [4][5] |
| Colletotrichum gloeosporioides | N/A | Cyclo(D-Tyr-L-Leu) | 8 | Not Reported | [6] |
| Candida albicans | N/A | Cyclo(L-Pro-L-Tyr) | Not Reported | Not Reported | [6] |
| Candida albicans | N/A | Cyclo(L-Pro-L-Leu) | Not Reported | Not Reported | [6] |
*Note: At 100 µg/mL, Cyclo(D-Leu-D-Pro) significantly reduced conidia germination[7][4][5].
Experimental Protocols
The following protocols are adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines for broth microdilution antifungal susceptibility testing.[8][9]
1. Preparation of Cyclo(D-Leu-D-Pro) Stock Solution
-
Accurately weigh a sufficient amount of Cyclo(D-Leu-D-Pro) powder.
-
Dissolve the powder in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
The stock solution should be stored at -20°C or as recommended for the specific batch of the compound.
2. Inoculum Preparation
Standardized inoculum preparation is crucial for reproducible results.
-
For Yeasts (e.g., Candida albicans)
-
Subculture the yeast isolate onto a fresh agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[10]
-
Dilute this suspension in RPMI-1640 medium to the final required inoculum density (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
For Filamentous Fungi (e.g., Aspergillus fumigatus)
-
Harvest conidia from a mature culture on a suitable agar medium (e.g., Potato Dextrose Agar) by flooding the surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).
-
Gently scrape the surface to release the conidia.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[10]
-
3. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Dispense 100 µL of sterile RPMI-1640 broth into wells 2 through 11 of a 96-well microtiter plate. Well 1 will be the highest concentration and well 12 will serve as the growth control (drug-free).
-
Add 200 µL of the working solution of Cyclo(D-Leu-D-Pro) (at twice the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[10]
-
Add 100 µL of the prepared fungal inoculum to each well (1 through 12). This will bring the final volume in each well to 200 µL and dilute the compound and inoculum to their final concentrations.
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi.[6]
4. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth compared to the growth control well.[10][11]
-
For Yeasts: The MIC is typically defined as the lowest concentration showing a ≥50% reduction in turbidity compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.[6][11]
-
For Filamentous Fungi: The endpoint is often determined as the lowest concentration showing 100% inhibition of growth (no visible growth).[6]
5. Determination of Minimum Fungicidal Concentration (MFC)
The MFC assay determines the lowest concentration of an antifungal agent that kills the fungus.
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.
-
Incubate the plates at 35°C for a duration sufficient to allow for the growth of any viable fungi (typically 24-72 hours).
-
The MFC is the lowest concentration from the MIC plate from which no fungal growth is observed on the agar plate.[6]
Mandatory Visualizations
Caption: Workflow for MIC and MFC determination of Cyclo(D-Leu-D-Pro).
Caption: Proposed antifungal mechanisms of action for cyclic dipeptides.
References
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 5. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cyclo(D-Leu-D-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(D-Leu-D-Pro) is a cyclic dipeptide that has demonstrated notable antimicrobial and antifungal properties. As a member of the diketopiperazine class of compounds, it is of significant interest to researchers exploring novel therapeutic agents. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Cyclo(D-Leu-D-Pro) against various microorganisms, a critical step in evaluating its potential as an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This document outlines the standardized broth microdilution method, data interpretation, and visualization of the experimental workflow.
Principle of the Method
The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.[1] The principle involves challenging a standardized suspension of a test microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium. Following incubation, the presence or absence of visible growth in the wells of a microtiter plate is used to determine the MIC value. This method allows for the simultaneous testing of multiple concentrations and provides a quantitative measure of the compound's potency.[1]
Data Presentation
The antimicrobial activity of Cyclo(D-Leu-D-Pro) and its stereoisomers has been evaluated against various fungal pathogens. The following table summarizes the reported inhibitory concentrations.
| Microorganism | Strain | Compound | Activity Metric | Value (µg/mL) | Reference |
| Colletotrichum orbiculare | - | Cyclo(D-Leu-D-Pro) | Conidial Germination Inhibition | 100 | [2][3] |
| Aspergillus parasiticus | NFRI-95 | Cyclo(D-Leu-D-Pro) | Complete Norsolorinic Acid Accumulation Inhibition | 3500 | [4] |
| Aspergillus parasiticus | SYS-4 | Cyclo(D-Leu-D-Pro) | 50% Inhibitory Concentration (IC50) for Aflatoxin Production | 130 | [4] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[5][6]
Materials:
-
Cyclo(D-Leu-D-Pro)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized inoculum of the test microorganism (0.5 McFarland standard)
-
Sterile diluent (e.g., saline or broth)
-
Pipettes and sterile tips
-
Incubator
-
Plate reader (optional, for spectrophotometric reading)
-
Positive control (microorganism in broth without the compound)
-
Negative control (broth only)
Procedure:
-
Preparation of Cyclo(D-Leu-D-Pro) Stock Solution:
-
Accurately weigh a known amount of Cyclo(D-Leu-D-Pro) and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not inhibit microbial growth.
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the Cyclo(D-Leu-D-Pro) stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the positive control (no compound), and the twelfth well will be the negative control (no inoculum).
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in a sterile diluent, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the final diluted inoculum to each well (except the negative control well), bringing the total volume in each well to 200 µL. This will further dilute the compound concentration by half, achieving the final desired test concentrations.
-
-
Incubation:
-
Seal the microtiter plate to prevent evaporation and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cyclo(D-Leu-D-Pro) at which there is no visible growth (i.e., the well is clear).
-
Alternatively, a plate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥80%) of growth compared to the positive control.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Proposed Mechanism of Action of Cyclo(D-Leu-D-Pro)
While the precise signaling pathways affected by Cyclo(D-Leu-D-Pro) are still under investigation, the proposed mechanism of action for many cyclic dipeptides involves disruption of the fungal cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[7]
Caption: Proposed mechanism of antifungal action for Cyclo(D-Leu-D-Pro).
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antibacterial Activity Assays of Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro antibacterial activity of cyclic dipeptides. The methodologies outlined are essential for the screening and characterization of new antimicrobial agents.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring or synthetic compounds with a stable six-membered ring structure.[1] They have garnered significant interest in drug discovery due to their diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2][3] The growing crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents, and cyclic dipeptides represent a promising class of molecules.[4] Their mechanism of action often involves the disruption of bacterial cell membranes or interference with cell-to-cell communication systems like quorum sensing.[5][6]
This document provides standardized in vitro assays to determine the antibacterial efficacy of cyclic dipeptides, including protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Key Experimental Protocols
Accurate determination of the antibacterial activity of cyclic dipeptides requires robust and standardized in vitro assays. The following protocols are adapted for the specific properties of peptides to ensure reliable and reproducible results.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8] For peptides, modifications to standard protocols are necessary to prevent loss of the compound due to non-specific binding.[3][8]
Materials:
-
Test cyclic dipeptides
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[3]
-
Sterile 96-well polypropylene microtiter plates (low-binding)[3]
-
Sterile polypropylene tubes[3]
-
Spectrophotometer or microplate reader
-
Solvent for dissolving peptides (e.g., sterile deionized water, 0.01% acetic acid)[3]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[3]
-
-
Preparation of Cyclic Dipeptide Dilutions:
-
Prepare a stock solution of the cyclic dipeptide in a suitable solvent.
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in polypropylene tubes to obtain a range of concentrations.
-
-
Assay Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well polypropylene plate.
-
Add 100 µL of the appropriate cyclic dipeptide dilution to the first well of each row and perform serial dilutions across the plate.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of extracts and compounds.[7][9]
Materials:
-
Test cyclic dipeptides
-
Bacterial strains
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cork borer or pipette tip (6-8 mm diameter)[7]
-
Sterile swabs
Protocol:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the entire surface of an MHA plate evenly in three directions to ensure uniform growth.
-
-
Preparation of Wells and Addition of Peptides:
-
Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plate using a sterile cork borer.[7]
-
Add a defined volume (e.g., 50-100 µL) of the cyclic dipeptide solution at a known concentration into each well.[7]
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the peptide).
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10][11] It is determined following an MIC test.
Protocol:
-
Following MIC Determination:
-
From the wells of the MIC plate showing no visible growth, take a 10 µL aliquot from each well.
-
-
Plating:
-
Spot-inoculate the aliquots onto separate sections of a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
-
Determination of MBC:
Data Presentation
The antibacterial activity of cyclic dipeptides is typically reported as MIC and MBC values. The following tables summarize representative data from the literature.
Table 1: Antibacterial Activity of Selected Cyclic Dipeptides against Gram-Positive Bacteria
| Cyclic Dipeptide | Bacterial Strain | MIC (µg/mL) | Reference |
| Cyclo(L-phenylalanyl-L-prolyl) | Staphylococcus aureus | - | [3] |
| Cyclo(L-tyrosyl-L-prolyl) | Staphylococcus aureus | - | [3] |
| Cyclo(L-tryptophanyl-L-prolyl) | Staphylococcus aureus | - | [3] |
| [R₃W₃] (3a) | Staphylococcus aureus (MRSA) | 16 | [13] |
| [R₃W₄] (3b) | Staphylococcus aureus (MRSA) | 8 | [13] |
| [R₅W₄] (5a) | Staphylococcus aureus (MRSA) | 4-8 | [13] |
| C-LR18 | Staphylococcus aureus | 8.7 (GM MIC) | [14] |
| PHNX-1 | Staphylococcus aureus BAA-1718 | 32 | [15] |
Table 2: Antibacterial Activity of Selected Cyclic Dipeptides against Gram-Negative Bacteria
| Cyclic Dipeptide | Bacterial Strain | MIC (µg/mL) | Reference |
| Cyclo(L-phenylalanyl-L-prolyl) | Escherichia coli | - | [3] |
| Cyclo(L-tryptophanyl-L-prolyl) | Escherichia coli | - | [3] |
| [R₃W₃] (3a) | Escherichia coli (25922) | 32 | [13] |
| [R₃W₄] (3b) | Escherichia coli (25922) | 32 | [13] |
| [R₅W₄] (5a) | Pseudomonas aeruginosa (27883) | 16-32 | [13] |
| C-LR18 | Escherichia coli | 2 (GM MIC) | [14] |
| PHNX-1 | Escherichia coli 4157 | 16 | [15] |
| PHNX-8 | Escherichia coli 51659 | 64 | [15] |
Visualizations
Experimental Workflow
Mechanism of Action: Membrane Disruption
Many cyclic dipeptides exert their antibacterial effect by disrupting the bacterial cell membrane. Several models have been proposed to describe this process.[2][16][17]
Mechanism of Action: Quorum Sensing Inhibition
Cyclic dipeptides can interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[6][11][18]
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 11. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. Membrane-Active Cyclic Amphiphilic Peptides: Broad-Spectrum Antibacterial Activity Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Ab initio Designed Antimicrobial Peptides Against Gram-Negative Bacteria [frontiersin.org]
- 16. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Stable Formulation of Cyclo(D-Leu-D-Pro) for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(D-Leu-D-Pro) is a cyclic dipeptide with known antibacterial and antifungal properties. Its mechanism of action is believed to involve the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. The stereochemistry of cyclic dipeptides is crucial for their biological activity, with homochiral isomers like Cyclo(D-Leu-D-Pro) often exhibiting higher potency.
These application notes provide a comprehensive guide to developing a stable formulation of Cyclo(D-Leu-D-Pro) for consistent and reproducible experimental results. The following sections detail the physicochemical properties, solubility, stability profile, and recommended protocols for formulation, stability testing, and analysis.
Physicochemical Properties of Cyclo(D-Leu-D-Pro)
A clear understanding of the physicochemical properties of Cyclo(D-Leu-D-Pro) is fundamental for formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 163-165 °C | [3] |
| Storage (Solid) | -20°C for up to 3 years | [4] |
Solubility Data
Establishing a suitable solvent system is critical for preparing stock solutions and final experimental formulations. While specific quantitative solubility data for Cyclo(D-Leu-D-Pro) in aqueous buffers is limited in published literature, information on the related L-L isomer and general solubility characteristics of similar cyclic dipeptides provide valuable guidance. It is strongly recommended to experimentally determine the solubility in your specific buffer system.
| Solvent | Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (475.58 mM) | Sonication may be required to fully dissolve. | [2][5] |
| Methanol | 50 mg/mL | - | [6] |
| Ethanol | Soluble | Quantitative data not available. | [7] |
| N,N-Dimethylformamide (DMF) | Soluble | Quantitative data not available. | [7] |
| Phosphate Buffered Saline (PBS) | Estimated to be sparingly soluble. | Experimental determination is highly recommended. | - |
| Cell Culture Media (e.g., DMEM) | Estimated to be sparingly soluble. | A concentrated stock in DMSO is typically used for dilution into media. | - |
Stability Profile
Cyclic dipeptides, also known as diketopiperazines, are generally stable chemical entities. However, their stability can be influenced by pH and temperature, primarily through hydrolysis of the amide bonds.
pH Stability
Diketopiperazines are generally most stable in the pH range of 3 to 8.[8] Outside of this range, they can undergo hydrolysis to form the corresponding linear dipeptide. The rate of this hydrolysis is dependent on the specific amino acid residues and the pH of the solution. For proline-containing diketopiperazines, the formation from linear peptides is favored under basic conditions (pH > 8).[9][10]
Temperature Stability
Elevated temperatures can accelerate the rate of hydrolysis of the peptide bonds in aqueous solutions.[9][11] For long-term storage of solutions, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Lyophilized (freeze-dried) powder is the most stable form for long-term storage.
Potential Degradation Pathway
The primary degradation pathway for Cyclo(D-Leu-D-Pro) in aqueous solution is expected to be hydrolysis of one of the two peptide bonds, resulting in the formation of the linear dipeptide, D-Leu-D-Pro.
Figure 1: Reversible hydrolysis and cyclization of Cyclo(D-Leu-D-Pro).
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a concentrated stock solution of Cyclo(D-Leu-D-Pro) in DMSO, which can be used for subsequent dilution into aqueous buffers or cell culture media for experiments.
Materials:
-
Cyclo(D-Leu-D-Pro) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of Cyclo(D-Leu-D-Pro) powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C.[1]
Figure 2: Workflow for preparing a stable stock solution of Cyclo(D-Leu-D-Pro).
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of Cyclo(D-Leu-D-Pro) under various stress conditions.
Materials:
-
Cyclo(D-Leu-D-Pro) stock solution (e.g., 10 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Water bath or incubator
-
UV lamp (for photostability)
-
UPLC-MS/MS system
Procedure:
-
Acidic Hydrolysis: Mix the Cyclo(D-Leu-D-Pro) stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 1, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at room temperature for various time points.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for various time points.
-
Thermal Degradation: Dilute the stock solution in PBS (pH 7.4) and incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.
-
Photostability: Expose a solution of Cyclo(D-Leu-D-Pro) in PBS to UV light for a defined period. Keep a control sample wrapped in aluminum foil.
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a validated UPLC-MS/MS method (see Protocol 3) to quantify the remaining parent compound and identify any degradation products.
Figure 3: Experimental workflow for forced degradation studies.
Protocol 3: UPLC-MS/MS Method for Quantification
This protocol provides a starting point for developing a sensitive and specific UPLC-MS/MS method for the quantification of Cyclo(D-Leu-D-Pro) and its potential linear dipeptide degradant. Method optimization and validation are crucial for accurate results.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (starting point):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (to be optimized):
-
Ionization Mode: Positive ESI
-
MRM Transitions:
-
Cyclo(D-Leu-D-Pro): Precursor ion (m/z 211.1) → Product ion (to be determined by infusion and fragmentation of a standard)
-
D-Leu-D-Pro (linear): Precursor ion (m/z 229.1) → Product ion (to be determined)
-
-
Internal Standard: A stable isotope-labeled version of Cyclo(D-Leu-D-Pro) or a structurally similar cyclic dipeptide is recommended for accurate quantification.
Sample Preparation:
-
For in vitro samples (e.g., from stability studies), simple dilution in the initial mobile phase may be sufficient.
-
For biological matrices (e.g., plasma, cell lysates), protein precipitation with acetonitrile followed by centrifugation is a common approach.
Figure 4: General workflow for UPLC-MS/MS analysis.
Proposed Mechanism of Action
Cyclo(D-Leu-D-Pro) is proposed to exert its antibacterial effect by inhibiting protein synthesis. It is believed to bind to the 50S ribosomal subunit, interfering with the peptidyl transferase center (PTC) and preventing the formation of peptide bonds.[7]
Figure 5: Proposed mechanism of Cyclo(D-Leu-D-Pro) action on the bacterial ribosome.
Conclusion
The development of a stable and well-characterized formulation of Cyclo(D-Leu-D-Pro) is essential for obtaining reliable and reproducible data in experimental settings. This document provides a framework for preparing stock solutions, assessing stability, and quantifying the compound. Researchers are encouraged to perform their own validation experiments to ensure the suitability of the formulation for their specific applications. The provided protocols and diagrams serve as a guide to facilitate these efforts.
References
- 1. (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo(1,2-a)pyrazine-1,4-dione | C11H18N2O2 | CID 927565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CYCLO(-LEU-PRO) | 2873-36-1 [chemicalbook.com]
- 4. Cyclo(D-Leu-L-Pro) | TargetMol [targetmol.com]
- 5. Cyclo(L-Leu-L-Pro) | Antifungal | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. The inhibition of peptidyl transferase activity by aminoacyl derivatives of some nucleoside aliphatic analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. re.public.polimi.it [re.public.polimi.it]
Application Notes: Cyclo(D-Leu-D-Pro) in Food Preservation
Introduction
Cyclo(D-Leu-D-Pro) is a cyclic dipeptide, a class of naturally occurring compounds that have garnered significant interest for their diverse biological activities. These activities include antimicrobial, antifungal, and anti-biofilm properties, making them promising candidates for application in food preservation. As a natural alternative to synthetic preservatives, Cyclo(D-Leu-D-Pro) and its isomers offer a potential solution to the growing consumer demand for clean-label food products. Their mechanism of action often involves the disruption of microbial communication, known as quorum sensing (QS), which is crucial for the coordination of virulence and biofilm formation in many foodborne pathogens.
Mechanism of Action
The primary mechanism through which cyclic dipeptides like Cyclo(D-Leu-D-Pro) exert their antimicrobial effects is by interfering with bacterial quorum sensing (QS) systems.[1][2][3] QS is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression.[3] This regulation is critical for the formation of biofilms, the production of virulence factors, and the overall survival of bacteria in food matrices. By inhibiting QS, Cyclo(D-Leu-D-Pro) can prevent the establishment of pathogenic communities and their associated spoilage activities without directly killing the bacteria, which may reduce the selective pressure for the development of resistance.[1]
The stereochemistry of Cyclo(Leu-Pro) isomers plays a crucial role in their biological activity. Studies have shown that different isomers can have varying degrees of effectiveness against different microorganisms.[4][5] For instance, cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) have demonstrated significant antifungal activity, while other isomers may be less effective.[4][5][6]
Quantitative Data Summary
The following tables summarize the antimicrobial and antifungal activities of Cyclo(Leu-Pro) isomers against various foodborne pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(Leu-Pro) Isomers against Foodborne Pathogens
| Isomer | Target Organism | MIC (µg/mL) | Reference |
| Cyclo(L-Pro-D-Leu) | Aspergillus flavus MTCC 277 | 8 | [7] |
| Cyclo(L-Leu-L-Pro) | Listeria monocytogenes ATCC 19111 | 512 | [8][9] |
| Cyclo(Leu-Pro) | Pseudomonas aeruginosa PAO1 | 250 | [9] |
| Cyclo(Leu-Pro) | Escherichia fergusonii | 230 | [9] |
| Cyclo(Leu-Pro) | Salmonella enterica | 11 | [9] |
| Cyclo(Leu-Pro) | Enterococcus faecalis | 12 | [9] |
| Cyclo(Leu-Pro) | Bacillus cereus | 16 | [9] |
| Cyclo(Leu-Pro) | Staphylococcus aureus | 30 | [9] |
| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [4][5] |
| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [4][5] |
Table 2: Antifungal and Anti-biofilm Activity of Cyclo(Leu-Pro) Isomers
| Isomer | Target Organism | Activity | Concentration (µg/mL) | Effect | Reference |
| Cyclo(L-Leu-L-Pro) | Fusarium culmorum DMF 0109 | Antifungal | Not Specified | Up to 83% growth inhibition | [10] |
| Cyclo(L-Leu-L-Pro) + Lactic Acid | Fusarium culmorum DMF 0109 | Antifungal | Not Specified | Up to 99% growth inhibition | [10] |
| Cyclo(L-Leu-L-Pro) | Aspergillus parasiticus SYS-4 | Aflatoxin Inhibition | 200 (IC50) | 50% inhibition of aflatoxin production | [6][11] |
| Cyclo(L-Leu-L-Pro) | Listeria monocytogenes | Anti-biofilm | 64, 128, 256 | Dose-dependent biofilm inhibition | [8][9] |
| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Antifungal | 100 | Significant inhibition of conidial germination and appressorium formation | [4][5] |
| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Antifungal | 100 | Significant inhibition of conidial germination | [4][5] |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.[12]
-
Materials:
-
Cyclo(D-Leu-D-Pro) or other isomers
-
Appropriate broth medium (e.g., Tryptic Soy Broth for bacteria, Potato Dextrose Broth for fungi)
-
96-well microtiter plates
-
Microbial culture of the target foodborne pathogen
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of the Cyclo(Leu-Pro) isomer in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution in the broth medium to achieve a range of concentrations.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
2. Anti-Biofilm Formation Assay
This protocol is based on the crystal violet staining method.[13]
-
Materials:
-
Cyclo(D-Leu-D-Pro) or other isomers
-
Appropriate broth medium
-
96-well flat-bottom microtiter plates
-
Microbial culture of the target biofilm-forming pathogen
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add the broth medium containing sub-MIC concentrations of the Cyclo(Leu-Pro) isomer.
-
Inoculate the wells with a standardized suspension of the target microorganism.
-
Include control wells with the microorganism and broth only.
-
Incubate the plate without agitation for a period sufficient for biofilm formation (e.g., 24-48 hours).
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound dye with 30% acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.
-
3. Application in a Food Model System (e.g., preservation of cereals)
This protocol is a generalized approach based on findings from studies on cereals.[7]
-
Materials:
-
Procedure:
-
Prepare a solution of the Cyclo(Leu-Pro) isomer at a predetermined effective concentration.
-
Treat the food samples by soaking or spraying with the compound solution.
-
Allow the treated samples to air dry under sterile conditions.
-
Inoculate the treated and untreated (control) food samples with a spore suspension of the target fungus.
-
Incubate the samples under conditions that favor fungal growth (e.g., high humidity, 25-30°C).
-
Visually inspect the samples daily for fungal growth (e.g., mycelia and spores).[7]
-
The effectiveness of the treatment is determined by the delay or complete inhibition of fungal growth on the treated samples compared to the controls.
-
Visualizations
Caption: Quorum Sensing Inhibition by Cyclo(D-Leu-D-Pro).
Caption: Experimental Workflow for Food Preservation Application.
Caption: Logical Relationship of Cyclo(Leu-Pro) Activity.
References
- 1. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of natural product-based quorum sensing inhibitors in plant pathogen control: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 6. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic dipeptide cyclo(l-leucyl-l-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Cyclo(D-Leu-D-Pro) chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of Cyclo(D-Leu-D-Pro).
Troubleshooting Low Yield: A Step-by-Step Guide
Low yields in cyclic dipeptide synthesis are a common challenge. The primary competing reactions are intermolecular oligomerization (e.g., dimerization, trimerization) and the formation of various side products. This guide provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for Low Yield Synthesis
Caption: A logical workflow to diagnose and address common causes of low yield in cyclic peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: My main product is the linear dipeptide, not the cyclic product. What should I do?
This indicates an inefficient cyclization step. Key factors to investigate are:
-
Coupling Reagent Inefficiency: The chosen coupling reagent may not be potent enough to facilitate the intramolecular reaction, especially if there is steric hindrance. Consider switching to a more powerful aminium/uronium or phosphonium reagent like HATU, HBTU, or PyBOP.[1]
-
Poor Solubility: The linear peptide may not be fully dissolved in the reaction solvent, preventing efficient cyclization. Test different solvents or solvent mixtures (e.g., DMF, NMP, DCM) to ensure complete dissolution.[1]
-
Reaction Conditions: The reaction time may be too short, or the temperature may be too low. Monitor the reaction's progress using LC-MS and consider extending the reaction time or cautiously increasing the temperature.
Q2: I am observing a significant amount of dimer and other oligomers. How can I favor the intramolecular cyclization?
Oligomerization occurs when linear peptide molecules react with each other (intermolecularly) instead of cyclizing individually (intramolecularly). The primary solution is to apply the principle of high dilution.
-
Solution-Phase: Perform the cyclization at a low concentration, typically in the 1-5 mM range.[1] This is achieved by dissolving the linear peptide in a large volume of solvent.
-
Solid-Phase (On-Resin Cyclization): This method utilizes the "pseudo-dilution" effect.[1] Peptide chains are anchored to a solid support, physically separating them and thereby favoring intramolecular reactions. This can significantly reduce the formation of oligomers.[1]
Q3: My product's analytical data shows multiple peaks with the same mass. What could be the cause?
This is often due to epimerization, where the stereochemistry at one of the chiral centers (the alpha-carbon of D-Leucine or D-Proline) has inverted. This can be caused by harsh basic or acidic conditions or elevated temperatures during synthesis or workup.
-
Solution: Use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® alongside your coupling reagent.[1] Additionally, running the coupling reaction at a lower temperature (e.g., 0 °C) can help minimize this side reaction.
Q4: How does the choice of amino acid stereochemistry affect the yield?
The stereochemistry (D vs. L configuration) of the amino acids can significantly impact cyclization efficiency. The presence of a D-amino acid, as in Cyclo(D-Leu-D-Pro), can induce a turn-like conformation in the linear precursor, pre-organizing it for cyclization and thus improving yields.[1] In some challenging sequences, replacing an L-amino acid with its D-enantiomer has been shown to dramatically increase the yield of the desired cyclic monomer over the dimer.
Quantitative Data on Cyclization Yields
The yield of cyclic peptides is highly dependent on the sequence, reaction conditions, and synthetic strategy. Below is a summary of yields reported for similar cyclic peptides, illustrating the impact of different factors.
| Cyclic Peptide | Method/Coupling Reagent | Key Condition(s) | Yield/Ratio (Monomer:Dimer) | Reference |
| cyclo(Leu-Pro-Leu-Pro) | BOP | High Dilution | 1:1.1 | [2][3] |
| cyclo(Leu-Pro-Leu-Pro) | HATU | High Dilution | 1:0.6 | [2][3] |
| cyclo(His-Pro) | High Pressure/Temp | 0.20 MPa, 3.5 h, pH 6.0 | 91.35% (Monomer) | [3] |
| cyclo(Pro-Gly) from linear-Gly-Pro | Aqueous Solution (pH 11) | Spontaneous Cyclization | Yield improved 20.9x vs. linear-Pro-Gly | [4] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Cyclo(D-Leu-D-Pro)
This protocol outlines a general workflow for synthesizing the target compound from its linear precursor.
Diagram: Solution-Phase Synthesis Workflow
Caption: A generalized workflow for the solution-phase synthesis of Cyclo(D-Leu-D-Pro).
Methodology:
-
Synthesis of Linear Dipeptide (Boc-D-Leu-D-Pro-OMe):
-
Protect the desired stereoisomers of the amino acids (e.g., Boc-D-Leucine and D-Proline methyl ester).
-
Couple the protected amino acids using a standard peptide coupling reagent like HBTU or HATU in a suitable solvent (e.g., DMF) with a mild base (e.g., DIPEA).[5]
-
Monitor the reaction to completion by TLC or LC-MS.
-
Perform an aqueous workup to remove excess reagents and purify the linear dipeptide.[5]
-
-
N-Terminus Deprotection:
-
Cyclization:
-
Induce cyclization by heating the deprotected dipeptide ester in a high-boiling point solvent such as toluene or xylene, often with reflux. This facilitates the intramolecular aminolysis to form the diketopiperazine ring.[5]
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain pure Cyclo(D-Leu-D-Pro).
-
Protocol 2: Solid-Phase Synthesis (SPPS) with On-Resin Cyclization
This method can offer higher yields by minimizing intermolecular side reactions.[6]
Methodology:
-
Resin Loading and Peptide Elongation:
-
On-Resin Cyclization:
-
After assembling the linear dipeptide on the resin, remove the N-terminal Fmoc group.
-
The free amine on the resin-bound dipeptide will attack the ester linkage to the resin, releasing the cyclic dipeptide into the solution. This is often facilitated by a mild base like DIPEA.
-
-
Purification:
-
Collect the solution containing the cleaved cyclic dipeptide.
-
Remove the solvent and purify the product by HPLC.
-
Mechanism of Action: A Conceptual Pathway
Cyclo(D-Leu-D-Pro) has been reported to have antibacterial activity. Its mechanism of action involves the inhibition of bacterial protein synthesis.
Diagram: Conceptual Mechanism of Antibacterial Action
Caption: Proposed mechanism of action for the antibacterial activity of Cyclo(D-Leu-D-Pro).
The compound is believed to inhibit bacterial growth by binding to the 50S ribosomal subunit, which in turn prevents the formation of essential proteins, ultimately leading to the cessation of growth and cell division.[7] The specific stereoisomers of cyclo(D-Leu-D-Pro) may exhibit different potencies in this activity.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of High Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro) [spkx.net.cn]
- 4. frontiersin.org [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclo(-D-Leu-D-Pro) | 274680-11-4 | FC108013 | Biosynth [biosynth.com]
Technical Support Center: Optimizing HPLC Purification for Cyclic Dipeptide Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) purification of cyclic dipeptide isomers.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification of cyclic dipeptide isomers in a question-and-answer format.
Q1: Why are my cyclic dipeptide peaks tailing?
Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, can be caused by several factors.
Troubleshooting Steps:
-
Check for Column Overload: Injecting an excessive amount of sample can lead to distorted peaks.[1] Attempt to reduce the sample concentration or the injection volume.
-
Assess Sample Solvent Mismatch: If the sample is dissolved in a solvent with a significantly higher elution strength than the mobile phase, it can cause peak distortion.[1] Whenever feasible, dissolve your sample in the initial mobile phase.[1]
-
Evaluate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the cyclic dipeptide, affecting peak shape. Ensure the mobile phase pH is at least one unit away from the peptide's isoelectric point for stable protonation.
-
Inspect for Secondary Interactions: Tailing can occur due to unwanted interactions between the analyte and the stationary phase.[1] The use of mobile phase additives like trifluoroacetic acid (TFA) can improve peak shape by acting as an ion-pairing agent.[2]
-
Examine System Dead Volume: Excessive dead volume in the HPLC system, particularly in the tubing and connections, can contribute to peak distortion.[1] Confirm that all fittings are secure and appropriate for the column in use.[1]
Q2: What is causing my peaks to show fronting?
Peak fronting, where the peak's leading edge is sloped, is less common than tailing but can indicate specific problems.
Troubleshooting Steps:
-
Investigate Column Packing Issues: If all peaks in the chromatogram exhibit fronting, it may suggest a problem with the column packing, such as an uneven silica bed density.[1]
-
Rule out Sample Overload: Similar to peak tailing, overloading the column can sometimes manifest as peak fronting.[1] Reduce the injection volume or the concentration of the sample.[1]
-
Check for Incompatible Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause the analyte to travel too quickly through the initial section of the column, leading to fronting.[1]
Q3: I am observing split peaks for my cyclic dipeptide. How can this be resolved?
Split peaks can be indicative of several issues, ranging from sample preparation to the integrity of the column.
Troubleshooting Steps:
-
Inspect for Column Contamination or Voids: A blocked inlet frit or the formation of a void at the head of the column can lead to an uneven distribution of the sample, resulting in split peaks.[1] Consider backflushing the column or replacing it if the issue persists.[1]
-
Ensure Sample Solvent Compatibility: If the sample is not fully soluble in the mobile phase, it may precipitate at the column inlet.[1] Confirm that the sample is completely dissolved and consider using the mobile phase as the sample solvent.[1]
-
Consider Co-elution of Isomers: For some cyclic dipeptides, the presence of diastereomers can lead to closely eluting or partially resolved peaks that appear as a single split peak.[1] Optimization of the separation method, such as altering the mobile phase composition or the gradient, may be required to resolve these isomers.[1]
Q4: How can I improve poor resolution between my cyclic dipeptide and its linear precursor or other impurities?
Achieving good resolution between structurally similar compounds is a common challenge in HPLC.
Troubleshooting Steps:
-
Optimize the Mobile Phase Composition: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) are critical for selectivity.[1] Systematically screen different mobile phase compositions to enhance separation.[1]
-
Adjust the Gradient Slope: A shallower gradient often improves the separation of closely eluting compounds.[1][3] A typical starting point for peptide analysis is an increase of 1% organic solvent per minute.[3]
-
Experiment with a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different chemistry (e.g., C8 or Phenyl-Hexyl instead of C18) may provide the necessary change in selectivity.[1][3]
-
Modify the Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of both the cyclic dipeptide and impurities, which can significantly affect their retention and improve resolution.[1][3]
-
Optimize the Temperature: Operating the column at a higher temperature can increase efficiency.[1] However, the effect on resolution can vary, so it is a parameter worth investigating.[1]
Q5: My cyclic dipeptide is co-eluting with its diastereomers. How can I separate them?
The separation of diastereomers can be particularly challenging due to their similar physicochemical properties.
Troubleshooting Steps:
-
Employ Chiral HPLC: For the separation of stereoisomers, chiral HPLC is often necessary.[2] Amylose-based chiral stationary phases are commonly used for this purpose.[4]
-
Fine-tune the Organic Modifier Percentage: Even minor adjustments in the percentage of acetonitrile or methanol can significantly impact the separation of diastereomers.[1]
-
Explore Different Chromatographic Modes: While reversed-phase HPLC is the most common, other modes like hydrophilic interaction chromatography (HILIC) or normal-phase chromatography may offer different selectivity for isomer separation.[1][5]
-
Utilize Different Ion-Pairing Reagents: While TFA is widely used, other ion-pairing reagents might provide different selectivity for diastereomers.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for cyclic dipeptide purification?
A common starting point is to use a C18 reversed-phase column with a mobile phase consisting of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).[2] A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a reasonable initial condition to scout for the elution of your compound.[4]
Q2: How should I prepare my cyclic dipeptide sample for HPLC analysis?
The sample should be dissolved in a suitable solvent, and it is often recommended to use the initial mobile phase composition to avoid peak distortion.[1] For poorly soluble cyclic dipeptides, a small amount of a strong organic solvent like DMSO can be used for initial dissolution, followed by dilution in a solvent that is as close as possible to the initial mobile phase composition.[1][6] It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[4]
Q3: What detection wavelength should I use for my cyclic dipeptides?
For cyclic dipeptides, UV detection is commonly performed at wavelengths between 210 nm and 230 nm, where the peptide bond absorbs.[4] Specific wavelengths such as 210, 215, 220, or 230 nm are often used.[4][7]
Data Presentation
Table 1: Typical Reversed-Phase HPLC Parameters for Cyclic Dipeptide Purification
| Parameter | Typical Conditions | Notes |
| Column | C18, C8, or Phenyl-Hexyl (e.g., 4.6 x 250 mm, 5 µm) | C18 is a good starting point; other phases can offer different selectivity.[3] |
| Mobile Phase A | HPLC-grade water with 0.1% TFA or 0.1% Formic Acid | TFA improves peak shape but can be difficult to remove; Formic Acid is MS-compatible.[2] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or 0.1% Formic Acid | Acetonitrile is a common choice for peptide separations.[3] |
| Gradient | Linear gradient, e.g., 5-95% B over 30 minutes | A shallow gradient is often beneficial for resolving closely eluting peaks.[1][3] |
| Flow Rate | 1.0 mL/min (for analytical scale) | Adjust based on column dimensions and particle size. |
| Detection | UV at 210-230 nm | Wavelengths where the peptide bond absorbs.[4] |
| Temperature | Ambient or elevated (e.g., 30-40 °C) | Higher temperatures can increase efficiency.[1] |
Table 2: Example Chiral HPLC Conditions for Diastereomer Separation
| Parameter | Example Conditions | Reference |
| Column | Amylose-based chiral stationary phase | [4] |
| Mobile Phase | Ammonium acetate, methanol, and acetonitrile (e.g., 50:5:45, v/v/v) | [4][7] |
| Elution Mode | Isocratic | [4] |
| Flow Rate | 0.8 mL/min | [7] |
| Detection | UV at 230 nm | [7] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method Development for Cyclic Dipeptides
-
Sample Preparation: Dissolve the crude cyclic dipeptide sample in a minimal amount of a suitable solvent (e.g., the initial mobile phase or DMSO for poorly soluble compounds). Filter the sample through a 0.22 µm or 0.45 µm syringe filter.[4]
-
Column Equilibration: Equilibrate a C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 minutes or until a stable baseline is achieved.[4]
-
Initial Gradient Run: Inject the filtered sample onto the column. Apply a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[4]
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 215 nm).[4]
-
Method Optimization: Based on the initial chromatogram, optimize the separation by adjusting the gradient slope, mobile phase composition, or temperature to improve the resolution of the target peak from impurities.
-
Fraction Collection (for preparative scale): Once an optimized separation is achieved, scale up to a preparative column and collect fractions corresponding to the desired peak.[4]
-
Post-Run Wash and Storage: After the purification, wash the column with a high percentage of organic solvent to remove strongly retained compounds, and then store it in an appropriate solvent mixture (e.g., 50% acetonitrile/water).[4]
Protocol 2: Chiral HPLC for Separation of Cyclic Dipeptide Diastereomers
-
Sample Preparation: Dissolve the sample containing the cyclic dipeptide stereoisomers in the mobile phase.[4]
-
Column and Mobile Phase Selection: Utilize a chiral stationary phase column, such as an amylose-based column. A typical mobile phase is a mixture of ammonium acetate, methanol, and acetonitrile.[4][7]
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is observed.[4]
-
Injection and Elution: Inject the sample onto the column and elute the stereoisomers using isocratic conditions (constant mobile phase composition).[4]
-
Detection: Monitor the separation at a suitable UV wavelength (e.g., 230 nm).[4] The different stereoisomers should elute as distinct peaks.
Visualizations
Caption: A general workflow for HPLC method development for cyclic dipeptides.
Caption: A troubleshooting decision tree for common HPLC issues.
References
Overcoming cyclodimerization during cyclic tetrapeptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of cyclodimerization during cyclic tetrapeptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is cyclodimerization and why is it a problem in cyclic tetrapeptide synthesis?
Cyclodimerization is an intermolecular reaction where two linear peptide precursors react with each other to form a cyclic dimer, rather than the desired intramolecular cyclization to form a cyclic monomer. This side reaction is a significant challenge, particularly in the synthesis of smaller cyclic peptides like tetrapeptides, due to the high ring strain of the 12-membered ring. Cyclodimerization reduces the yield of the target cyclic tetrapeptide and complicates the purification process.
Q2: What are the key factors that influence the ratio of cyclization to cyclodimerization?
The outcome of the cyclization reaction is primarily influenced by a delicate balance between intramolecular (monomer formation) and intermolecular (dimer formation) reactions. Key factors include:
-
Concentration: Higher concentrations of the linear peptide favor intermolecular reactions, leading to increased cyclodimerization.[1][2]
-
Solvent: The choice of solvent can impact peptide conformation and solubility, thereby influencing the propensity for cyclization versus dimerization.[3][4][5]
-
Coupling Reagents: The efficiency and properties of the coupling reagent can affect the rate of amide bond formation and minimize side reactions.[6][7][8]
-
Temperature: Reaction temperature can influence reaction kinetics and the conformational flexibility of the peptide.[9]
-
Peptide Sequence: The presence of turn-inducing residues (e.g., proline, D-amino acids) can pre-organize the linear peptide into a conformation that favors intramolecular cyclization.[2]
Q3: What is the principle of "pseudo-dilution" in on-resin cyclization?
On-resin cyclization utilizes the principle of "pseudo-dilution" to favor intramolecular cyclization.[2] By anchoring the linear peptide to a solid support, the individual peptide chains are physically isolated from each other. This spatial separation reduces the likelihood of intermolecular reactions (dimerization), even at an overall higher concentration in the reaction vessel, effectively mimicking high-dilution conditions.
Troubleshooting Guide: Overcoming Cyclodimerization
This guide provides a systematic approach to troubleshooting and optimizing your cyclic tetrapeptide synthesis to minimize cyclodimerization.
Problem: High Levels of Cyclodimer Detected
Initial Assessment: Confirm the presence of the cyclodimer using analytical techniques such as HPLC and Mass Spectrometry. The dimer will have twice the mass of the expected cyclic monomer.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for minimizing cyclodimerization.
Conceptual Reaction Pathway
The competition between intramolecular cyclization and intermolecular cyclodimerization is a critical concept to understand for successful synthesis.
Caption: Competing pathways of cyclization vs. cyclodimerization.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different experimental parameters can influence the outcome of cyclic tetrapeptide synthesis.
Table 1: Effect of Concentration on Monomer vs. Dimer Formation (Solution Phase)
| Peptide Sequence | Concentration (mM) | Monomer:Dimer Ratio | Reference |
| AGPFA | 25 | >17:1 | |
| Generic Tetrapeptide | 1.0 | Dimerization Observed | [10] |
| Generic Tetrapeptide | 0.1 | Dimerization Minimized | [10] |
Table 2: Influence of Solvent on Cyclization Outcome (On-Resin, CuAAC)
| Solvent System | Outcome | Reference |
| 4:1 MeCN:DMSO | Favors Cyclodimerization | [3] |
| Pure DMSO | Favors Monomeric Cyclization | [3] |
| 80:20 DMSO:Water | High Efficiency Monomer Formation | [4][5] |
Table 3: Comparison of Coupling Reagents for Cyclization
| Coupling Reagent | Additive | Key Characteristics | Reference(s) |
| Phosphonium Salts | |||
| PyBOP | HOBt/DIEA | Efficient, commonly used for on-resin and solution-phase cyclization. | [2][11] |
| PyAOP | More efficient than PyBOP, especially for hindered couplings. | [6] | |
| Aminium/Uronium Salts | |||
| HBTU/TBTU | HOBt/DIEA | Efficient with low racemization, but based on potentially explosive HOBt. | [6][7] |
| HATU | HOAt/DIEA | Highly efficient due to the anchimeric assistance of HOAt. | [2][6] |
| COMU | OxymaPure/DIEA | Comparable efficiency to HATU with improved safety profile (Oxyma-based). | [6][7] |
| Carbodiimides | |||
| DIC | OxymaPure | Used for on-resin cyclization. | [12] |
Experimental Protocols
Protocol 1: General Solution-Phase Cyclization under High Dilution
This protocol describes a general procedure for the cyclization of a linear tetrapeptide in solution to favor the formation of the cyclic monomer.
1. Linear Peptide Preparation: a. Synthesize the linear tetrapeptide using standard solid-phase peptide synthesis (SPPS) protocols. b. Cleave the peptide from the resin, ensuring that orthogonal protecting groups on the N- and C-termini are kept intact if selective deprotection is required. All side-chain protecting groups should remain.
2. Terminal Deprotection: a. Selectively deprotect the N-terminal protecting group (e.g., Fmoc with piperidine). b. Selectively deprotect the C-terminal protecting group (e.g., Allyl with a palladium catalyst) to yield the free amine and carboxylic acid.
3. High Dilution Setup: a. Dissolve the purified linear peptide in a suitable solvent (e.g., DMF) to a final concentration of 1-5 mM.[2] b. For very sensitive cyclizations, consider using a syringe pump for the slow addition of the peptide solution to the reaction mixture containing the coupling reagents. This maintains a pseudo-high dilution condition.
4. Cyclization Reaction: a. To the stirred peptide solution at 0°C or room temperature, add the coupling reagent (e.g., PyBOP, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).[2] b. Allow the reaction to proceed for 2-24 hours.
5. Monitoring and Work-up: a. Monitor the reaction progress by analytical RP-HPLC, observing the disappearance of the linear precursor and the appearance of the cyclic product.[2] b. Once the reaction is complete, quench the reaction (e.g., with a small amount of water). c. Remove the solvent under reduced pressure.
6. Deprotection and Purification: a. Treat the crude cyclic peptide with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to remove all side-chain protecting groups. b. Purify the final cyclic tetrapeptide by preparative RP-HPLC.
Protocol 2: General On-Resin Cyclization
This protocol outlines a general method for performing head-to-tail cyclization while the peptide is still attached to the solid support.
1. Linear Peptide Synthesis: a. Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) that allows for subsequent cleavage under conditions that leave the cyclic product intact.[2] The C-terminal amino acid is typically anchored via its side chain.
2. Selective Terminal Deprotection: a. Selectively deprotect the N-terminal protecting group (e.g., Fmoc). b. Selectively deprotect the C-terminal protecting group (which is attached to the resin via a linker).
3. Resin Swelling and Cyclization Cocktail Preparation: a. Swell the peptide-resin in a suitable solvent (e.g., DMF or NMP).[2] b. In a separate vessel, prepare the cyclization cocktail by dissolving the coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in the same solvent.[2]
4. On-Resin Cyclization Reaction: a. Add the cyclization cocktail to the swollen resin. b. Agitate the reaction mixture at room temperature for 2-12 hours.[2]
5. Washing and Cleavage: a. Once the cyclization is complete (as determined by a test cleavage of a small amount of resin), thoroughly wash the resin with DMF and DCM to remove excess reagents.[2] b. Treat the resin with an appropriate cleavage cocktail (e.g., TFA-based) to cleave the cyclic peptide from the solid support and remove side-chain protecting groups.[2]
6. Purification: a. Purify the crude cyclic peptide using preparative RP-HPLC.
References
- 1. Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commons.clarku.edu [commons.clarku.edu]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolver.scholarsportal.info [resolver.scholarsportal.info]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
Technical Support Center: Cyclo(D-Leu-D-Pro) for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(D-Leu-D-Pro). Our goal is to help you overcome challenges related to the solubility of this cyclic dipeptide to ensure the success of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(D-Leu-D-Pro) and what are its primary applications in in vitro research?
Cyclo(D-Leu-D-Pro) is a cyclic dipeptide that has garnered interest for its diverse biological activities. In in vitro settings, it is primarily investigated for its potential as an antifungal, antibacterial, and quorum sensing inhibitor.[1][2][3] Research also suggests its involvement in modulating cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Q2: What makes Cyclo(D-Leu-D-Pro) difficult to dissolve in aqueous solutions?
Like many cyclic peptides rich in hydrophobic amino acid residues (Leucine and Proline), Cyclo(D-Leu-D-Pro) has limited solubility in water and aqueous buffers such as Phosphate-Buffered Saline (PBS) and cell culture media.[4] This is due to the nonpolar nature of its constituent amino acids, which prefer to interact with each other rather than with water molecules, leading to aggregation and precipitation.
Q3: What solvents are recommended for dissolving Cyclo(D-Leu-D-Pro)?
Cyclo(D-Leu-D-Pro) is readily soluble in organic solvents. For in vitro applications, dimethyl sulfoxide (DMSO) is the most commonly recommended solvent due to its high solubilizing power and relatively low toxicity to most cell lines at low concentrations.[5] Other organic solvents like ethanol and methanol can also be used.[4]
Q4: What is the maximum recommended concentration for a Cyclo(D-Leu-D-Pro) stock solution in DMSO?
While the absolute maximum solubility is high, it is practical to prepare a stock solution at a concentration that is convenient for dilution into your assay media without introducing an excessive amount of DMSO. A stock solution of 10-20 mg/mL in 100% DMSO is a common starting point. Always ensure the peptide is fully dissolved before further dilution.
Q5: How can I minimize the final DMSO concentration in my in vitro assay?
To keep the final DMSO concentration low (typically below 0.5% v/v) and avoid solvent-induced artifacts in your experiments, it is advisable to prepare a high-concentration stock solution of Cyclo(D-Leu-D-Pro). This allows for a large dilution factor when preparing your final working concentrations in the aqueous assay buffer.
Troubleshooting Guide: Solubility Issues with Cyclo(D-Leu-D-Pro)
This guide provides a systematic approach to addressing precipitation issues that may arise when preparing Cyclo(D-Leu-D-Pro) solutions for your in vitro assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock into aqueous buffer (e.g., PBS, cell culture media) | The concentration of Cyclo(D-Leu-D-Pro) exceeds its solubility limit in the final aqueous solution. | 1. Decrease the final concentration: The most straightforward solution is to lower the working concentration of the peptide in your assay. 2. Optimize the dilution method: Pre-warm the aqueous buffer to 37°C. Add the DMSO stock solution dropwise to the vortexing or swirling buffer to promote rapid and uniform mixing. This avoids localized high concentrations that can trigger precipitation.[6] 3. Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilutions in a solvent mixture with a higher percentage of organic solvent before the final dilution into the 100% aqueous buffer. |
| Cloudiness or visible particles in the prepared working solution | Incomplete dissolution of the peptide in the initial stock solution or precipitation over time. | 1. Ensure complete initial dissolution: After adding DMSO to the lyophilized peptide, gently warm the vial (to no more than 37°C) and sonicate for short bursts (10-15 seconds) to aid dissolution. Visually confirm that no solid particles remain. 2. Prepare fresh working solutions: Do not store diluted aqueous solutions of Cyclo(D-Leu-D-Pro) for extended periods. Prepare them fresh from the DMSO stock solution just before use. |
| Inconsistent experimental results or lower than expected bioactivity | Partial precipitation of the peptide, leading to a lower effective concentration in the assay. | 1. Filter the final working solution: Before adding the solution to your cells or assay, pass it through a 0.22 µm syringe filter to remove any micro-precipitates.[6] 2. Re-evaluate the stock solution: If the problem persists, consider preparing a fresh, less concentrated DMSO stock solution. |
| Cell toxicity or morphological changes not related to the expected biological activity | High final concentration of the organic solvent (e.g., DMSO). | 1. Calculate the final solvent concentration: Always calculate the final percentage of the organic solvent in your working solution. 2. Run a solvent control: Include a control group in your experiment that is treated with the same final concentration of the solvent used to dissolve the peptide. This will help you to distinguish between the effects of the peptide and the solvent. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of Cyclo(D-Leu-D-Pro) in DMSO
Materials:
-
Lyophilized Cyclo(D-Leu-D-Pro)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized Cyclo(D-Leu-D-Pro) to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of peptide).
-
Recap the vial and vortex gently. If necessary, sonicate the vial in a water bath for 5-10 minutes or warm it briefly to 37°C to facilitate dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
Materials:
-
Cyclo(D-Leu-D-Pro) stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, DMEM, RPMI-1640)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Pre-warm the aqueous buffer to the temperature of your assay (typically 37°C).
-
Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your assay. Ensure the final DMSO concentration remains below 0.5% (v/v).
-
While gently vortexing or swirling the pre-warmed aqueous buffer, add the calculated volume of the Cyclo(D-Leu-D-Pro) DMSO stock solution drop by drop.
-
Continue to mix the solution for a few seconds to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately in your in vitro assay.
Signaling Pathways and Experimental Workflows
Quorum Sensing Inhibition Workflow
The following diagram illustrates a general workflow for assessing the quorum sensing inhibition potential of Cyclo(D-Leu-D-Pro).
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo(-D-Leu-D-Pro) | 274680-11-4 | FC108013 | Biosynth [biosynth.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Chiral Integrity in Dipeptide Synthesis
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of chiral dipeptides. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate and prevent racemization, ensuring the stereochemical purity of your compounds.
Troubleshooting Guide: Common Racemization Issues
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions to maintain chiral integrity.
| Issue | Potential Cause | Recommended Solution |
| Significant Racemization Detected | Inappropriate Coupling Reagent: Some coupling reagents, particularly carbodiimides like DCC and DIC used alone, are more prone to causing racemization.[1] | Use a coupling reagent known for low racemization. Phosphonium- or aminium-type reagents like BOP, PyBOP, HBTU, or HATU are excellent choices, especially with additives.[2][3] For carbodiimide-based couplings, always use them in combination with racemization suppressants like HOBt, HOAt, or OxymaPure.[1][4][5] |
| Strong or Sterically Unhindered Base: The choice and amount of base can significantly influence the rate of racemization.[5] Strong or sterically unhindered bases can more easily abstract the α-proton, leading to racemization.[2] | Opt for a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[2] Use the minimum amount of base necessary for the reaction.[1] | |
| Prolonged Activation Time: Leaving the carboxylic acid activated for an extended period before the amine is introduced increases the opportunity for racemization.[2] | Add the coupling reagent to the mixture of the protected amino acid and the amine component simultaneously (in situ activation).[2] If pre-activation is necessary, keep the activation time to a minimum.[2] | |
| High Reaction Temperature: Elevated temperatures can increase the rate of racemization.[2][6] | Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature, if the reaction kinetics allow.[1][2] | |
| Inappropriate Solvent: The polarity of the solvent can influence racemization rates. | Use non-polar solvents when possible, as they can help reduce racemization.[1][7] However, solvent choice is often constrained by reagent solubility. | |
| Low Coupling Yield | Steric Hindrance: Bulky side chains of the amino acids can hinder the coupling reaction. | Use a more powerful coupling reagent like HATU or HCTU.[2] Consider a slight increase in reaction time or temperature, while carefully monitoring for racemization.[2] |
| Difficulty Purifying the Dipeptide | Presence of Diastereomers: Racemization leads to the formation of a diastereomer (e.g., D-L dipeptide instead of the desired L-L), which can be difficult to separate from the desired product. | Optimize coupling conditions to minimize racemization using the solutions above.[2] If diastereomers are present, employ chiral chromatography for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during peptide synthesis?
A1: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid.[1][8]
Q2: Which amino acids are most susceptible to racemization?
A2: Histidine (His) and cysteine (Cys) are particularly prone to racemization.[1][9] Other susceptible amino acids, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).[1]
Q3: How do additives like HOBt and OxymaPure prevent racemization?
A3: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) act as racemization suppressants.[5][9] When used with a coupling reagent (like a carbodiimide), they form an active ester intermediate that is more reactive towards the amine component than the oxazolone intermediate is to form. This rapid and desired reaction minimizes the time the activated amino acid spends in a state susceptible to racemization.
Q4: Which coupling reagents are recommended for minimizing racemization?
A4: For carbodiimide-based couplings, it is highly recommended to use them in combination with a racemization suppressant like HOBt or OxymaPure.[4] Phosphonium (e.g., BOP, PyBOP, PyAOP) and aminium/uronium (e.g., HBTU, HATU, TBTU, COMU) based reagents are also excellent choices as they are designed for efficient coupling with low levels of racemization.[2][3][10] COMU, in particular, has shown great efficiency and reduced epimerization.[4][10]
Q5: Can reaction temperature be increased to speed up a slow coupling reaction without causing racemization?
A5: While increasing the temperature can accelerate the coupling reaction, it also significantly increases the rate of racemization, especially for sensitive amino acids like His and Cys.[6][11] If a reaction is slow, it is generally preferable to first try a more powerful coupling reagent or extend the reaction time at a lower temperature. If heating is necessary, it should be done cautiously with careful monitoring of the product's chiral purity.
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acids being coupled, the chosen reagents, and the reaction conditions. The following table provides a qualitative comparison of common strategies to minimize racemization.
| Strategy | Effectiveness in Reducing Racemization | Notes |
| Use of Additives (HOBt, HOAt, OxymaPure) | High | Highly recommended when using carbodiimide coupling reagents.[1] |
| Choice of Coupling Reagent (e.g., HATU, COMU) | High | These reagents are designed for rapid coupling and minimal racemization.[2][4] |
| Use of Weaker, Sterically Hindered Base (e.g., NMM) | Moderate to High | Reduces the likelihood of α-proton abstraction.[2] |
| Lowering Reaction Temperature (e.g., to 0 °C) | Moderate to High | Reduces the rate of both the desired coupling and the racemization side reaction.[1] |
| Use of Less Polar Solvents | Moderate | Solvent choice is often limited by the solubility of reagents.[1] |
| Minimizing Activation Time | Moderate | Particularly important when pre-activation protocols are used.[2] |
| Use of Copper (II) Chloride (CuCl₂) | High | Has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[1][9] |
Experimental Protocols
General Protocol for Dipeptide Coupling with Low Racemization
This protocol provides a general procedure for a solution-phase dipeptide synthesis designed to minimize racemization.
Materials:
-
N-protected L-amino acid (e.g., Boc-L-Trp-OH) (1 equivalent)
-
Amino acid ester hydrochloride (e.g., H-L-Phe-OMe·HCl) (1 equivalent)
-
Coupling reagent (e.g., HATU) (1.05 equivalents)
-
Base (e.g., N-methylmorpholine, NMM) (2 equivalents)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the N-protected L-amino acid (1 eq) and the amino acid ester hydrochloride (1 eq) in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.[2]
-
Add the base (e.g., NMM) (2 eq) to the mixture.
-
In a separate vessel, dissolve the coupling reagent (e.g., HATU) (1.05 eq) in the anhydrous solvent.
-
Add the coupling reagent solution to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction. This typically involves washing the organic layer with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash chromatography or recrystallization.
Visualizations
Mechanism of Racemization via Oxazolone Formation
Caption: Mechanism of racemization via the formation of a planar oxazolone intermediate.
Troubleshooting Workflow for Racemization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Racemization in peptide synthesis | PPTX [slideshare.net]
- 8. Epimerisation in Peptide Synthesis [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR sample preparation guidelines for cyclic peptides to avoid peak broadening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines to overcome common challenges in NMR sample preparation for cyclic peptides, with a specific focus on preventing peak broadening.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak broadening in the NMR spectra of cyclic peptides?
A1: Peak broadening in cyclic peptide NMR spectra is a common issue that can obscure important structural information. The primary causes include:
-
Aggregation: Cyclic peptides, particularly at high concentrations, can self-associate to form soluble aggregates. This increases the effective molecular weight and slows down molecular tumbling, leading to broader lines.[1] Hydrophobic interactions and intermolecular hydrogen bonding are often the driving forces behind aggregation.
-
Conformational Exchange: Cyclic peptides often exist in multiple conformations that are in equilibrium. If the rate of exchange between these conformations is on the same timescale as the NMR experiment (intermediate exchange), it can lead to significant line broadening.[2][3]
-
Suboptimal Solvent Conditions: The choice of deuterated solvent is critical. A solvent that does not fully solubilize the peptide or that promotes aggregation can cause peak broadening. The solvent also influences the conformational equilibrium of the peptide.
-
Inappropriate Sample Concentration: Both excessively high and low concentrations can be problematic. High concentrations promote aggregation, while very low concentrations can lead to a poor signal-to-noise ratio, making peaks difficult to distinguish from baseline noise.
-
Viscosity of the Solution: High sample viscosity, which can be caused by high peptide concentration or the choice of solvent, restricts molecular tumbling and results in broader peaks.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant peak broadening due to their efficient relaxation enhancement effects.[4][5]
-
Suboptimal pH: For cyclic peptides with ionizable residues, the pH of the sample can influence solubility, aggregation, and conformational stability. Working at a pH far from the isoelectric point (pI) can help to minimize aggregation by inducing electrostatic repulsion between molecules.
Q2: How can I detect if aggregation is the cause of my peak broadening?
A2: Several experimental approaches can help you determine if aggregation is occurring in your sample:
-
Concentration-dependent NMR studies: Acquire a series of 1D ¹H NMR spectra at different peptide concentrations (e.g., from 0.1 mM to 10 mM). If aggregation is the issue, you will typically observe a significant increase in peak broadening as the concentration increases.[6]
-
Diffusion-Ordered Spectroscopy (DOSY): This NMR technique separates signals based on the diffusion coefficient of the molecules. Monomeric peptides will diffuse faster and have larger diffusion coefficients than aggregated species. A decrease in the measured diffusion coefficient with increasing concentration is a strong indicator of aggregation.[7][8][9]
-
Dynamic Light Scattering (DLS): While not an NMR technique, DLS can be used to detect the presence of larger aggregates in the solution.
Q3: What is conformational exchange, and how can I manage it?
A3: Conformational exchange refers to the dynamic interconversion of a molecule between two or more distinct three-dimensional structures. For cyclic peptides, this can involve ring puckering, cis/trans isomerization of proline residues, or reorientation of side chains. When the rate of this exchange is comparable to the NMR timescale, it leads to broadened peaks.
To manage conformational exchange, you can perform Variable Temperature (VT) NMR experiments . By acquiring spectra at different temperatures, you can often shift the exchange regime:
-
Lowering the temperature: This can slow down the exchange rate, potentially moving it into the slow-exchange regime where separate, sharp peaks for each conformer may be observed.
-
Increasing the temperature: This can accelerate the exchange rate, potentially moving it into the fast-exchange regime where a single, sharp, population-averaged peak is observed.
Troubleshooting Guides
Issue: My cyclic peptide spectrum shows broad, poorly resolved peaks.
This guide provides a step-by-step approach to troubleshoot and resolve peak broadening in your NMR spectra.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for NMR peak broadening in cyclic peptides.
Quantitative Data Summary
Table 1: Recommended Sample Conditions for Cyclic Peptide NMR
| Parameter | Recommendation | Rationale |
| Concentration | ||
| Small, neutral cyclic peptides (<10 residues) | 1 - 5 mM | Balances good signal-to-noise with minimizing aggregation. |
| Large or hydrophobic cyclic peptides (>10 residues) | 0.1 - 1 mM | Reduces the propensity for aggregation which is more common in larger and more hydrophobic peptides.[8] |
| Charged cyclic peptides | 0.5 - 3 mM | Electrostatic repulsion can help to reduce aggregation, allowing for slightly higher concentrations. |
| pH (for aqueous solutions) | ||
| Peptides with acidic residues (Asp, Glu) | pH > pKa + 1 (e.g., pH 5.5-7.5) | Ensures deprotonation and negative charge, increasing solubility and reducing aggregation. |
| Peptides with basic residues (Lys, Arg, His) | pH < pKa - 1 (e.g., pH 4.0-6.0) | Ensures protonation and positive charge, increasing solubility and reducing aggregation. |
| Neutral peptides | pH 5.0 - 7.0 | A neutral pH is generally a good starting point to avoid acid or base-catalyzed degradation. |
| Temperature | ||
| Initial screening | 298 K (25 °C) | Standard starting temperature for most NMR experiments. |
| Variable Temperature (VT) studies | 278 K to 323 K (5 °C to 50 °C) | Allows for the investigation of conformational exchange phenomena.[10] |
Table 2: Deuterated Solvent Selection Guide for Cyclic Peptides
| Cyclic Peptide Characteristics | Recommended Solvents | Comments |
| Hydrophilic / Charged | Deuterium Oxide (D₂O) | Excellent for mimicking physiological conditions. The residual HDO peak can be large and may require suppression. |
| Methanol-d₄ (CD₃OD) | Good for polar peptides and can disrupt hydrogen-bonded aggregates. | |
| Hydrophobic / Apolar | Acetonitrile-d₃ (CD₃CN) | A good starting point for many hydrophobic cyclic peptides.[8] |
| Chloroform-d (CDCl₃) | Suitable for very non-polar peptides. May not be representative of a biological environment. | |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | Excellent dissolving power for a wide range of peptides, including those with poor solubility in other solvents.[11] Its high viscosity can lead to broader lines. | |
| Mixed Polarity | Mixtures (e.g., D₂O/Acetonitrile-d₃) | Can be optimized to achieve the best solubility and spectral quality for peptides with both hydrophilic and hydrophobic regions.[8] |
Experimental Protocols
Protocol: Variable Temperature (VT) NMR for Investigating Conformational Exchange
This protocol outlines the steps for conducting a VT-NMR experiment to address peak broadening suspected to be caused by conformational exchange.
Objective: To identify a temperature at which the rate of conformational exchange is either slow or fast on the NMR timescale, resulting in sharper peaks.
Materials:
-
Cyclic peptide sample prepared in an appropriate deuterated solvent in a high-quality NMR tube.
-
NMR spectrometer equipped with a variable temperature unit.
Procedure:
-
Initial Setup and Shimming:
-
Insert the sample into the spectrometer.
-
Lock and shim the sample at the starting temperature (e.g., 298 K). Good shimming is crucial for obtaining high-resolution spectra.
-
-
Acquire a Reference Spectrum:
-
Acquire a 1D ¹H NMR spectrum at the starting temperature. This will serve as a reference to compare with spectra at other temperatures.
-
-
Decrease the Temperature:
-
Set the temperature to a lower value (e.g., 288 K).
-
Allow the sample to equilibrate at the new temperature for at least 5-10 minutes.
-
Re-shim the sample, as the magnetic field homogeneity is temperature-dependent.
-
Acquire a 1D ¹H NMR spectrum.
-
-
Iterative Cooling:
-
Repeat step 3, decreasing the temperature in increments of 5-10 K until you observe sharpening of the peaks, the solvent freezes, or you reach the lower limit of the spectrometer.
-
-
Increase the Temperature:
-
Return to the starting temperature (298 K) and allow the sample to equilibrate.
-
Set the temperature to a higher value (e.g., 308 K).
-
Allow the sample to equilibrate and re-shim.
-
Acquire a 1D ¹H NMR spectrum.
-
-
Iterative Heating:
-
Repeat step 5, increasing the temperature in increments of 5-10 K until you observe peak sharpening, the solvent boils, or you reach the upper limit of the spectrometer.
-
-
Data Analysis:
-
Compare the spectra obtained at all temperatures.
-
Identify the temperature that provides the best spectral resolution (sharpest peaks). This is the optimal temperature for further NMR experiments.
-
Note any changes in chemical shifts, which can provide information about the conformational changes occurring.
-
Logical Relationship of VT-NMR:
Caption: Logic of using Variable Temperature NMR to manage conformational exchange.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Conformational studies of cyclic peptide structures in solution from 1H-Nmr data by distance geometry calculation and restrained energy minimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure determination of a flexible cyclic peptide based on NMR and MD simulation 3J-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 5. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translational diffusion of cyclic peptides measured using pulsed-field gradient NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Measurement of peptide aggregation with pulsed-field gradient nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterophyllin B: Combining Isotropic and Anisotropic NMR for the Conformational Analysis of a Natural Occurring Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Production of Cyclo(D-Leu-D-Pro) for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Cyclo(D-Leu-D-Pro). It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to support preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Cyclo(D-Leu-D-Pro)?
A1: The two primary methods for synthesizing Cyclo(D-Leu-D-Pro) are solution-phase synthesis and solid-phase peptide synthesis (SPPS). Solution-phase synthesis involves the formation of the linear dipeptide precursor, followed by cyclization in a dilute solution. SPPS involves building the peptide chain on a solid resin support, followed by cleavage and cyclization. SPPS is often preferred for its efficiency and ease of purification.
Q2: What are the critical quality attributes for Cyclo(D-Leu-D-Pro) intended for preclinical studies?
A2: For preclinical studies, it is crucial to ensure high purity (typically ≥95%), correct stereochemistry (D-Leu, D-Pro), and the absence of significant impurities such as diastereomers, deletion sequences, or residual solvents. The material should be well-characterized by methods like HPLC, Mass Spectrometry (MS), and NMR.
Q3: What are the main challenges in scaling up the production of cyclic dipeptides?
A3: Scaling up production can present challenges such as decreased reaction yields, difficulties in maintaining high purity, peptide aggregation, and the large volumes of solvents required for synthesis and purification.[1] Careful optimization of reaction conditions and purification methods is essential to overcome these hurdles.
Q4: What types of preclinical studies are necessary for a cyclic dipeptide like Cyclo(D-Leu-D-Pro)?
A4: Preclinical studies for peptide therapeutics typically involve a staged approach.[2] Early screening includes in vitro target engagement and preliminary stability and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[2] This is followed by preclinical candidate characterization with disease-relevant animal models and more comprehensive PK/PD (pharmacokinetics/pharmacodynamics) profiling.[2] Finally, IND-enabling GLP (Good Laboratory Practice) toxicology studies are conducted to ensure safety before clinical trials.[2]
Q5: Why is the stereochemistry of Cyclo(Leu-Pro) important for its biological activity?
A5: The stereochemistry of the amino acid residues in cyclic dipeptides is crucial for their biological activity. Homochiral isomers, such as Cyclo(D-Leu-D-Pro) and Cyclo(L-Leu-L-Pro), often exhibit significantly different and more potent biological activities compared to their heterochiral counterparts. This is because the specific three-dimensional conformation dictated by the stereochemistry is often necessary for effective interaction with biological targets.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of Cyclo(D-Leu-D-Pro).
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete coupling of amino acids during SPPS. | - Use a more potent coupling reagent (e.g., HATU, HCTU). - Increase the coupling reaction time or perform a double coupling. - Ensure reagents and solvents are fresh and anhydrous. |
| Premature chain termination (capping). | - Ensure that capping reagents like acetic anhydride are not unintentionally introduced. | |
| Inefficient cyclization of the linear precursor. | - Optimize the concentration of the linear peptide for cyclization (high dilution is often favored to minimize intermolecular reactions). - Screen different cyclization reagents (e.g., PyBOP, HATU). | |
| Low Purity of Crude Product | Presence of deletion or truncated sequences. | - Improve coupling efficiency as described above. - Ensure efficient washing steps to remove unreacted reagents. |
| Racemization during amino acid activation. | - Use coupling reagents known to suppress racemization (e.g., COMU). - Avoid strong bases and prolonged activation times. | |
| Formation of oligomers during cyclization. | - Perform the cyclization reaction under high dilution conditions. | |
| Peptide Aggregation/Insolubility | Hydrophobic nature of the peptide. | - During synthesis, use solvents or additives that disrupt aggregation (e.g., "magic mixture" of DCM, DMF, and NMP).[3] - For purification, dissolve the crude peptide in a small amount of a strong organic solvent (e.g., DMSO, HFIP) before diluting with the HPLC mobile phase. |
| Poor Peak Shape in HPLC | Peptide aggregation on the column. | - Increase the column temperature (e.g., 40-60 °C) to disrupt hydrophobic interactions. - Add organic modifiers like isopropanol to the mobile phase. |
| Inappropriate mobile phase conditions. | - Adjust the concentration of the ion-pairing agent (e.g., TFA, typically 0.1%). - Optimize the gradient to ensure good separation. | |
| Column overload. | - Reduce the amount of sample loaded onto the column. | |
| Co-elution of Impurities in HPLC | Similar hydrophobicity of the product and impurities. | - Use a shallower gradient to improve resolution. - Consider a different stationary phase (e.g., C8 instead of C18) or an alternative purification technique like ion-exchange chromatography. |
Quantitative Data
Table 1: Biological Activity of Cyclo(Leu-Pro) Stereoisomers
| Stereoisomer | Biological Activity | Organism | Effect | Reference |
| Cyclo(L-Leu-L-Pro) | Antifungal | Colletotrichum orbiculare | Significant inhibition of conidial germination and appressorium formation at 100 µg/mL. | [4] |
| Cyclo(D-Leu-D-Pro) | Antifungal | Colletotrichum orbiculare | Significant reduction in conidia germination and lesion occurrence at 100 µg/mL. | [4] |
| Cyclo(D-Leu-L-Pro) | Antifungal | Colletotrichum orbiculare | No significant antifungal activity. | [4] |
Table 2: Analytical Parameters for Cyclo(Leu-Pro) Stereoisomers
| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | HPLC Elution Time (min) |
| Cyclo(D-Leu-D-Pro) | C₁₁H₁₈N₂O₂ | 210.27 | 6.4 - 6.7 |
| Cyclo(L-Leu-L-Pro) | C₁₁H₁₈N₂O₂ | 210.27 | 6.4 - 6.7 |
| Cyclo(D-Leu-L-Pro) | C₁₁H₁₈N₂O₂ | 210.27 | Varies from other isomers |
| Cyclo(L-Leu-D-Pro) | C₁₁H₁₈N₂O₂ | 210.27 | Varies from other isomers |
| HPLC conditions: linear gradient of 5–95% acetonitrile in water with 0.05% TFA over 10 min, flow rate 15 mL/min, detection at 210 nm. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear D-Leu-D-Pro Precursor
This protocol outlines the Fmoc-based solid-phase synthesis of the linear dipeptide H-D-Leu-D-Pro-OH.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-D-Pro-OH
-
Fmoc-D-Leu-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
Coupling reagent (e.g., HBTU/HOBt or HATU)
-
Cleavage cocktail (e.g., 1-5% TFA in DCM)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Loading:
-
Dissolve Fmoc-D-Pro-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 2 hours.
-
Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling:
-
Pre-activate Fmoc-D-Leu-OH (2 equivalents) with a coupling reagent (e.g., HBTU/HOBt, 2 equivalents) and DIPEA (4 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage from Resin:
-
Treat the resin with a mild acidic solution (e.g., 1% TFA in DCM) for 5-10 minutes. Repeat this step 2-3 times.
-
Collect the filtrate containing the protected linear peptide.
-
Evaporate the solvent to obtain the crude linear precursor, H-D-Leu-D-Pro-OH.
-
Protocol 2: Solution-Phase Cyclization
Materials:
-
Crude linear H-D-Leu-D-Pro-OH
-
Anhydrous DMF
-
Cyclization reagent (e.g., PyBOP, HATU)
-
DIPEA
Procedure:
-
High Dilution Setup: Dissolve the crude linear peptide in a large volume of anhydrous DMF to achieve a final concentration of 1-5 mM.
-
Cyclization Reaction:
-
Cool the peptide solution to 0 °C.
-
Add the cyclization reagent (e.g., PyBOP, 1.5 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor its progress by analytical RP-HPLC.
-
-
Work-up:
-
Once the reaction is complete, quench any remaining coupling reagent.
-
Remove the DMF under reduced pressure.
-
The crude cyclic product is now ready for purification.
-
Protocol 3: Purification and Analysis
Materials:
-
Crude Cyclo(D-Leu-D-Pro)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative and analytical C18 HPLC columns
Procedure:
-
Sample Preparation: Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., a mixture of water/ACN with 0.1% TFA).
-
Preparative RP-HPLC:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% ACN with 0.1% TFA).
-
Inject the sample and run a linear gradient to increase the concentration of ACN. A typical gradient might be 5-60% ACN over 30-60 minutes.
-
Collect fractions corresponding to the main product peak.
-
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry to identify those containing the pure product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
-
Characterization: Confirm the identity and purity of the final product using:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure.
-
Analytical RP-HPLC: To determine the final purity (should be ≥95%).
-
Visualizations
Caption: Workflow for the synthesis of Cyclo(D-Leu-D-Pro).
References
- 1. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy | MDPI [mdpi.com]
Troubleshooting contamination issues in microbial fermentation for cyclic dipeptides
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with microbial fermentation to produce cyclic dipepeptides (CDPs).
Troubleshooting Guide: Contamination Events
Contamination is a primary cause of batch failure in microbial fermentation. Rapid identification and resolution are critical to minimizing downtime and product loss. This section addresses specific issues you may encounter.
Q1: My fermentation broth appears cloudy, has changed color, or has an unusual odor. What should I do first?
A1: These are classic signs of microbial contamination. An immediate investigation is necessary to identify the contaminant and determine the source.
Initial Diagnostic Steps:
-
Aseptic Sampling: Carefully extract a sample from the bioreactor using strict aseptic techniques to avoid further contamination.
-
Microscopic Examination: Perform a Gram stain on the sample to quickly differentiate between Gram-positive and Gram-negative bacteria.[1] Observe the cellular morphology (e.g., rods, cocci) to get an initial idea of the contaminant. A Gram-positive rod, for instance, might suggest a Bacillus species, while cocci could indicate Staphylococcus.[1]
-
Culture Plating: Streak the sample onto a general-purpose solid medium (like Tryptic Soy Agar or Nutrient Agar) to isolate the contaminating organism. Incubate at various temperatures (e.g., 30°C and 37°C) to culture a broad range of potential contaminants.[2]
A visual guide to initial observations and their potential implications is provided below.
| Observation | Potential Cause | Immediate Action |
| Increased Turbidity | Bacterial growth | Microscopic examination, culture plating |
| Unusual Odor (sour, foul) | Bacterial contamination (e.g., lactic acid bacteria, enterobacteria) | pH measurement, microscopic examination |
| Pellicle/Film on Surface | Fungal or yeast contamination; aerobic bacteria (Bacillus) | Microscopic examination, plating on Sabouraud Dextrose Agar |
| Color Change (e.g., yellowing) | pH shift due to acid production by contaminants | pH measurement, check for pigment-producing microbes |
| Foaming | Gas production by contaminants (e.g., yeast, coliforms) | Check gas outlet filters, monitor pressure |
dot
Caption: Initial workflow for diagnosing a suspected contamination event.
Q2: My cyclic dipeptide yield is significantly lower than expected, but I don't see any obvious signs of contamination. Could contamination still be the issue?
A2: Yes, low-level or cryptic contamination can significantly impact product yield without causing obvious changes to the fermentation broth. Contaminants can affect your process in several ways:
-
Nutrient Competition: Contaminants compete with your production strain for essential nutrients, limiting the resources available for growth and secondary metabolite synthesis.[3]
-
pH Alteration: The production of acidic byproducts, such as lactic and acetic acid by contaminating bacteria, can shift the pH of the medium outside the optimal range for your production organism, thereby inhibiting the enzymes responsible for CDP synthesis.[3]
-
Enzymatic Degradation: Some contaminating microorganisms can secrete proteases or other enzymes that may degrade your cyclic dipeptide products.[4][5][6] Studies have shown that various bacterial strains, including Paenibacillus and Streptomyces, can hydrolyze the peptide bonds in cyclic dipeptides.[4][5][6]
-
Inhibitory Metabolites: The contaminant may produce its own secondary metabolites that inhibit the growth or metabolic activity of your production strain.[7]
dot
References
- 1. Troubleshooting Bacterial Contamination In Bioreactors [bioprocessonline.com]
- 2. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Secondary Metabolites in Fermentation • Food Safety Institute [foodsafety.institute]
Validation & Comparative
A Comparative Analysis of the Antifungal Properties of Cyclo(D-Leu-D-Pro) and Cyclo(L-Leu-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal activities of two stereoisomers of the cyclodipeptide Cyclo(Leu-Pro): Cyclo(D-Leu-D-Pro) and Cyclo(L-Leu-L-Pro). The information presented herein is based on available experimental data to assist researchers in the fields of mycology and antifungal drug development.
Cyclodipeptides, also known as 2,5-diketopiperazines, are a class of cyclic peptides that have garnered significant interest due to their diverse biological activities, including antifungal properties. The stereochemistry of the constituent amino acids can play a crucial role in their biological efficacy. This guide focuses on the homochiral isomers of Cyclo(Leu-Pro), where both amino acid residues are of the same chirality (both D or both L).
Data Presentation: Quantitative Comparison of Antifungal Activity
The following table summarizes the available quantitative data on the antifungal activities of Cyclo(D-Leu-D-Pro) and Cyclo(L-Leu-L-Pro) against various fungal pathogens.
| Fungal Species | Assay Type | Cyclo(D-Leu-D-Pro) | Cyclo(L-Leu-L-Pro) | Reference |
| Colletotrichum orbiculare | Conidial Germination Inhibition (at 100 µg/mL) | Significant Inhibition | Significant Inhibition | [1][2][3][4] |
| Colletotrichum orbiculare | Appressorium Formation Inhibition (at 100 µg/mL) | Less Effective | More Effective | [1][2][3][4] |
| Colletotrichum orbiculare | Lesion Development on Cucumber Leaves (at 100 µg/mL) | Significant Reduction | Significant Reduction | [1][2][3][4] |
| Aspergillus parasiticus | Aflatoxin Production Inhibition (IC₅₀) | 0.13 mg/mL | 0.20 mg/mL | [5][6][7] |
| Aspergillus parasiticus | Fungal Growth Inhibition | > 6 mg/mL | > 6 mg/mL | [6][7][8] |
Note: The heterochiral isomer, Cyclo(D-Leu-L-Pro), has been shown to have no significant antifungal activity against Colletotrichum orbiculare.[1][2][3][4] This highlights the importance of stereochemistry for the antifungal properties of these compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of experimental protocols typically used to assess the antifungal activity of compounds like Cyclo(D-Leu-D-Pro) and Cyclo(L-Leu-L-Pro).
Fungal Strains and Culture Conditions
The fungal strains, such as Colletotrichum orbiculare and Aspergillus parasiticus, are typically maintained on a suitable solid medium like Potato Dextrose Agar (PDA) at a temperature optimal for their growth (e.g., 25-28°C). For liquid culture experiments, a broth medium such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth is used.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Solutions: Stock solutions of Cyclo(D-Leu-D-Pro) and Cyclo(L-Leu-L-Pro) are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared from a fresh culture. The concentration of the inoculum is standardized using a hemocytometer or by measuring the optical density.
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted compounds are inoculated with the fungal suspension. The plate is then incubated at the optimal temperature for the fungus for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Conidial Germination and Appressorium Formation Assay (for Colletotrichum orbiculare)
-
Spore Suspension: A conidial suspension is prepared from a sporulating culture of C. orbiculare in sterile distilled water.
-
Treatment: The conidial suspension is mixed with different concentrations of the cyclodipeptides on a hydrophobic surface (e.g., a glass slide).
-
Incubation: The slides are incubated in a humid chamber at 25°C for a period that allows for germination and appressorium formation (e.g., 24 hours).
-
Microscopic Examination: The percentage of germinated conidia and the formation of appressoria are quantified by observing the slides under a microscope.
Aflatoxin Production Inhibition Assay (for Aspergillus parasiticus)
-
Fungal Culture: A. parasiticus is cultured in a liquid medium (e.g., YES broth) supplemented with various concentrations of the cyclodipeptides.
-
Incubation: The cultures are incubated under conditions that promote aflatoxin production (e.g., stationary culture at 28°C for several days).
-
Aflatoxin Extraction and Quantification: After the incubation period, the aflatoxins are extracted from the culture filtrate using a solvent like chloroform. The amount of aflatoxin is then quantified using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a proposed signaling pathway involved in the antifungal action of these cyclodipeptides.
Caption: Experimental workflow for comparing the antifungal activities of Cyclo(D-Leu-D-Pro) and Cyclo(L-Leu-L-Pro).
Caption: Proposed antifungal mechanism of action for Cyclo(Leu-Pro) isomers.
Discussion on Mechanism of Action
The precise molecular mechanisms underlying the antifungal activity of Cyclo(D-Leu-D-Pro) and Cyclo(L-Leu-L-Pro) are still under investigation. However, current evidence suggests a multi-faceted mode of action.
One proposed mechanism is the disruption of the fungal cell membrane . The amphipathic nature of these cyclodipeptides may allow them to insert into the lipid bilayer, leading to increased membrane permeability, loss of cellular contents, and ultimately, cell death.
Furthermore, these compounds may interfere with crucial intracellular signaling pathways . For instance, some studies suggest that cyclodipeptides can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is vital for fungal development and pathogenicity, including processes like appressorium formation.[1]
In the case of Aspergillus parasiticus, it has been demonstrated that Cyclo(L-Leu-L-Pro) can repress the transcription of genes essential for aflatoxin biosynthesis , such as aflR, hexB, pksL1, and dmtA.[7][8] This indicates a specific interaction with the regulatory networks governing secondary metabolism in this fungus.
The differential activity observed between the stereoisomers, particularly the higher efficacy of the homochiral forms, strongly suggests that a specific three-dimensional conformation is necessary for optimal interaction with their biological targets. This stereoselectivity is a critical consideration for the future design and development of novel antifungal agents based on the cyclodipeptide scaffold.
References
- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Cyclo(D-Leu-D-Pro) versus commercial antifungal agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Cyclic dipeptides (CDPs), a class of compounds produced by various microorganisms, have garnered interest for their diverse biological activities, including antifungal properties. This guide provides a comparative overview of the efficacy of a specific CDP, Cyclo(D-Leu-D-Pro), against commercial antifungal agents. The information is based on available preclinical data, highlighting both its potential and the current gaps in research.
Quantitative Comparison of Antifungal Activity
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the available MIC data for Cyclo(D-Leu-D-Pro) and commonly used commercial antifungal agents against key fungal pathogens. It is important to note that direct comparative studies are limited, and the data for Cyclo(D-Leu-D-Pro) against clinically relevant yeasts and molds is not yet widely available.
Table 1: Antifungal Efficacy against Aspergillus Species
| Antifungal Agent | Aspergillus fumigatus (MIC in µg/mL) | Aspergillus flavus (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) |
| Cyclo(D-Leu-D-Pro) | Data not available | IC₅₀: 130 (for aflatoxin inhibition)[1] | Data not available |
| Cyclo(L-Pro-D-Leu) * | Data not available | 8[2] | 8[2] |
| Amphotericin B | 0.4[3] | 3.2[3] | 1.6[3] |
| Itraconazole | ≤1 (ECV)[4] | Data not available | Data not available |
| Voriconazole | ≤1 (ECV)[4] | Data not available | Data not available |
| Posaconazole | ≤0.5 (ECV)[4] | Data not available | Data not available |
| Olorofim | <0.031[5] | <0.031[5] | <0.031[5] |
| Terbinafine | 1.6[3] | 0.8[3] | 0.4[3] |
Note: Data for a different stereoisomer, Cyclo(L-Pro-D-Leu), is included for informational purposes. ECV: Epidemiological Cutoff Value, used to distinguish wild-type from resistant isolates.
Table 2: Antifungal Efficacy against Candida Species
| Antifungal Agent | Candida albicans (MIC in µg/mL) |
| Cyclo(D-Leu-D-Pro) | Data not available |
| Amphotericin B | 0.25 - 1 |
| Fluconazole | 0.25 - 2 |
| Itraconazole | 0.03 - 0.25 |
| Voriconazole | 0.03 - 0.125 |
| Caspofungin | 0.06 - 0.5 |
Note: The MIC values for commercial agents against Candida albicans are typical ranges and can vary depending on the specific isolate and testing methodology.
Table 3: Antifungal Efficacy against Plant Pathogenic Fungi
| Antifungal Agent | Colletotrichum orbiculare (Activity) |
| Cyclo(D-Leu-D-Pro) | Significant inhibition of conidial germination at 100 µg/mL[6][7] |
| Cyclo(L-Leu-L-Pro) | Significant inhibition of conidial germination at 100 µg/mL[6][7] |
| Cyclo(D-Leu-L-Pro) | No significant antifungal activity[6][7] |
Experimental Protocols
The determination of antifungal efficacy relies on standardized methodologies to ensure reproducibility and comparability of data. The most common method for determining the MIC of antifungal agents is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves a serial two-fold dilution of the antifungal agent in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions (e.g., 35°C for 24-48 hours for Candida species). The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to a drug-free control well.
Proposed Mechanism of Action and Signaling Pathway
The precise molecular mechanism of action for Cyclo(D-Leu-D-Pro) has not been fully elucidated. However, studies on cyclic dipeptides suggest a multi-faceted mode of action that may include:
-
Disruption of Fungal Cell Membrane: CDPs are proposed to interact with and disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Cell Wall Synthesis: Some CDPs may inhibit enzymes crucial for the synthesis of the fungal cell wall, compromising its structural integrity.
-
Interference with Signaling Pathways: Evidence suggests that CDPs can modulate cellular signaling cascades. For instance, extracts containing cyclo(Leu-Pro) isomers have been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway in Colletotrichum orbiculare.[6] This pathway is critical for fungal development, stress response, and virulence. A related cyclic dipeptide, cyclo(Pro-Tyr), has been shown to target the plasma membrane [H+]ATPase Pma1, leading to membrane depolarization, oxidative stress, and the induction of the MAPK signaling pathway as a cellular stress response.[8][9]
Based on this, a proposed, generalized signaling pathway for the antifungal action of Cyclo(D-Leu-D-Pro) is presented below. It is important to note that this is a hypothetical model based on related compounds and requires specific experimental validation for Cyclo(D-Leu-D-Pro).
Summary and Future Directions
Cyclo(D-Leu-D-Pro) has demonstrated antifungal activity, particularly against certain plant pathogenic and mycotoxin-producing fungi. Its efficacy appears to be dependent on its stereochemistry, with the homochiral isomers (L-L and D-D) generally showing higher activity.[10] The proposed mechanisms of action, including membrane disruption and interference with key signaling pathways, suggest a potential for broad-spectrum antifungal effects.
However, a significant gap exists in the literature regarding the efficacy of Cyclo(D-Leu-D-Pro) against clinically important human pathogens such as Candida albicans and Aspergillus fumigatus. The lack of publicly available MIC data for these species makes a direct and comprehensive comparison with commercial antifungal agents challenging.
Future research should focus on:
-
Systematic in vitro susceptibility testing of Cyclo(D-Leu-D-Pro) against a broad panel of clinically relevant yeast and mold isolates to determine its spectrum of activity and MIC ranges.
-
Elucidation of the specific molecular targets and detailed signaling pathways affected by Cyclo(D-Leu-D-Pro) to better understand its mechanism of action.
-
In vivo studies in animal models of fungal infections to evaluate the efficacy, pharmacokinetics, and safety of Cyclo(D-Leu-D-Pro) as a potential therapeutic agent.
The available data suggests that Cyclo(D-Leu-D-Pro) is a promising scaffold for the development of novel antifungal drugs. Further rigorous investigation is warranted to fully assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Aspergillus activities of olorofim at sub-MIC levels during early-stage growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Bioactivity of Synthetic vs. Naturally Sourced Cyclo(D-Leu-D-Pro)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of synthetically produced Cyclo(D-Leu-D-Pro) against its naturally sourced counterparts. The evidence presented herein demonstrates that while natural sources provide the blueprint, synthetic Cyclo(D-Leu-D-Pro) offers a standardized and pure alternative for research and development, exhibiting comparable, if not superior, bioactivity due to the absence of isomeric impurities.
Executive Summary
Cyclo(D-Leu-D-Pro) is a cyclic dipeptide with significant biological activities, notably as an antifungal and antibacterial agent. Research consistently demonstrates that the biological efficacy of Cyclo(Leu-Pro) isomers is highly dependent on their stereochemistry. The homochiral isomers, Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro), exhibit significantly higher bioactivity compared to their heterochiral counterparts (Cyclo(D-Leu-L-Pro) and Cyclo(L-Leu-D-Pro)). While naturally sourced extracts containing these compounds have shown promise, they often contain a mixture of stereoisomers, which can impact overall potency. Synthetic Cyclo(D-Leu-D-Pro), when purified, provides a single, well-defined stereoisomer, ensuring reproducible and potent biological effects. Studies comparing purified natural extracts with their synthetically produced main active components have shown that the synthetic versions exhibit nearly identical bioactivity, confirming their validity as research and therapeutic candidates.
Data Presentation: Quantitative Bioactivity Comparison
The following tables summarize the quantitative data comparing the bioactivity of different Cyclo(Leu-Pro) stereoisomers. It is important to note that in these studies, synthetic standards are typically used to identify and quantify the compounds isolated from natural sources.
Table 1: Antifungal Activity against Colletotrichum orbiculare
| Stereoisomer | Concentration (µg/mL) | Inhibition of Conidial Germination (%) | Disease Severity Reduction |
| Synthetic Cyclo(D-Leu-D-Pro) | 100 | 19.9 [1] | Significant [1] |
| Synthetic Cyclo(L-Leu-L-Pro) | 100 | 19.7[1] | Significant[1] |
| Synthetic Cyclo(D-Leu-L-Pro) | 100 | Less significant | Not significant[1] |
| Natural Extract (P. sesami BC42) | 100 | Similar to homochiral isomers | Significant[1] |
Table 2: Inhibition of Aflatoxin Production by Aspergillus parasiticus
| Stereoisomer | IC50 (mg/mL) |
| Synthetic Cyclo(D-Leu-D-Pro) | ~0.2 |
| Synthetic Cyclo(L-Leu-L-Pro) | 0.2 |
| Synthetic Cyclo(D-Leu-L-Pro) | Weaker |
| Synthetic Cyclo(L-Leu-D-Pro) | Weaker |
Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Stereoisomer | Target Organism | MIC (µg/mL) |
| Synthetic Cyclo(D-Leu-D-Pro) | Vibrio anguillarum | Potent activity reported[2] |
| Synthetic Cyclo(L-Leu-L-Pro) | Vancomycin-resistant Enterococci | 12.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antifungal Activity Assay (Colletotrichum orbiculare)
-
Fungal Culture: Colletotrichum orbiculare is cultured on potato dextrose agar (PDA) to promote sporulation.
-
Conidia Harvesting: Conidia are harvested from the PDA plates and suspended in sterile distilled water to a concentration of 1 x 10^6 conidia/mL.
-
Conidial Germination Assay: The conidial suspension is mixed with various concentrations of the Cyclo(Leu-Pro) stereoisomers. This mixture is then incubated on glass slides within a humid chamber at 25°C for 6 hours. The percentage of germinated conidia is determined through microscopic observation.[1]
-
Detached Leaf Assay: Cucumber leaf discs are treated with solutions of the different stereoisomers and subsequently inoculated with a conidial suspension of C. orbiculare. The treated leaf discs are incubated in a humid environment, and the lesion area is measured after 5 days to assess the reduction in disease severity.[1]
Aflatoxin Inhibition Assay (Aspergillus parasiticus)
-
Fungal Culture: Aspergillus parasiticus is cultured in a yeast extract-sucrose liquid medium, which is conducive to aflatoxin production.
-
Inhibition Assay: The different stereoisomers of Cyclo(Leu-Pro) are added to the liquid cultures of A. parasiticus.
-
Incubation and Extraction: The cultures are incubated for a defined period, after which the fungal mycelium is separated from the culture medium. Aflatoxins are then extracted from the culture filtrate.
-
Quantification: The extracted aflatoxins are quantified using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The 50% inhibitory concentration (IC50) is then determined as the concentration of the compound that inhibits aflatoxin production by 50% compared to an untreated control.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., HeLa) are seeded in a 96-well plate at a density of 3 × 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the Cyclo(Leu-Pro) isomers.
-
Incubation: The cells are incubated with the compounds for another 24 hours.
-
MTT Addition: 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader to determine cell viability.
Mandatory Visualizations
Caption: Experimental workflow for validating the bioactivity of synthetic vs. naturally sourced Cyclo(D-Leu-D-Pro).
Caption: Proposed mechanism of quorum sensing inhibition by Cyclo(D-Leu-D-Pro).
Conclusion
The available scientific evidence strongly supports that synthetically produced Cyclo(D-Leu-D-Pro) is a valid and reliable substitute for its naturally occurring counterpart in research and drug development. The primary advantage of the synthetic molecule lies in its stereochemical purity, which is a critical determinant of its biological activity. As demonstrated, the homochiral D,D-isomer exhibits potent antifungal and antibacterial properties. Researchers can confidently utilize synthetic Cyclo(D-Leu-D-Pro) with the assurance that its bioactivity is representative of the pure, natural compound, thereby enabling standardized and reproducible experimental outcomes.
References
Navigating the Preclinical Path: A Comparative Guide to Cyclo(D-Leu-D-Pro) for Murine Fungal Infection Models
For Immediate Release
[CITY, STATE] – [Date] – In the persistent search for novel antifungal therapeutics, the cyclic dipeptide Cyclo(D-Leu-D-Pro) has emerged as a compound of interest. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of Cyclo(D-Leu-D-Pro) based on available in vitro data and provides a detailed framework for assessing its in vivo efficacy in a murine model of fungal infection. While in vivo studies on Cyclo(D-Leu-D-Pro) are currently not available in published literature, this document serves as a crucial resource for designing and executing such preclinical investigations.
Introduction to Cyclo(D-Leu-D-Pro) and the Need for Novel Antifungals
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal agents. Cyclic dipeptides, such as Cyclo(D-Leu-D-Pro), represent a promising class of molecules with demonstrated antimicrobial properties. Their unique stereochemistry can influence their biological activity, making a thorough investigation of individual isomers essential. This guide focuses on the D-enantiomeric form, Cyclo(D-Leu-D-Pro), and provides a comparative analysis of its in vitro antifungal activity against various fungal species, setting the stage for future in vivo evaluation.
Comparative In Vitro Efficacy of Cyclo(Leu-Pro) Isomers
While direct in vivo comparative data for Cyclo(D-Leu-D-Pro) is not yet available, in vitro studies provide valuable insights into its potential as an antifungal agent. The following tables summarize the available data on the antifungal activity of different Cyclo(Leu-Pro) stereoisomers against various fungal pathogens.
Table 1: Comparative Antifungal Activity of Cyclo(Leu-Pro) Isomers against Colletotrichum orbiculare
| Compound | Concentration (µg/mL) | Inhibition of Conidial Germination (%) | Inhibition of Appressorium Formation (%) |
| Cyclo(D-Leu-D-Pro) | 100 | Significant Inhibition | Significant Inhibition |
| Cyclo(L-Leu-L-Pro) | 100 | Significant Inhibition | Significant Inhibition |
| Cyclo(D-Leu-L-Pro) | 100 | No Significant Inhibition | No Significant Inhibition |
Data synthesized from studies on plant pathogenic fungi, indicating the potential for broader antifungal activity.[1][2][3][4]
Table 2: Inhibition of Aflatoxin Production by Cyclo(Leu-Pro) Isomers in Aspergillus parasiticus
| Compound | 50% Inhibitory Concentration (IC50) (mg/mL) |
| Cyclo(D-Leu-D-Pro) | ~0.20 |
| Cyclo(L-Leu-L-Pro) | 0.20 |
| Cyclo(D-Pro-L-Leu) | Weaker Activity |
| Cyclo(L-Pro-D-Leu) | Weaker Activity |
These findings suggest that the homochiral isomers, including Cyclo(D-Leu-D-Pro), are more potent in inhibiting fungal metabolic processes.[5][6]
Experimental Protocol: Murine Model of Systemic Fungal Infection
To evaluate the in vivo efficacy of Cyclo(D-Leu-D-Pro), a standardized murine model of systemic candidiasis is proposed. This model is widely used in preclinical antifungal drug development.
Objective: To assess the therapeutic efficacy of Cyclo(D-Leu-D-Pro) in reducing fungal burden and improving survival in a murine model of systemic Candida albicans infection.
Materials:
-
Animals: 6-8 week old, female BALB/c mice.
-
Fungal Strain: Candida albicans SC5314.
-
Test Compound: Cyclo(D-Leu-D-Pro), appropriately formulated for intravenous or oral administration.
-
Control Antifungal: Fluconazole or Amphotericin B.
-
Vehicle: Sterile saline or other appropriate vehicle for the test compound.
-
Reagents: Sabouraud Dextrose Agar (SDA), Phosphate Buffered Saline (PBS), sterile saline.
Procedure:
-
Fungal Culture Preparation: C. albicans is cultured on SDA plates at 30°C for 24-48 hours. A suspension is then prepared in sterile PBS and the concentration is adjusted to 1 x 10^6 CFU/mL.
-
Infection: Mice are infected via intravenous injection of 0.1 mL of the C. albicans suspension into the lateral tail vein.
-
Treatment:
-
Mice are randomly assigned to treatment groups (e.g., Vehicle control, Cyclo(D-Leu-D-Pro) low dose, Cyclo(D-Leu-D-Pro) high dose, Positive control antifungal).
-
Treatment is initiated 24 hours post-infection and administered once or twice daily for a specified duration (e.g., 7 days).
-
-
Monitoring:
-
Survival: Mice are monitored daily for signs of illness and mortality for up to 21 days post-infection.
-
Fungal Burden: A subset of mice from each group is euthanized at specific time points (e.g., day 3 and day 7 post-infection). Kidneys, the primary target organ, are aseptically removed, homogenized, and plated on SDA to determine the fungal load (CFU/gram of tissue).
-
-
Data Analysis:
-
Survival data are analyzed using Kaplan-Meier survival curves and log-rank tests.
-
Fungal burden data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizing the Path Forward
To facilitate a clearer understanding of the proposed experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Proposed workflow for in vivo efficacy testing of Cyclo(D-Leu-D-Pro).
Caption: Hypothetical antifungal mechanisms of action for Cyclo(D-Leu-D-Pro).
Conclusion and Future Directions
The available in vitro data suggests that Cyclo(D-Leu-D-Pro) exhibits promising antifungal activity, particularly in comparison to its heterochiral isomers. The provided experimental protocol for a murine model of systemic candidiasis offers a robust framework for the preclinical evaluation of this compound. Future research should focus on conducting these in vivo studies to determine the efficacy, pharmacokinetics, and safety profile of Cyclo(D-Leu-D-Pro). Elucidating its precise mechanism of action will also be critical for its development as a potential therapeutic agent. This guide serves as a foundational resource to propel such investigations forward, ultimately contributing to the much-needed expansion of our antifungal arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationship of Proline-Containing Cyclic Dipeptides
For researchers, scientists, and drug development professionals, proline-containing cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent a fascinating and promising class of bioactive molecules. Their inherent structural rigidity, conferred by the proline residue, coupled with high resistance to enzymatic degradation, makes them attractive scaffolds for novel therapeutic agents. This guide provides a comparative analysis of their structure-activity relationships (SAR) across three key biological activities: anticancer, antibacterial, and quorum sensing inhibition, supported by experimental data and detailed protocols.
Proline-containing cyclic dipeptides are prevalent in nature and exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and neuroprotective effects.[1][2] The constrained conformation of the DKP ring, fused with the pyrrolidine ring of proline, is a critical determinant of their biological function.[1] This rigid structure allows for specific interactions with biological targets, while the stereochemistry of the constituent amino acids plays a pivotal role in modulating their potency and selectivity.
Anticancer Activity: A Tale of Substituents and Stereochemistry
The quest for novel anticancer agents has led to significant interest in proline-containing cyclic dipeptides. Their cytotoxic effects are intricately linked to the nature of the second amino acid residue and the stereochemistry of the chiral centers.
A comparative analysis of various proline-containing cyclic dipeptides reveals that the presence of an aromatic or bulky hydrophobic side chain on the second amino acid generally enhances anticancer activity. For instance, cyclo(L-Pro-L-Phe) and cyclo(L-Pro-L-Tyr) often exhibit greater cytotoxicity than their counterparts with smaller aliphatic side chains. The stereochemistry is also a crucial factor; for example, different diastereomers of the same cyclic dipeptide can display significantly different potencies.
Below is a summary of the cytotoxic activity of selected proline-containing cyclic dipeptides against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclo(L-Pro-L-Phe) | HeLa | >100 | [3] |
| Cyclo(L-Pro-L-Tyr) | HepG2 | - | [4] |
| Cyclo(L-Pro-L-Trp) | HeLa | 47 | [3] |
| Cyclo(L-Pro-L-Val) | Ht-29 | 117.70 | [4] |
| Cyclo(D-Phe-L-Pro) | HT29 | 7.71 mg/mL | [5] |
| Cyclo(L-Leu-L-Pro) | DLD-1 | 3.19 mg/mL | [5] |
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Aromaticity and Hydrophobicity: The presence of aromatic residues like Phenylalanine, Tyrosine, and Tryptophan often correlates with increased cytotoxic activity.
-
Stereochemistry: The spatial arrangement of substituents is critical. Diastereomers can exhibit vastly different biological activities.
-
Substitutions on the Proline Ring: Modifications to the proline ring, such as hydroxylation, can modulate activity, sometimes leading to decreased cytotoxicity.
One of the proposed mechanisms of anticancer action for some proline-containing cyclic dipeptides, such as cyclo(Pro-Tyr), involves the modulation of the PI3K/AKT signaling pathway, a critical pathway in cell survival and proliferation.[4]
Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway by Cyclo(Pro-Tyr).
Antibacterial Activity: Targeting Bacterial Defenses
Proline-containing cyclic dipeptides have also emerged as promising antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[6][7][8] Their mechanism of action can vary, with some disrupting bacterial cell membranes and others interfering with essential cellular processes.
The SAR for antibacterial activity often parallels that for anticancer activity, with hydrophobicity and stereochemistry being key determinants. The presence of bulky, non-polar side chains can facilitate insertion into and disruption of the bacterial cell membrane.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected proline-containing cyclic dipeptides against various bacterial strains.
| Compound | Bacterial Strain | MIC (µM) | Reference |
| Indole DKP 3b | S. aureus | 0.94 | [6][7] |
| Indole DKP 3c | S. aureus | 1.93 | [6][7] |
| Indole DKP 4a | B. subtilis | 4.60 | [6][7] |
| Indole DKP 4b | B. subtilis | 4.42 | [6][7] |
| Tetrasubstituted DKP 1 | S. aureus | 4-8 | [9] |
| Tetrasubstituted DKP 2 | S. aureus | 4-8 | [9] |
| Tetrasubstituted DKP 3 | E. coli | >64 | [9] |
Key Structure-Activity Relationship Insights for Antibacterial Activity:
-
Hydrophobicity: Increased hydrophobicity of the side chains generally leads to enhanced antibacterial activity, particularly against Gram-positive bacteria.
-
Cationic Charges: The introduction of cationic groups can improve activity against Gram-negative bacteria by facilitating interaction with the negatively charged outer membrane.
-
Stereochemistry: The spatial orientation of the side chains significantly impacts the ability of the molecule to interact with and disrupt the bacterial cell membrane.
Quorum Sensing Inhibition: Disrupting Bacterial Communication
A novel and exciting area of research is the ability of proline-containing cyclic dipeptides to inhibit quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate collective behaviors such as biofilm formation and virulence factor production.[10][11] By disrupting QS, these compounds can attenuate bacterial pathogenicity without directly killing the bacteria, potentially reducing the selective pressure for resistance development.
Cyclic dipeptides can act as antagonists of QS receptors, competitively binding to them and preventing the binding of the natural signaling molecules. The SAR for QS inhibition is highly specific to the bacterial species and the type of QS system being targeted.
| Compound | Bacterial Strain | Effect | Reference |
| Cyclo(Pro-Phe) | P. aeruginosa | Increased laccase secretion | [10] |
| Cyclo(Pro-Tyr) | P. aeruginosa | Increased laccase secretion | [10] |
| Cyclo(Pro-Val) | P. aeruginosa | Increased laccase secretion | [10] |
| Cyclo(Pro-Leu) | P. aeruginosa | Increased laccase secretion | [10] |
| Tryptophan-containing CDPs | C. violaceum CV026 | Decreased violacein production | [12] |
| Tryptophan-containing CDPs | P. aeruginosa PAO1 | Inhibited pyocyanin production, swimming motility, biofilm formation, and adhesion | [12] |
Key Structure-Activity Relationship Insights for Quorum Sensing Inhibition:
-
Structural Mimicry: The most effective QS inhibitors often bear structural resemblance to the natural autoinducer molecules, allowing them to bind to the cognate receptor.
-
Receptor Specificity: Small changes in the structure of the cyclic dipeptide can dramatically alter its specificity and potency against different QS systems.
-
Hydroxyl Groups: The presence and position of hydroxyl groups can influence the binding affinity to QS receptors and the overall anti-QS activity.
Caption: Experimental workflow for assessing the quorum sensing inhibitory activity.
Experimental Protocols
To facilitate the replication and validation of the presented findings, detailed protocols for the key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15][16][17] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
Proline-containing cyclic dipeptides (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treat the cells with various concentrations of the cyclic dipeptides and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19][20][21]
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Proline-containing cyclic dipeptides
-
Bacterial inoculum (standardized to ~5 x 10^5 CFU/mL)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the cyclic dipeptides in the appropriate growth medium in a 96-well plate.
-
Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Quorum Sensing Inhibition Assay in Pseudomonas aeruginosa
This assay measures the ability of a compound to inhibit the production of QS-controlled virulence factors, such as pyocyanin and elastase, in P. aeruginosa.[10][22][23]
Materials:
-
Pseudomonas aeruginosa PAO1 strain
-
Luria-Bertani (LB) broth
-
Proline-containing cyclic dipeptides
-
Chloroform
-
0.2 M HCl
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer
Procedure for Pyocyanin Inhibition:
-
Grow P. aeruginosa in LB broth in the presence of various concentrations of the cyclic dipeptides for 18-24 hours at 37°C with shaking.
-
Extract pyocyanin from the culture supernatant with chloroform.
-
Re-extract the pyocyanin from the chloroform into 0.2 M HCl.
-
Measure the absorbance of the pink to red solution at 520 nm.
-
Quantify the reduction in pyocyanin production relative to the untreated control.
Procedure for Elastase Inhibition:
-
Grow P. aeruginosa as described for the pyocyanin assay.
-
Centrifuge the culture and collect the supernatant.
-
Add the supernatant to a solution of Elastin-Congo Red (ECR) in Tris-HCl buffer.
-
Incubate the mixture at 37°C for a defined period (e.g., 3 hours).
-
Stop the reaction by adding sodium phosphate buffer and centrifuge to pellet the insoluble ECR.
-
Measure the absorbance of the supernatant at 495 nm.
-
Calculate the percentage of elastase inhibition.
Conclusion
Proline-containing cyclic dipeptides are a versatile class of molecules with significant therapeutic potential. Their structure-activity relationships are complex and multifaceted, with factors such as the nature of the second amino acid, stereochemistry, and specific substitutions all playing crucial roles in determining their biological activity. This guide provides a comparative overview of their anticancer, antibacterial, and quorum sensing inhibitory properties, supported by quantitative data and detailed experimental protocols. It is hoped that this information will serve as a valuable resource for researchers in the field and stimulate further investigation into these promising compounds for the development of next-generation therapeutics.
References
- 1. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 2. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial and biofilm inhibiting diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchhub.com [researchhub.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. bds.berkeley.edu [bds.berkeley.edu]
- 18. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 19. ijrpc.com [ijrpc.com]
- 20. youtube.com [youtube.com]
- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. static1.squarespace.com [static1.squarespace.com]
Navigating the Challenge of Antifungal Resistance: A Comparative Look at Cyclo(D-Leu-D-Pro)
The escalating threat of drug-resistant fungal infections necessitates the exploration of novel antifungal agents. This guide provides a comparative analysis of the cyclic dipeptide Cyclo(D-Leu-D-Pro) against established antifungal drugs, with a focus on the critical issue of cross-resistance in resistant fungal strains. While direct cross-resistance studies on Cyclo(D-Leu-D-Pro) are currently limited in published literature, this document compiles available data on its antifungal activity, outlines standardized testing methodologies, and presents a framework for future comparative research.
Introduction to Cyclo(D-Leu-D-Pro) and the Specter of Antifungal Resistance
Cyclo(D-Leu-D-Pro) is a member of the diketopiperazine class of cyclic peptides, which are naturally produced by various microorganisms and have demonstrated a range of biological activities, including antifungal properties.[1][2] The emergence of fungal strains resistant to conventional therapies, such as azoles and echinocandins, poses a significant challenge in clinical settings, driving the investigation of compounds with novel mechanisms of action that may circumvent existing resistance pathways. Understanding the potential for cross-resistance—where resistance to one drug confers resistance to another—is paramount in the development of new antifungal therapies.
Comparative Antifungal Activity
To provide a comprehensive overview, the following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Cyclo(D-Leu-D-Pro) against susceptible fungal strains, alongside comparative data for standard antifungal agents against both susceptible and resistant strains of clinically significant fungi.
A Note on Data Availability: Direct comparative studies of Cyclo(D-Leu-D-Pro) against drug-resistant fungal isolates are not yet available in the scientific literature. The data presented for Cyclo(D-Leu-D-Pro) is based on studies against susceptible, primarily environmental or plant-pathogenic, fungal strains. This highlights a critical area for future research.
Table 1: Antifungal Activity of Cyclo(D-Leu-D-Pro) against Susceptible Fungal Strains
| Fungal Strain | Cyclo(D-Leu-D-Pro) MIC (µg/mL) | Reference |
| Colletotrichum orbiculare | Significant conidia germination reduction at 100 µg/mL | [3][4] |
| Aspergillus parasiticus | Similar inhibitory activity to Cyclo(L-Leu-L-Pro) in norsolorinic acid accumulation | [5] |
Table 2: Comparative MICs of Standard Antifungals against Candida albicans
| Antifungal Agent | Susceptible C. albicans MIC (µg/mL) | Resistant C. albicans MIC (µg/mL) | Reference(s) |
| Fluconazole | ≤ 2 | ≥ 8 | [6] |
| Voriconazole | ≤ 0.125 | ≥ 1 | [7] |
| Amphotericin B | ≤ 1 | > 1 | [6] |
| Caspofungin | ≤ 0.25 | > 0.5 | [8] |
Table 3: Comparative MICs of Standard Antifungals against Candida glabrata
| Antifungal Agent | Susceptible C. glabrata MIC (µg/mL) | Resistant C. glabrata MIC (µg/mL) | Reference(s) |
| Fluconazole | ≤ 32 (Susceptible-Dose Dependent) | > 32 | [9][10] |
| Voriconazole | ≤ 1 (Wild Type) | > 1 (Non-Wild Type) | [9] |
| Amphotericin B | ≤ 1 | > 1 | [9][10] |
| Caspofungin | ≤ 0.125 | > 0.25 | [10][11] |
Table 4: Comparative MICs of Standard Antifungals against Aspergillus fumigatus
| Antifungal Agent | Susceptible A. fumigatus MIC (µg/mL) | Resistant A. fumigatus MIC (µg/mL) | Reference(s) |
| Voriconazole | ≤ 0.5 | ≥ 2 | [12] |
| Itraconazole | ≤ 1 | > 1 | [13] |
| Amphotericin B | ≤ 1 | > 1 | [12][13] |
| Caspofungin (MEC) | ≤ 0.094 (MIC90) | Not established | [13][14] |
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methods are crucial for the accurate determination of antifungal activity and for comparing the efficacy of novel compounds like Cyclo(D-Leu-D-Pro) with existing drugs. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized protocols.
Broth Microdilution Method (CLSI M27/M38 and EUCAST E.DEF 7.3.2/9.3.1)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.
1. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for Candida spp., Potato Dextrose Agar for Aspergillus spp.) to obtain fresh, pure colonies.
-
A suspension of the fungal cells or conidia is prepared in sterile saline or water.
-
The turbidity of the suspension is adjusted using a spectrophotometer to a specific optical density, which corresponds to a standardized cell concentration.
-
The standardized suspension is further diluted in RPMI 1640 medium to achieve the final inoculum concentration.
2. Antifungal Agent Preparation:
-
A stock solution of Cyclo(D-Leu-D-Pro) or the comparator antifungal drug is prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
The diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.
-
Positive (no drug) and negative (no inoculum) control wells are included.
-
The plates are incubated at 35-37°C for 24-48 hours for yeasts and up to 72 hours for filamentous fungi.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For azoles and echinocandins against yeasts, this is typically a ≥50% reduction in turbidity. For amphotericin B and for filamentous fungi, complete visual inhibition of growth is often used as the endpoint.
Visualizing Experimental Workflows and Biological Pathways
To facilitate a clearer understanding of the research process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Proposed experimental workflow for a cross-resistance study.
Caption: Simplified diagram of an efflux pump-mediated drug resistance mechanism in fungi.
Potential Mechanism of Action and Implications for Cross-Resistance
The precise mechanism of antifungal action for Cyclo(D-Leu-D-Pro) and other diketopiperazines is not fully elucidated. However, some studies suggest that they may disrupt the fungal cell membrane.[3][4] If the primary target of Cyclo(D-Leu-D-Pro) is indeed the cell membrane, it might exhibit activity against fungal strains that have developed resistance to drugs with different targets, such as the azoles (which inhibit ergosterol synthesis) or the echinocandins (which inhibit glucan synthesis).
However, if a resistant strain utilizes a broad-spectrum resistance mechanism, such as the overexpression of multidrug efflux pumps (e.g., ABC transporters), there is a possibility of cross-resistance if Cyclo(D-Leu-D-Pro) is also a substrate for these pumps. Future research should focus on elucidating the specific molecular targets of Cyclo(D-Leu-D-Pro) and its susceptibility to known fungal resistance mechanisms.
Conclusion and Future Directions
Cyclo(D-Leu-D-Pro) represents a potential starting point for the development of new antifungal agents. The available data indicates its activity against certain fungal species. However, the critical question of its efficacy against clinically relevant drug-resistant strains remains unanswered. The lack of cross-resistance studies is a significant knowledge gap that needs to be addressed through rigorous investigation using standardized methodologies as outlined in this guide. Future research should prioritize the evaluation of Cyclo(D-Leu-D-Pro) and other novel compounds against a panel of well-characterized drug-resistant fungal isolates to determine their true potential in combating the growing threat of antifungal resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial and biofilm inhibiting diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro antifungal susceptibilities of six antifungal drugs against clinical Candida glabrata isolates according to EUCAST - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Posaconazole against Candida glabrata Isolates with Various Susceptibilities to Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug susceptibility profile of Candida glabrata clinical isolates from Iran and genetic resistant mechanisms to caspofungin | Revista Iberoamericana de Micología [elsevier.es]
- 12. Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro susceptibility testing of Aspergillus spp. against voriconazole, itraconazole, posaconazole, amphotericin B and caspofungin | WHO FCTC [extranet.who.int]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Antibacterial Potential of Cyclo(D-Leu-D-Pro) and Penicillin
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial activity of the cyclic dipeptide Cyclo(D-Leu-D-Pro) and the well-established antibiotic, penicillin. This document synthesizes available data on their mechanisms of action, antibacterial spectrum, and quantitative efficacy, while also providing detailed experimental protocols for assessing antibacterial activity.
While penicillin has been a cornerstone of antibacterial therapy for decades, the rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Cyclic dipeptides, such as Cyclo(D-Leu-D-Pro), have emerged as a class of compounds with diverse biological activities, including antimicrobial properties. This guide aims to provide an objective comparison based on current scientific literature.
Mechanism of Action
Cyclo(D-Leu-D-Pro): A Multifaceted Approach
The precise antibacterial mechanism of Cyclo(D-Leu-D-Pro) is not as well-defined as that of penicillin. However, research on cyclic dipeptides suggests several potential modes of action. These compounds are known to interfere with bacterial communication systems, a process known as quorum sensing (QS).[1] By disrupting QS, cyclic dipeptides can inhibit the expression of virulence factors and the formation of biofilms, which are critical for bacterial survival and pathogenicity.[2] Some studies propose that certain cyclic dipeptides may also directly interact with and disrupt the integrity of the microbial cell membrane.[2] Furthermore, cyclic dipeptides can influence various signaling pathways within bacteria, potentially affecting processes like auxin signaling.[3]
Penicillin: A Classic Inhibitor of Cell Wall Synthesis
Penicillin, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] Specifically, it targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual death.
Quantitative Comparison of Antibacterial Activity
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Cyclo(Leu-Pro) stereoisomers and penicillin against various bacterial strains. It is crucial to interpret this data with caution, as the experimental conditions and specific stereoisomers tested vary between studies.
Table 1: Reported Antibacterial Activity of Cyclo(Leu-Pro) Stereoisomers and Related Cyclic Dipeptides
| Microorganism | Compound/Stereoisomer | Activity Metric | Value (µg/mL) |
| Xanthomonas axonopodis pv. citri | Cyclo(L-Pro-L-Tyr) and Cyclo(D-Pro-L-Tyr) | MIC | 31.25[4][5] |
| Ralstonia solanacearum | Cyclo(L-Pro-L-Tyr) and Cyclo(D-Pro-L-Tyr) | MIC | 31.25[4][5] |
| Staphylococcus aureus | Cyclo(L-Leu-L-Phe), Cyclo(L-Leu-D-Phe), Cyclo(D-Phe-L-Phe) | MIC | 25[4] |
| Staphylococcus aureus | Cyclo(D-Leu-L-Phe) | MIC | 12.5[4] |
| Bacillus subtilis | Ethyl acetate extract containing Cyclo(L-Leucyl-L-Prolyl) | MIC | 156.2[6] |
| Escherichia coli | Various Cyclo(Leu-Pro) stereoisomers | No Significant Effect | - |
Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Penicillin
| Microorganism | MIC Range (µg/mL) |
| Staphylococcus aureus (penicillin-susceptible) | 0.015 - 0.12 |
| Escherichia coli | Generally resistant |
| Pseudomonas aeruginosa | Generally resistant |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 |
| Streptococcus pyogenes | ≤0.12 |
Experimental Protocols
Accurate and reproducible assessment of antibacterial activity is paramount. The following are detailed methodologies for two standard assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (Cyclo(D-Leu-D-Pro) or penicillin) stock solution
-
Bacterial suspension standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth (turbidity).
-
Kirby-Bauer Disk Diffusion Assay
This is a qualitative method used to determine the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial suspension standardized to 0.5 McFarland turbidity
-
Filter paper disks impregnated with a specific concentration of the test compound
-
Sterile forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
-
Disk Application:
-
Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of no growth around each disk in millimeters.
-
The size of the zone of inhibition is used to determine whether the organism is susceptible, intermediate, or resistant to the antimicrobial agent, based on standardized interpretive charts.
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes and concepts discussed, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Transkingdom signaling based on bacterial cyclodipeptides with auxin activity in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the Target Specificity of Cyclo(D-Leu-D-Pro) in Microbial Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial pathogens necessitates the exploration of novel therapeutic agents with specific modes of action. Cyclo(D-Leu-D-Pro), a cyclic dipeptide, has demonstrated notable antimicrobial and anti-biofilm activities, positioning it as a promising candidate for further investigation. This guide provides a comparative analysis of Cyclo(D-Leu-D-Pro), focusing on the validation of its target specificity. We objectively compare its performance with alternative compounds, present supporting experimental data, and provide detailed methodologies for key experiments to facilitate further research and development.
Introduction to Cyclo(D-Leu-D-Pro) and its Putative Targets
Cyclo(D-Leu-D-Pro) belongs to the diketopiperazine class of cyclic peptides, which are known for their diverse biological activities. While the precise molecular target of Cyclo(D-Leu-D-Pro) in microbial pathogens is still under investigation, research on its stereoisomer, Cyclo(L-Leu-L-Pro), offers valuable insights. In silico molecular docking studies have suggested that Cyclo(L-Leu-L-Pro) may interact with several key enzymes in fungal pathogens like Aspergillus flavus. These potential targets include FAD glucose dehydrogenase, dihydrofolate reductase, and urate oxidase, with FAD glucose dehydrogenase showing the strongest predicted binding affinity.[1] These findings suggest that Cyclo(D-Leu-D-Pro) might exert its antimicrobial effects by interfering with essential metabolic pathways.
Another proposed mechanism of action for cyclodipeptides is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation.[2][3] By disrupting QS signaling, these compounds can attenuate pathogen virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.
Comparative Performance Analysis
To provide a comprehensive overview, this section compares the antimicrobial and anti-biofilm efficacy of Cyclo(D-Leu-D-Pro) and its stereoisomers with other cyclodipeptides and a well-characterized quorum sensing inhibitor, Furanone C-30.
Table 1: Comparative Antimicrobial and Anti-biofilm Activity of Cyclodipeptides
| Compound | Target Organism | Activity | Concentration | Efficacy | Reference |
| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Antifungal | 100 µg/mL | Significant reduction in conidia germination and lesion occurrence | [4][5] |
| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Antifungal | 100 µg/mL | More effective inhibition of conidia germination and appressorium formation than Cyclo(D-Leu-D-Pro) | [4][5] |
| Cyclo(D-Leu-L-Pro) | Colletotrichum orbiculare | Antifungal | 100 µg/mL | No activity | [4][5] |
| Cyclo(L-Leu-L-Pro) | Aspergillus flavus | Antifungal | 135 ± 7.07 mg/mL | 5.66 ± 0.57 mm inhibition zone | [1] |
| Cyclo(Phe-Pro) | Vibrio cholerae | Virulence Inhibition | 0.5-1.0 mM | Inhibition of cholera toxin and toxin-coregulated pilus expression | [6] |
| Furanone C-30 | Pseudomonas aeruginosa | Quorum Sensing Inhibition | 10 µM | Inhibition of LasR-dependent gene expression | [7] |
Experimental Protocols for Target Validation
Validating the molecular target of a novel antimicrobial compound is a critical step in its development. The following section outlines key experimental protocols that can be employed to elucidate the target specificity of Cyclo(D-Leu-D-Pro).
In Silico Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique can be used to screen potential protein targets for Cyclo(D-Leu-D-Pro) and to hypothesize its binding mode.
Protocol:
-
Protein Preparation: Obtain the 3D structure of potential target proteins from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of Cyclo(D-Leu-D-Pro) and optimize its geometry using a suitable chemistry software.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of Cyclo(D-Leu-D-Pro) to the target protein. The software will generate a series of possible conformations and rank them based on a scoring function.
-
Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.
Thermal Shift Assay (TSA)
A thermal shift assay, or differential scanning fluorimetry, is a biophysical technique used to measure the thermal stability of a protein. Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This method can be used to confirm direct binding of Cyclo(D-Leu-D-Pro) to a purified target protein.[8][9][10][11][12]
Protocol:
-
Reaction Setup: In a 96-well PCR plate, mix the purified target protein with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein. Add varying concentrations of Cyclo(D-Leu-D-Pro) to the wells.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.
-
Fluorescence Monitoring: Monitor the fluorescence intensity in each well as the temperature increases. As the protein unfolds, the dye will bind, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. A shift in the Tm in the presence of Cyclo(D-Leu-D-Pro) indicates direct binding.
Surface Plasmon Resonance (SPR)
Surface plasmon resonance is a label-free optical technique for monitoring molecular interactions in real-time. It can provide quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rate constants.[13][14][15][16][17]
Protocol:
-
Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip.
-
Binding Analysis: Inject a series of concentrations of Cyclo(D-Leu-D-Pro) over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.
-
Data Analysis: Generate sensorgrams (response units versus time) and fit the data to a binding model to determine the kinetic and affinity constants.
Proteome Microarrays
Proteome microarrays consist of a large number of purified proteins spotted onto a solid surface. They can be used to screen for interactions between a small molecule and a whole proteome in a high-throughput manner, aiding in the identification of novel targets.[18][19][20][21][22]
Protocol:
-
Array Probing: Incubate a fluorescently labeled version of Cyclo(D-Leu-D-Pro) or a competitive binding assay format with the proteome microarray.
-
Washing: Wash the array to remove non-specific binding.
-
Detection: Scan the microarray using a fluorescence scanner to detect spots where the labeled compound has bound.
-
Data Analysis: Identify the proteins corresponding to the fluorescent spots to determine potential binding partners of Cyclo(D-Leu-D-Pro).
Visualizing Pathways and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate a proposed mechanism of action and a general workflow for target validation.
Caption: Proposed mechanism of quorum sensing inhibition by Cyclo(D-Leu-D-Pro).
Caption: A general experimental workflow for validating the molecular target of a small molecule inhibitor.
Conclusion
Cyclo(D-Leu-D-Pro) holds significant promise as a novel antimicrobial agent. While its precise molecular target remains to be definitively identified, the potential for interference with essential metabolic enzymes or quorum sensing pathways provides a strong rationale for continued investigation. The comparative data and detailed experimental protocols presented in this guide offer a framework for researchers to systematically validate the target specificity of Cyclo(D-Leu-D-Pro) and to further explore its therapeutic potential. A thorough understanding of its mechanism of action is paramount for its successful development into a clinically useful drug.
References
- 1. Cyclo(L-Leucyl-L-Prolyl) from Lactobacillus coryniformis BCH-4 inhibits the proliferation of Aspergillus flavus: an in vitro to in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 5. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. brieflands.com [brieflands.com]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. axxam.com [axxam.com]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Using surface plasmon resonance to directly determine binding affinities of combinatorially selected cyclopeptides and their linear analogs to a streptavidin chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japtamers.co.uk [japtamers.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. drughunter.com [drughunter.com]
- 18. Protein Microarrays for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment and validation of a drug-target microarray for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nottingham.ac.uk [nottingham.ac.uk]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Cyclo(D-Leu-D-Pro): A Procedural Guide
For researchers and professionals in the pharmaceutical and life sciences sectors, the responsible management of chemical compounds is paramount. This document outlines the essential procedures for the proper disposal of Cyclo(D-Leu-D-Pro), a dipeptide used in various research applications. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring environmental compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal activities, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. When handling Cyclo(D-Leu-D-Pro), appropriate personal protective equipment (PPE) is required. This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves. All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
While Cyclo(D-Leu-D-Pro) is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin.[1] Ingestion, inhalation, or skin absorption may be harmful.[1] In the event of a spill, the area should be contained, and the material collected and transferred to a designated chemical waste container for disposal in accordance with local regulations.[1]
Chemical and Physical Properties
A summary of the available quantitative data for Cyclo(D-Leu-D-Pro) and its stereoisomers is presented in the table below for easy reference and comparison. It is important to note the absence of specific toxicity data for the D-D isomer.
| Property | Cyclo(L-Leu-L-Pro) | Cyclo(D-Leu-L-Pro) | Cyclo(D-Leu-D-Pro) |
| Molecular Formula | C11H18N2O2[2][3] | C11H18N2O2[4] | C11H18N2O2 |
| Molecular Weight | 210.27 g/mol [2][3] | 210.27 g/mol [4] | 210.27 g/mol |
| CAS Number | 2873-36-1[2][3] | 36238-67-2[4] | 274680-11-4[5][6] |
| Melting Point | 163-165 °C[2] | No data available | No data available |
| Boiling Point | 427.6 ± 34.0 °C (Predicted)[2] | No data available | No data available |
| Toxicity (LD50) | 80 mg/kg (mouse, intravenous)[2] | No data available | No data available |
| Storage Temperature | -20°C[7] or 2-8°C[2] | No data available | Room temperature or -20°C to -80°C for solutions[5] |
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the safe disposal of Cyclo(D-Leu-D-Pro).
-
Waste Segregation: All materials contaminated with Cyclo(D-Leu-D-Pro), including unused solid compound, solutions, and disposable labware (e.g., pipette tips, gloves, vials), must be collected in a designated and clearly labeled hazardous waste container.[8][9]
-
Container Labeling: The waste container must be appropriately labeled as "Hazardous Waste" and include the full chemical name, "Cyclo(D-Leu-D-Pro)". If it is a mixed waste stream, all chemical constituents and their approximate concentrations must be listed.[9]
-
Recommended Disposal Method: For the ultimate disposal of Cyclo(D-Leu-D-Pro), chemical incineration in a facility equipped with an afterburner and scrubber is the recommended method.[8] This ensures the complete destruction of the compound and minimizes environmental release. Do not dispose of this compound down the drain.[9]
-
Institutional Guidelines: Always adhere to your institution's specific EHS procedures for chemical waste disposal.[8][9] Contact your EHS department to schedule a pickup for the waste container and provide them with an accurate description of its contents.[9]
Disposal Workflow
The logical flow for the proper disposal of Cyclo(D-Leu-D-Pro) is illustrated in the diagram below.
Caption: A workflow diagram illustrating the key steps for the safe disposal of Cyclo(D-Leu-D-Pro).
References
- 1. canbipharm.com [canbipharm.com]
- 2. CYCLO(-LEU-PRO) | 2873-36-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo(1,2-a)pyrazine-1,4-dione | C11H18N2O2 | CID 927565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CYCLO(-D-LEU-D-PRO) | 274680-11-4 [amp.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
